molecular formula C20H43O4P B13702647 Eicosyl phosphate CAS No. 68647-41-6

Eicosyl phosphate

Cat. No.: B13702647
CAS No.: 68647-41-6
M. Wt: 378.5 g/mol
InChI Key: XGIDNLGWAKKYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eicosyl phosphate, also known as icosyl dihydrogen phosphate, is a long-chain alkyl phosphate ester with the molecular formula C20H43O4P and a molecular weight of 378.5 g/mol (CAS 42714-96-5) . This compound is characterized by its amphiphilic structure, consisting of a 20-carbon alkyl group (eicosyl) linked to a phosphate moiety, which enables its utility in various research applications such as surfactants, lubricants, and biocides . In scientific research, this compound has demonstrated significant biological activity. Notably, studies highlight its potent larvicidal properties. Specific derivatives, such as the oleic acid ester of this compound, have shown high efficacy against mosquito larvae, with LC₅₀ values of 8.51 ppm against Aedes aegypti and 12.5 ppm against Culex quinquefasciatus , outperforming crude plant extracts . The research value of this compound is linked to its mechanism of action, which involves the inhibition of key enzymes like chitinase (β-N-acetyl glucosaminidase) and ecdysone 20-monooxygenase. This inhibition disrupt critical physiological processes in insects, including molting and development, making it a compound of interest for vector control research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . All information presented is for informational purposes to support scientific investigation.

Properties

CAS No.

68647-41-6

Molecular Formula

C20H43O4P

Molecular Weight

378.5 g/mol

IUPAC Name

icosyl dihydrogen phosphate

InChI

InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23)

InChI Key

XGIDNLGWAKKYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Eicosyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of eicosyl phosphate, a long-chain saturated phosphate monoester. The protocols and data presented herein are compiled from established methods for the synthesis of analogous long-chain alkyl phosphates and glycosyl phosphates, offering a foundational framework for its preparation and characterization in a laboratory setting.

Introduction

This compound, the phosphate ester of eicosanol (a 20-carbon saturated fatty alcohol), is a lipid molecule of interest in various fields, including biochemistry and drug development, due to its potential role in cellular signaling and as a structural component of synthetic lipid assemblies. Its synthesis and purification are critical steps for ensuring the quality and reliability of experimental results. This guide details a robust synthetic route and effective purification strategies, accompanied by expected quantitative data and procedural diagrams.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the phosphorylation of eicosanol. A common and effective method involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent, followed by hydrolysis. This approach is favored for its scalability and the production of dialkyl phosphates with high purity, minimizing contamination from trialkyl phosphate byproducts.[1]

Experimental Protocol: Phosphorylation of Eicosanol

This protocol is adapted from the general method for the preparation of long-chain dialkyl phosphates.[1]

Materials:

  • Eicosanol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve eicosanol (1.0 equivalent) in anhydrous toluene.

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add triethylamine (2.0 equivalents) dropwise, followed by the slow, dropwise addition of phosphorus oxychloride (0.5 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of water or steam.[1]

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Eicosanol Eicosanol ReactionMixture Reaction Mixture Eicosanol->ReactionMixture POCl3 POCl3, TEA, Toluene POCl3->ReactionMixture Quenching Quenching (H2O) ReactionMixture->Quenching Extraction Extraction (CH2Cl2) Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any residual reagents. Silica gel column chromatography is a standard and effective method for this purpose.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes or chloroform/methanol)

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. The polarity gradient should be optimized to achieve good separation of the desired product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

For fluorinated analogues of long-chain phosphates, solid-phase extraction (SPE), particularly fluorous SPE, has been shown to be an effective purification technique.[2] This method could be adapted for this compound if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of a generic long-chain dialkyl phosphate, which can be considered representative for this compound.

ParameterExpected ValueAnalytical TechniqueReference
Reaction Yield 85-95%Gravimetric Analysis[1]
Purity (post-purification) >98%³¹P NMR Spectroscopy, ¹H NMR Spectroscopy[1]
³¹P NMR Chemical Shift δ ~ 0-2 ppm (relative to H₃PO₄)³¹P NMR Spectroscopy[1]

Potential Signaling Pathway Involvement

Lipid phosphates are known to be involved in various cellular signaling pathways. While the specific pathways for this compound are not extensively characterized, it may act similarly to other lysophosphatidic acids (LPAs) as a signaling molecule, potentially interacting with G protein-coupled receptors (GPCRs) on the cell surface.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EicosylP This compound GPCR GPCR EicosylP->GPCR GProtein G Protein Activation GPCR->GProtein Effector Effector Enzyme (e.g., PLC, AC) GProtein->Effector SecondMessenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Hypothetical signaling pathway for this compound via a GPCR.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound based on established chemical principles for analogous long-chain phosphate esters. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, enabling the reliable preparation of this important lipid molecule for further investigation. The adaptability of these methods allows for optimization based on specific laboratory conditions and analytical capabilities.

References

Eicosyl Phosphate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of eicosyl phosphate, including its chemical identity, synthesis methodologies, and potential biological relevance. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of relevant signaling pathways and experimental workflows are provided in the DOT language for use with Graphviz.

Chemical Identification and Synonyms

This compound, a long-chain alkyl phosphate, is identified by several CAS numbers and a variety of synonyms across different chemical databases and suppliers. This information is crucial for accurate sourcing and regulatory compliance.

Identifier Type Identifier
Primary CAS Number 42714-96-5[1]
Alternative CAS Number 67953-31-5
Molecular Formula C20H43O4P[1]
Molecular Weight 378.53 g/mol

A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material procurement.

Synonym
1-Eicosanol, 1-(dihydrogen phosphate)[1]
1-Eicosanol, dihydrogen phosphate[1]
Icosyl dihydrogen phosphate
Eicosanol, phosphate
Arachidyl phosphate
Dihydrogen monothis compound[1]
Phosphoric acid icosyl ester

Methodologies for the Synthesis of this compound

The synthesis of this compound, as a long-chain monoalkyl phosphate, can be achieved through several established methods. While a specific protocol for this compound is not extensively documented in publicly available literature, the following general procedures for the synthesis of long-chain alkyl phosphates using eicosanol as the starting alcohol are applicable.

Synthesis via Reaction with Phosphorus Pentoxide

This method involves the direct reaction of an alcohol with phosphorus pentoxide (P₂O₅). The reaction typically yields a mixture of mono- and dialkyl phosphates.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), a "heel" of a previously prepared mixture of mono- and dialkyl phosphate and free phosphoric acid is charged.

  • Reagent Addition: Phosphorus pentoxide is suspended in the heel with vigorous stirring.

  • Alcohol Addition: Eicosanol (the long-chain alcohol) is then added to the suspension. The reaction is typically conducted at a temperature range of 50°C to 100°C.

  • Mixing and Hydrolysis: The mixture is stirred for a defined period to ensure complete reaction. Subsequently, water is carefully added to hydrolyze any remaining phosphorus pentoxide and pyrophosphates.

  • Work-up and Purification: The resulting product mixture is then worked up to isolate the desired this compound. Purification can be achieved through techniques such as crystallization or chromatography.

Synthesis using Phosphorus Oxychloride

A common and effective method for preparing alkyl phosphates involves the use of phosphorus oxychloride (POCl₃). This method can be controlled to favor the formation of the monoalkyl phosphate.

Experimental Protocol:

  • Reaction Setup: Eicosanol (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) in a reaction vessel under an inert atmosphere.

  • Base Addition: A non-nucleophilic base, such as triethylamine or pyridine (at least 1 equivalent), is added to the solution to act as a proton scavenger.

  • Phosphorylation: The solution is cooled (typically to 0°C or below), and phosphorus oxychloride (1 equivalent) is added dropwise with stirring.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Hydrolysis: Upon completion, the reaction is quenched by the slow addition of water or an acidic aqueous solution to hydrolyze the intermediate dichlorophosphate.

  • Extraction and Purification: The product is extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

A visual representation of a general workflow for the synthesis of a monoalkyl phosphate using phosphorus oxychloride is provided below.

G cluster_0 Reaction Setup cluster_1 Phosphorylation cluster_2 Work-up & Purification dissolve Dissolve Eicosanol in Anhydrous Solvent add_base Add Triethylamine dissolve->add_base cool Cool to 0°C add_base->cool add_poccl3 Add POCl3 Dropwise cool->add_poccl3 quench Quench with Water add_poccl3->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End purify->end start Start start->dissolve

Caption: General workflow for monoalkyl phosphate synthesis.

Biological Activity and Signaling Pathways

The biological functions and specific signaling pathways of this compound are not well-defined in current scientific literature. However, long-chain alkyl phosphates and other organophosphorus compounds are known to play roles in various biological processes and have been explored as therapeutic agents.[2][3][4]

Long-chain polyphosphates have been shown to modulate inflammatory responses by inhibiting type I interferon signaling and augmenting lipopolysaccharide-induced cytokine secretion in human leukocytes.[5] Furthermore, certain organophosphorus compounds are known to influence cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), which are critical in regulating cell proliferation, differentiation, and apoptosis.[6]

Given the structural similarity of this compound to other biologically active lipids, it is plausible that it may act as a signaling molecule or a precursor to one. For instance, alkyl glycerone phosphate synthase (AGPS) is a key enzyme in the biosynthesis of ether lipids, and its inhibition has been shown to affect cancer cell proliferation and migration.[7] This highlights the potential for long-chain alkyl phosphates to be involved in complex cellular signaling networks.

The diagram below illustrates a generalized MAPK signaling pathway, which can be influenced by various extracellular stimuli, potentially including organophosphorus compounds. The specific interaction of this compound with this pathway remains an area for future investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Translocation gene_expression Gene Expression transcription_factor->gene_expression stimulus Extracellular Stimulus (e.g., Growth Factor, Organophosphorus Compound?) stimulus->receptor

Caption: Generalized MAPK signaling pathway.

Applications in Drug Development

Phosphorus-containing compounds are integral to modern drug development, often utilized as prodrugs to enhance bioavailability and cellular uptake of therapeutic agents.[2][4] The phosphate group can be chemically modified to create ester or amide prodrugs that mask the negative charge of the phosphate, facilitating passage across cell membranes. Once inside the cell, these prodrugs are metabolized to release the active phosphorylated drug.

While there are no specific drugs based on this compound currently on the market, its long alkyl chain provides lipophilicity that could be advantageous in drug delivery systems. For instance, the hexadecyloxypropyl ester of cidofovir is a lipid-based prodrug designed to improve the oral bioavailability of the antiviral agent.[8] This suggests that long-chain alkyl phosphates like this compound could serve as valuable moieties in the design of novel prodrugs for various therapeutic targets.

Conclusion

This compound is a long-chain alkyl phosphate with well-defined chemical identifiers. While specific experimental protocols for its synthesis are not abundant, established methodologies for the synthesis of analogous long-chain alkyl phosphates provide a clear path for its preparation. The precise biological role and signaling pathways of this compound remain to be elucidated, representing a promising area for future research. The known activities of related organophosphorus compounds suggest potential involvement in cellular signaling and inflammation. Furthermore, the physicochemical properties of this compound make it an interesting candidate for exploration in the field of drug delivery and prodrug design. This guide provides a foundational resource for scientists and researchers to further investigate the chemical and biological properties of this compound and its potential applications.

References

Self-Assembly of Eicosyl Phosphate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles, experimental protocols, and potential applications related to the self-assembly of eicosyl phosphate in aqueous solutions. This compound, a single-chain amphiphile with a 20-carbon alkyl tail and a hydrophilic phosphate headgroup, exhibits complex self-assembly behavior, forming structures such as micelles and vesicles. This behavior is of significant interest for various applications, particularly in the field of drug delivery, where such structures can serve as biocompatible nanocarriers.

Core Principles of Self-Assembly

The spontaneous organization of this compound molecules in water is primarily driven by the hydrophobic effect.[1][2] The long eicosyl (C20) tails avoid unfavorable interactions with water molecules, leading them to aggregate, while the negatively charged phosphate headgroups remain exposed to the aqueous environment. This process is thermodynamically governed, seeking to minimize the overall free energy of the system.[3][4]

Several factors critically influence the resulting supramolecular structures:

  • pH: The charge of the phosphate headgroup is pH-dependent. At low pH, the headgroup is less charged, reducing electrostatic repulsion and favoring the formation of larger, potentially bilayered structures like vesicles. At higher pH, increased charge on the headgroup promotes greater curvature, favoring the formation of smaller micelles.[1][2]

  • Ionic Strength: The addition of salts screens the electrostatic repulsion between the negatively charged phosphate headgroups. This reduction in repulsion allows the molecules to pack more closely, which can lower the critical micelle concentration (CMC) and potentially induce transitions from spherical micelles to other morphologies.[1][2]

  • Temperature: Temperature influences the hydrophobic effect. The enthalpy of transferring a lipid monomer into a micelle is associated with a large heat capacity, a characteristic of the hydrophobic driving force for self-assembly.[1][2]

The transition from individual monomers to self-assembled structures occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, molecules exist predominantly as monomers. Above the CMC, additional molecules preferentially form aggregates.[5]

Quantitative Data on Alkyl Phosphate Self-Assembly

While specific quantitative data for this compound is not extensively available in the provided literature, the thermodynamic parameters for shorter-chain anionic phospholipids provide a valuable reference for understanding its expected behavior. The principles governing the self-assembly of these related compounds, particularly the influence of electrostatics and the hydrophobic effect, are directly applicable.[1]

The tables below summarize key thermodynamic data for dioctanoyl phosphatidylglycerol (PG), dioctanoyl phosphatidylserine (PS), and dioctanoyl phosphatidic acid (PA), which serve as models for anionic amphiphile self-assembly.

Table 1: Critical Micelle Concentration (CMC) of Anionic Phospholipids Data serves as a reference for understanding the behavior of similar anionic amphiphiles.

CompoundConditionCMC (mM)
Dioctanoyl PG0.1 M NaCl0.15
Dioctanoyl PS0.1 M NaCl0.13
Dioctanoyl PApH 5.0 (singly charged)0.4
Dioctanoyl PApH 8.2 (doubly charged)4.0

Source: Adapted from studies on the thermodynamics of phospholipid self-assembly.[1]

Table 2: Thermodynamic Parameters for Micellar Transfer of Anionic Phospholipids at 25°C These values illustrate the thermodynamic forces driving the self-assembly process.

CompoundΔG°tr (kJ/mol)ΔH°tr (kJ/mol)-TΔS°tr (kJ/mol)ΔC°p (J/mol·K)
Dioctanoyl PG-27.6-5.4-22.2-400
Dioctanoyl PS-28.0-4.6-23.4-410

Source: Adapted from isothermal titration calorimetry measurements of anionic phospholipids.[1][2]

Visualizing Key Processes

Diagrams created using Graphviz illustrate the logical and experimental workflows associated with the study of this compound self-assembly.

G cluster_solution Below CMC cluster_assembly Above CMC monomer This compound Monomers micelle Micelle monomer->micelle Hydrophobic Effect vesicle Vesicle / Bilayer monomer->vesicle Favorable Packing (e.g., low pH) G prep Preparation of Aqueous This compound Solution char Characterization prep->char tem Morphology & Size (TEM) char->tem dls Hydrodynamic Radius (DLS) char->dls cmc CMC Determination (Fluorescence) char->cmc data Data Analysis & Interpretation tem->data dls->data cmc->data G vesicle This compound Vesicle (Drug Carrier) loaded_vesicle Drug-Loaded Vesicle vesicle->loaded_vesicle drug Hydrophobic Drug drug->loaded_vesicle Encapsulation uptake Cellular Uptake (e.g., Endocytosis) loaded_vesicle->uptake cell Target Cell uptake->cell release Intracellular Drug Release uptake->release

References

Eicosyl Phosphate: A Technical Guide to Phase Transition Behavior and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl phosphate, a 20-carbon chain monoalkyl phosphate, belongs to a class of lipids with significant potential in drug delivery systems, biomembrane research, and industrial applications. A critical parameter governing its utility is the phase transition temperature (T_m), which dictates the physical state and functional behavior of lipid assemblies. This technical guide provides an in-depth analysis of the phase transition properties of long-chain alkyl phosphates, with a specific focus on extrapolating the behavior of this compound. It details experimental protocols for characterizing these transitions, explores relevant signaling pathways, and presents a logical workflow for its synthesis and analysis.

Introduction

Long-chain monoalkyl phosphates are amphiphilic molecules comprising a polar phosphate headgroup and a long, nonpolar alkyl tail. This structure enables them to self-assemble into various ordered structures, such as micelles, liposomes, and lamellar phases, in aqueous environments. The transition between a more ordered, gel-like state (Lβ) and a more fluid, liquid-crystalline state (Lα) is a key physical characteristic. This phase transition is crucial for applications such as the controlled release of encapsulated drugs from liposomal formulations, the modulation of membrane fluidity in biological studies, and the formulation of stable emulsions. This compound, with its C20 alkyl chain, is expected to exhibit distinct phase transition behavior that is dependent on factors such as pH, ionic strength, and the presence of other molecules.

Physicochemical Properties and Phase Transition Data

Alkyl Chain LengthCompound NamePhase Transition Temperature (°C)Enthalpy of Transition (ΔH, J/g)Reference
C14n-Tetradecyl phosphate6.5 (Triple Point)Not Specified[1]
C16 (Calcium Salt)Calcium Dodecyl PhosphateDecomposes starting at 278-280°CNot Applicable[2]
C12 (Calcium Salt)Calcium Dodecyl PhosphateDecomposes starting at 278-280°CNot Applicable[2]
C8 (Calcium Salt)Calcium Octyl PhosphateDecomposes starting at 278-280°CNot Applicable[2]

Note: The data for calcium salts indicates decomposition at high temperatures rather than a distinct gel-to-liquid crystalline phase transition. The triple point for n-tetradecyl phosphate refers to the coexistence of gas, liquid-expanded, and liquid-condensed phases at the air-water interface.

Based on the general trend observed in other lipid classes like phosphatidylcholines, where the phase transition temperature increases with the length of the acyl chain, it is anticipated that this compound will have a significantly higher T_m than n-tetradecyl phosphate.

Experimental Protocols

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[3][4][5] It is the primary method for determining the phase transition temperature (T_m) and the enthalpy (ΔH) of this transition for lipids.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration typically ranges from 1 to 10 mg/mL.[6]

    • For multilamellar vesicles (MLVs), the lipid is first dissolved in an organic solvent (e.g., chloroform/methanol mixture), which is then evaporated under a stream of nitrogen to form a thin lipid film. The film is hydrated with the aqueous buffer at a temperature above the expected T_m, followed by vortexing.[7]

    • For large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) at a temperature above the T_m.[7]

  • DSC Analysis:

    • Accurately weigh the lipid dispersion into an aluminum DSC pan and seal it hermetically. An equal volume of the buffer is used as a reference.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected T_m.

    • Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition.[6]

    • The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The phase transition is observed as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum is taken as the phase transition temperature (T_m).[4]

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.[6]

Synthesis of this compound

A common method for the synthesis of monoalkyl phosphates is through the phosphorylation of the corresponding alcohol using a suitable phosphating agent.

Workflow for this compound Synthesis:

G Workflow for this compound Synthesis Eicosanol Eicosanol (C20 Alcohol) Reaction Reaction in Anhydrous Solvent Eicosanol->Reaction Phosphorylating_Agent Phosphorylating Agent (e.g., POCl3, P2O5) Phosphorylating_Agent->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Purification Purification (e.g., Chromatography) Hydrolysis->Purification Eicosyl_Phosphate This compound Purification->Eicosyl_Phosphate

Caption: A generalized workflow for the synthesis of this compound.

Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, long-chain alkyl phosphates and their ether-linked analogs (ether lipids) are known to play roles in cellular signaling, particularly in the context of cancer. The enzyme alkylglycerone phosphate synthase (AGPS) is a key player in the biosynthesis of ether lipids and has been implicated in cancer progression. Inhibition of AGPS can affect signaling pathways that control cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[8][9]

The diagram below illustrates a representative signaling pathway where the modulation of long-chain alkyl phosphate metabolism could have downstream effects.

G Representative Signaling Pathway Influenced by Alkyl Phosphate Metabolism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGPS AGPS (Alkylglycerone Phosphate Synthase) Alkyl_Phosphate Long-Chain Alkyl Phosphates AGPS->Alkyl_Phosphate synthesis MAPK_Pathway MAPK Pathway Alkyl_Phosphate->MAPK_Pathway modulates PI3K_Akt_Pathway PI3K-Akt Pathway Alkyl_Phosphate->PI3K_Akt_Pathway modulates Transcription_Factors Transcription Factors (e.g., Snail, Twist) MAPK_Pathway->Transcription_Factors PI3K_Akt_Pathway->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Cell_Migration Cell Migration Gene_Expression->Cell_Migration EMT Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT

Caption: A diagram illustrating the potential influence of alkyl phosphate metabolism on key cellular signaling pathways.

Conclusion

This compound represents a long-chain monoalkyl phosphate with potential applications in various scientific and industrial fields. While its specific phase transition temperature requires experimental determination, it is expected to be higher than that of its shorter-chain homologs. The well-established technique of Differential Scanning Calorimetry provides a robust method for characterizing this and other thermodynamic properties. Further research into the precise role of this compound and other long-chain alkyl phosphates in cellular signaling could unveil new therapeutic targets and enhance our understanding of lipid-mediated biological processes. The experimental and theoretical frameworks presented in this guide offer a solid foundation for researchers and professionals working with this important class of lipids.

References

Spontaneous Vesicle Formation with Eicosyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of amphiphilic molecules into vesicular structures is a cornerstone of biochemistry and a critical technology in drug delivery. Among the diverse class of amphiphiles, long-chain alkyl phosphates, such as eicosyl phosphate (a 20-carbon chain phosphate), represent a promising category for the spontaneous formation of stable vesicles. These vesicles, also known as liposomes, can encapsulate both hydrophilic and hydrophobic therapeutic agents, offering advantages in drug solubilization, targeted delivery, and controlled release. This technical guide provides an in-depth overview of the principles, experimental protocols, and characterization of vesicles formed from this compound and its analogues.

Core Principles of Spontaneous Vesicle Formation

The spontaneous formation of vesicles from single-chain or double-chain amphiphiles like this compound is governed by the principles of molecular self-assembly in aqueous solutions. The critical packing parameter (CPP) is a key determinant of the aggregate structure. For vesicle formation, a CPP between 0.5 and 1 is typically required, which favors the formation of bilayer structures that can close upon themselves to form vesicles. Factors such as the length and saturation of the alkyl chains, the size and charge of the headgroup, temperature, pH, and ionic strength of the medium all influence the CPP and thus the propensity for vesicle formation.[1]

Long-chain alkyl phosphates, with their negatively charged phosphate headgroup and long hydrophobic tails, can exhibit the appropriate geometry for spontaneous vesicle formation. The electrostatic repulsion between the phosphate headgroups can be modulated by pH and the presence of counter-ions, which in turn affects the packing of the molecules and the resulting vesicle properties.

Experimental Protocols

Detailed methodologies for the preparation and characterization of alkyl phosphate vesicles are crucial for reproducible research and development. While specific protocols for this compound are not extensively documented, the following are well-established methods for forming vesicles from similar long-chain alkyl phosphates and other lipids.[2][3]

Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[2][4]

Materials:

  • This compound (or a related long-chain alkyl phosphate)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Vortex mixer

Protocol:

  • Dissolve the this compound in the organic solvent in a round-bottom flask. The concentration is typically in the range of 10-20 mg/mL.[2]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • Agitate the flask using a vortex mixer to disperse the lipid film, leading to the formation of MLVs.[4]

Sonication Method for Small Unilamellar Vesicles (SUVs)

Sonication is used to break down larger MLVs into smaller, unilamellar vesicles.[2]

Materials:

  • MLV suspension

  • Bath sonicator or probe sonicator

Protocol:

  • Place the MLV suspension in a suitable container.

  • If using a probe sonicator, immerse the tip into the suspension. For a bath sonicator, place the container in the bath.

  • Sonicate the suspension for a defined period (e.g., 5-15 minutes), ensuring the temperature is kept above the lipid's phase transition temperature.

  • The sonication process will result in a clearer suspension, indicating the formation of SUVs.

Extrusion Method for Large Unilamellar Vesicles (LUVs)

Extrusion is a technique to produce unilamellar vesicles of a defined size.

Materials:

  • MLV suspension

  • Extruder device

  • Polycarbonate membranes of a specific pore size (e.g., 100 nm, 200 nm)

Protocol:

  • Load the MLV suspension into the extruder.

  • Force the suspension through the polycarbonate membrane multiple times (typically 10-20 passes).

  • The resulting vesicle size will be close to the pore size of the membrane used.

Characterization of this compound Vesicles

Thorough characterization is essential to ensure the quality, stability, and suitability of the vesicles for their intended application.

Size and Size Distribution

Dynamic Light Scattering (DLS) is the primary technique used to determine the average hydrodynamic diameter and the polydispersity index (PDI) of the vesicle population. A lower PDI value indicates a more monodisperse sample.[5][6]

Zeta Potential

The zeta potential is a measure of the surface charge of the vesicles and is a critical indicator of their stability.[5][6] Vesicles with a sufficiently high positive or negative zeta potential (typically > ±30 mV) will repel each other, preventing aggregation. For phosphate-based vesicles, a negative zeta potential is expected.[7]

Lamellarity and Morphology

Transmission Electron Microscopy (TEM) with negative staining or Cryogenic Transmission Electron Microscopy (Cryo-TEM) can be used to visualize the vesicles, confirming their spherical shape and determining their lamellarity (unilamellar vs. multilamellar).[5]

Phase Transition Temperature (Tm)

Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperature of the lipid bilayer, which is the temperature at which the lipid transitions from a gel-like state to a more fluid, liquid-crystalline state.[8] This parameter is crucial for the stability and release characteristics of the vesicles. The phase transition temperature generally increases with the length of the alkyl chain.[9]

Quantitative Data

PropertyExpected Range for Long-Chain Phosphate VesiclesMethod of Measurement
Vesicle Size (Diameter) 50 - 200 nm (depending on preparation method)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3 (for monodisperse samples)Dynamic Light Scattering (DLS)
Zeta Potential -30 to -60 mVLaser Doppler Velocimetry
Phase Transition Temp. (Tm) Expected to be > 60°C (increases with chain length)Differential Scanning Calorimetry (DSC)
Encapsulation Efficiency Highly dependent on the encapsulated molecule and preparation methodSpectrophotometry, Chromatography

Note: The values in this table are illustrative and based on data for other long-chain phospholipids and alkyl phosphates. Actual values for this compound vesicles would need to be determined experimentally.

Visualizations

Experimental Workflow for Vesicle Preparation and Characterization

experimental_workflow cluster_prep Vesicle Preparation cluster_sizing Vesicle Sizing cluster_char Characterization start This compound in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sonication Sonication mlv->sonication extrusion Extrusion mlv->extrusion suv Small Unilamellar Vesicles (SUVs) sonication->suv luv Large Unilamellar Vesicles (LUVs) extrusion->luv dls DLS (Size, PDI) suv->dls zeta Zeta Potential suv->zeta tem TEM/Cryo-TEM (Morphology) suv->tem dsc DSC (Phase Transition) suv->dsc luv->dls luv->zeta luv->tem luv->dsc

Caption: Workflow for vesicle preparation and characterization.

Logical Relationship of Factors Influencing Vesicle Properties

vesicle_properties cluster_factors Influencing Factors cluster_properties Vesicle Properties chain_length Alkyl Chain Length stability Stability chain_length->stability fluidity Membrane Fluidity chain_length->fluidity headgroup Headgroup Charge headgroup->stability charge Surface Charge headgroup->charge ph pH ph->headgroup temp Temperature temp->fluidity ions Ionic Strength ions->headgroup size Size release Drug Release size->release fluidity->stability fluidity->release charge->stability

Caption: Factors influencing key vesicle properties.

Conclusion

This compound and related long-chain alkyl phosphates are promising candidates for the spontaneous formation of vesicles with potential applications in drug delivery and other biomedical fields. While specific experimental data for this compound is currently limited, the established principles of amphiphile self-assembly and standard vesicle preparation and characterization techniques provide a solid framework for future research. This guide offers the necessary foundational knowledge and experimental approaches for scientists and researchers to explore the potential of this compound vesicles. Further investigation is warranted to fully characterize the physicochemical properties of these vesicles and to evaluate their efficacy in various applications.

References

The Enigmatic Role of Eicosyl Phosphate in Model Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosyl phosphate, a single-chain amphiphile with a 20-carbon tail, represents a class of lipids whose specific roles in membrane biophysics are not extensively documented. This technical guide synthesizes the current understanding of long-chain alkyl phosphates and related complex lipids to extrapolate the putative functions and biophysical influence of this compound within model cell membranes. While direct experimental data on this compound is scarce, this document provides a foundational framework for its study, including postulated effects on membrane properties, relevant quantitative data from analogous lipids, detailed experimental protocols for its characterization, and visualizations of its potential molecular interactions and signaling contributions. This guide aims to stimulate further investigation into this under-researched area of membrane science.

Introduction: The Structural Basis of this compound's Function

This compound is characterized by a saturated 20-carbon alkyl (eicosyl) chain and a negatively charged phosphate headgroup. This amphipathic nature dictates its behavior in aqueous environments, where it is expected to self-assemble to sequester its hydrophobic tail from water. When incorporated into a lipid bilayer, the interplay of its long hydrocarbon tail and charged headgroup is predicted to significantly influence the collective properties of the membrane.

Postulated Biophysical Impact on Model Membranes

The introduction of this compound into a model lipid bilayer is hypothesized to modulate several key biophysical parameters:

  • Membrane Fluidity and Order: The extended, saturated eicosyl chain is expected to increase acyl chain packing and order, thereby decreasing membrane fluidity. This effect would be most pronounced in the gel phase of the membrane.

  • Bilayer Thickness: The 20-carbon length of the eicosyl chain may lead to a localized or bulk increase in the hydrophobic thickness of the membrane.

  • Lipid Interdigitation: The significant length of the eicosyl chain could promote the interdigitation of lipid tails between the two leaflets of the bilayer, a phenomenon observed in phospholipids with asymmetric acyl chains, including those with an eicosyl group.

  • Membrane Stability and Permeability: Studies on similar long-chain phosphates, such as dolichyl phosphate, have demonstrated a capacity to decrease membrane permeability to ions and enhance overall membrane stability[1].

  • Surface Charge and Protein Interactions: The anionic phosphate headgroup will contribute to the membrane's surface potential. This negative charge can mediate electrostatic interactions with peripheral proteins, potentially influencing their recruitment, localization, and function, a known mechanism for protein trafficking and regulation[2][3].

Quantitative Insights from a Structurally Related Lipid

Direct quantitative data for this compound's effect on model membranes is not currently available in the scientific literature. However, data from 1-eicosyl-2-dodecyl-rac-glycero-3-phosphocholine (EDPC), a phospholipid containing an eicosyl chain, offers valuable insights into the behavior of such long chains within a bilayer environment.

Property1-eicosyl-2-dodecyl-rac-glycero-3-phosphocholine (EDPC)Reference
Main Phase Transition Temperature (Tm) 34.8 °C[4]
Transition Enthalpy (ΔH) 11.2 kcal/mol[4]
Bilayer Periodicity (d) at 23°C 56.2 Å[4]
Inter-Phosphate Distance (dp-p) 36 Å[4]
Gel Phase Structure (below Tm) Interdigitated (Lβ*)[4]
Liquid-Crystalline Phase (above Tm) [4]

Note: This data pertains to a diacylphospholipid, but the pronounced interdigitation and thermal properties are significantly influenced by the presence of the 20-carbon eicosyl chain.

Experimental Protocols for Characterization

The following protocols provide a roadmap for the systematic investigation of this compound's role in model cell membranes.

Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To create a standardized model membrane system incorporating this compound for biophysical analysis.

Materials:

  • This compound (custom synthesis may be necessary)

  • Base phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound and the base phospholipid at the desired molar ratio in the organic solvent.

  • Create a thin lipid film by evaporating the solvent under a stream of inert gas (e.g., nitrogen), followed by high vacuum desiccation for at least 2 hours.

  • Hydrate the lipid film with the hydration buffer at a temperature above the Tm of the lipid mixture to form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to 5-10 freeze-thaw cycles to enhance solute distribution and lamellarity.

  • Extrude the MLV suspension 11-21 times through a polycarbonate membrane of a defined pore size to produce a homogenous population of LUVs.

Thermotropic Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase behavior of the model membrane.

Procedure:

  • Prepare LUVs with varying concentrations of this compound.

  • Load a precise volume of the vesicle suspension into the DSC sample cell.

  • Use the corresponding hydration buffer as the reference.

  • Perform heating and cooling scans across a relevant temperature range (e.g., 10 °C to 60 °C) at a defined scan rate (e.g., 1 °C/min).

  • Analyze the thermograms to determine changes in the main phase transition temperature (Tm) and the enthalpy of transition (ΔH) as a function of this compound concentration.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, provide conceptual models for the integration and potential function of this compound in a lipid bilayer.

EicosylPhosphateIntegration cluster_membrane Model Lipid Bilayer p1 PL ep1 EP p2 PL chol1 Chol p3 PL p4 PL p5 PL ep2 EP p6 PL chol2 Chol caption Fig. 1: this compound in a bilayer.

Caption: Integration of this compound (EP) alongside phospholipids (PL) and cholesterol (Chol).

SignalingCascade stimulus External Signal receptor Transmembrane Receptor stimulus->receptor 1. Activation ep_domain This compound-Rich Domain Formation receptor->ep_domain 2. Induces Lipid Reorganization effector Effector Protein Recruitment (via Electrostatic Interaction) ep_domain->effector 3. Creates Binding Site response Downstream Cellular Response effector->response 4. Initiates Signaling

Caption: A hypothetical signaling pathway initiated by the formation of this compound-rich domains.

Caption: A comprehensive experimental workflow for elucidating the biophysical effects of this compound.

Future Outlook

The study of this compound in model cell membranes is a promising frontier in lipid biophysics. The foundational knowledge of long-chain alkyl phosphates suggests that this compound could be a potent modulator of membrane structure and function. Future research, guided by the protocols and conceptual frameworks presented here, should aim to synthesize high-purity this compound and systematically characterize its impact on model membranes. Such endeavors will not only fill a critical knowledge gap but also may uncover novel lipid-based mechanisms relevant to cell biology and the design of advanced drug delivery systems.

References

Eicosyl Phosphate: A Synthetic Phospholipid Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eicosyl phosphate is a synthetic long-chain alkyl phosphate that serves as a structural and functional analog of naturally occurring lysophospholipids. Its amphipathic nature, consisting of a long C20 hydrocarbon chain (eicosyl) and a polar phosphate headgroup, allows it to integrate into cellular membranes and potentially interact with various protein targets. While specific research on this compound is limited, its properties can be largely understood through the study of other long-chain alkyl phosphates. These molecules are recognized for their roles as signaling molecules, particularly as agonists for lysophosphatidic acid (LPA) receptors, and have applications in drug delivery and formulation. This guide provides a comprehensive overview of the known properties, potential biological activities, and experimental considerations for this compound and its analogs.

Physicochemical Properties

Quantitative data for this compound and related long-chain alkyl phosphates are summarized below. These properties are crucial for understanding their behavior in biological systems and for designing experiments.

PropertyThis compound (Predicted)Cetyl Phosphate (C16)Stearyl Phosphate (C18)
Molecular Formula C20H43O4P[1]C16H35O4PC18H39O4P[2]
Molecular Weight ( g/mol ) 378.5322.4350.5[2]
XLogP3 8.46.57.3[2]
Hydrogen Bond Donor Count 222[2]
Hydrogen Bond Acceptor Count 444[2]
Topological Polar Surface Area (Ų) 66.866.866.8[2]
Physical Description -White to off-white powderWhite waxy solid[2]
Solubility -Soluble in organic solvents, insoluble in water. Salts are water-soluble.Insoluble in water[2]

Data for this compound is based on computational predictions from PubChem[1]. Data for cetyl and stearyl phosphate are from experimental and computed sources[2][3].

Synthesis of this compound

A general method for the synthesis of long-chain alkyl phosphates like this compound involves the phosphorylation of the corresponding alcohol (e.g., 1-eicosanol) with a suitable phosphorylating agent. A common and effective method utilizes phosphorus oxychloride (POCl3).

Experimental Protocol: General Synthesis of an Alkyl Phosphate

Materials:

  • 1-Eicosanol

  • Phosphorus oxychloride (POCl3)

  • Anhydrous pyridine or other suitable base

  • Anhydrous inert solvent (e.g., dichloromethane, chloroform)

  • Hydrochloric acid (HCl) for workup

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 1-eicosanol in an anhydrous inert solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Phosphorylation: Phosphorus oxychloride is added dropwise to the cooled solution of the alcohol, often in the presence of a base like pyridine to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: The reaction mixture is quenched by the slow addition of cold water or dilute HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.

This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized for this compound. A US patent describes the preparation of eicosyl phenyl 2,4-dichlorophenyl phosphate by reacting eicosyl phosphoryl dichloride with magnesium phenate and magnesium 2,4-dichlorophenate in an aqueous medium[4]. Other patents describe general methods for preparing phosphate esters that could be adapted for this compound[5][6][7][8].

Biological Activity and Signaling Pathways

While direct evidence for the biological activity of this compound is scarce, long-chain alkyl phosphates are known to act as agonists for Lysophosphatidic Acid (LPA) receptors[9][10]. LPA is a bioactive phospholipid that regulates a wide range of cellular processes, including proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), LPA1-6[11][12].

Proposed Signaling Pathway for this compound as an LPA Receptor Agonist:

LPA_Signaling EP This compound (LPA Analog) LPAR LPA Receptor (LPA1-3) EP->LPAR G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gq/11 AC Adenylyl Cyclase (AC) G_protein->AC Gi/o RhoGEF RhoGEF G_protein->RhoGEF G12/13 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Ca2->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response RhoA->Cellular_Response

Caption: Proposed signaling cascade of this compound via LPA receptors.

Experimental Workflow for Assessing LPA Receptor Agonism:

LPA_Agonism_Workflow Start Start: Synthesize and Purify This compound Cell_Culture Culture Cells Expressing Specific LPA Receptors (e.g., RH7777 cells) Start->Cell_Culture Treatment Treat Cells with Varying Concentrations of this compound Cell_Culture->Treatment Ca_Assay Calcium Mobilization Assay (e.g., Fura-2 AM) Treatment->Ca_Assay GTP_Assay [³⁵S]GTPγS Binding Assay Treatment->GTP_Assay Downstream_Assays Downstream Functional Assays (Proliferation, Migration) Treatment->Downstream_Assays Data_Analysis Data Analysis: Determine EC₅₀ and Efficacy Ca_Assay->Data_Analysis GTP_Assay->Data_Analysis Downstream_Assays->Data_Analysis Conclusion Conclusion: Confirm LPA Receptor Agonism Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound as an LPA receptor agonist.

Experimental Protocols

Detailed protocols for key experiments to characterize the biological activity of this compound as a potential LPA receptor agonist are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells expressing the LPA receptor of interest (e.g., RH7777 cells)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control (e.g., LPA)

  • Fluorometric imaging plate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition: Place the plate in the fluorometer. Record a baseline fluorescence reading. Add varying concentrations of this compound or LPA to the wells.

  • Data Acquisition: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm for a period of time to capture the peak response.

  • Data Analysis: The ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the receptor.

Materials:

  • Membranes prepared from cells expressing the LPA receptor

  • [³⁵S]GTPγS (radiolabeled)

  • Non-radiolabeled GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • This compound

  • LPA (positive control)

  • Scintillation vials and scintillation fluid

  • Filter plates and vacuum manifold

Protocol:

  • Reaction Mixture: In a microtiter plate, combine the cell membranes, GDP (to ensure G proteins are in the inactive state), and varying concentrations of this compound or LPA in the assay buffer.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through filter plates using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess non-radiolabeled GTPγS). Plot the specific binding against the agonist concentration to determine EC50 and Bmax values.

Applications in Drug Development

Long-chain alkyl phosphates like this compound have potential applications in drug development:

  • As Therapeutic Agents: Given their potential to act on LPA receptors, they could be investigated for therapeutic roles in conditions where LPA signaling is implicated, such as fibrosis, cancer, and inflammation[12].

  • In Drug Delivery: Their amphipathic nature makes them suitable for use as excipients in drug formulations, such as emulsifiers, solubilizers, and stabilizers in creams, lotions, and other delivery systems[13][14].

  • As Research Tools: They can be used as pharmacological tools to probe the function of LPA receptors and to validate new drug targets within the LPA signaling pathway.

Conclusion

This compound, as a synthetic phospholipid analog, holds promise as a research tool and a potential component in pharmaceutical formulations. While direct experimental data on this compound is limited, a strong case can be made for its activity as a lysophosphatidic acid receptor agonist based on the known biological functions of other long-chain alkyl phosphates. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to begin investigating the specific properties and applications of this compound. Further research is warranted to fully elucidate its biological functions and therapeutic potential.

References

Methodological & Application

Eicosyl Phosphate Liposome Formulation: Application Notes and Protocols for Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liposomes are versatile nanocarriers for targeted drug delivery, and the incorporation of anionic lipids like eicosyl phosphate can significantly influence their physicochemical properties and biological interactions. This document provides a detailed protocol for the formulation of this compound-containing liposomes using the thin-film hydration and extrusion method. It further outlines key characterization techniques and presents representative data to guide researchers in developing and evaluating these delivery systems. Additionally, a hypothetical signaling pathway involving a lipid phosphate is illustrated to provide context for potential cellular mechanisms of action.

Introduction

This compound is a long-chain saturated phosphate monoester that, when incorporated into a lipid bilayer, imparts a negative surface charge. This anionic character can enhance the stability of liposomal formulations and modulate their interaction with biological systems, including cellular uptake and biodistribution. The 20-carbon acyl chain of this compound contributes to the rigidity and thickness of the lipid bilayer. These characteristics make this compound a compelling component for the rational design of liposomes for various drug delivery applications.[1][2] Liposomes formulated with anionic lipids have been shown to interact with cells, and their uptake can be cell-type dependent, involving mechanisms such as macropinocytosis or clathrin-mediated endocytosis.[3][4][5]

Materials and Equipment

Lipids and Reagents
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • (Optional) Fluorescently labeled lipid (e.g., Rhodamine-PE)

Equipment
  • Rotary evaporator

  • Water bath

  • Round-bottom flasks

  • Nitrogen gas cylinder

  • Vacuum pump

  • Extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (optional)

  • Spectrophotometer or fluorometer (for encapsulation efficiency)

Experimental Protocols

Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes composed of DPPC, cholesterol, and this compound.[6][7][8][9][10][11][12][13]

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired molar ratios of DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A common starting molar ratio is 65:30:5 (DPPC:Cholesterol:this compound).

    • If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[6]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipid with the highest Tc. For DPPC, the Tc is 41°C, so a temperature of 45-50°C is appropriate.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours or overnight.[6]

  • Hydration of the Lipid Film:

    • Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the lipid Tc.

    • If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.[6]

    • Agitate the flask by hand or using a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This process should continue for at least 30 minutes.[6]

  • Vesicle Size Reduction by Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.[9]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Ensure the extruder and syringes are heated to a temperature above the lipid Tc.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[9]

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Characterization of this compound Liposomes

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes.[14][15][16][17]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Perform the measurement at a constant temperature (e.g., 25°C).

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

3.2.2. Zeta Potential Measurement

  • Method: Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge of the liposomes.[14][15][16][17][18]

  • Protocol:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Load the sample into the specific measurement cell of the zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

3.2.3. Encapsulation Efficiency

  • Method: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the amount of encapsulated drug.

  • Protocol (for a UV-Vis active drug):

    • Separate the liposomes from the unencapsulated drug using a suitable method like size exclusion chromatography or centrifugation.

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Measure the absorbance of the drug using a spectrophotometer at its maximum absorption wavelength.

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

The following tables present representative quantitative data for this compound-containing liposomes. These are illustrative examples and actual results may vary depending on the specific formulation and experimental conditions.

Table 1: Physicochemical Characterization of this compound Liposomes

Formulation (DPPC:Chol:EP Molar Ratio)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
65:30:5115.2 ± 3.10.12 ± 0.02-35.8 ± 2.5
60:30:10120.5 ± 4.50.15 ± 0.03-48.2 ± 3.1
55:30:15128.1 ± 5.20.18 ± 0.04-55.6 ± 3.8

SD: Standard Deviation

Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug

Formulation (DPPC:Chol:EP Molar Ratio)Encapsulation Efficiency (%) ± SD
65:30:515.2 ± 1.8
60:30:1012.8 ± 1.5
55:30:1510.5 ± 1.2

Visualization of Workflows and Pathways

Experimental Workflow

Liposome_Formulation_Workflow cluster_prep Lipid Film Preparation cluster_formulation Liposome Formulation cluster_characterization Characterization dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate extrude Extrusion through Polycarbonate Membrane hydrate->extrude dls DLS (Size, PDI) extrude->dls zeta Zeta Potential extrude->zeta ee Encapsulation Efficiency extrude->ee

Caption: Workflow for this compound liposome formulation and characterization.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be initiated by a lipid phosphate interacting with a cell surface receptor. This is a hypothetical representation and not specific to this compound, for which the signaling pathways are not well-defined in the literature.

Lipid_Phosphate_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Lipid Phosphate Receptor (GPCR) g_protein G-Protein (Gq) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., Proliferation, Gene Expression) ca_release->cellular_response pkc->cellular_response liposome This compound Liposome liposome->receptor Binding

References

Application Note: Preparation and Characterization of Eicosyl Phosphate Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Eicosyl phosphate is a single-chain amphiphilic molecule containing a 20-carbon alkyl (eicosyl) tail and a hydrophilic phosphate head group. Similar to other single-chain amphiphiles like fatty acids, it can self-assemble into vesicular structures (liposomes) in aqueous solutions. These vesicles serve as potent nanocarriers for the encapsulation and delivery of therapeutic agents. The thin-film hydration method is a robust and widely used technique for preparing these vesicles.[1][2] This method involves dissolving the lipid in an organic solvent, creating a thin film by evaporating the solvent, and then hydrating the film with an aqueous buffer to form vesicles.[3] This document provides a detailed protocol for the preparation of this compound vesicles using this technique, along with methods for their characterization.

Experimental Workflow and Conceptual Pathways

The following diagrams illustrate the key processes involved in vesicle preparation and a conceptual model for their application in drug delivery.

G cluster_prep Preparation Phase cluster_form Vesicle Formation cluster_refine Refinement Phase cluster_final Final Product A 1. Dissolution This compound in Organic Solvent (e.g., Chloroform:Methanol) B 2. Film Formation Solvent removal via Rotary Evaporation A->B C 3. Drying Removal of residual solvent under high vacuum B->C D 4. Hydration Aqueous buffer (containing drug) is added to the lipid film C->D E 5. Agitation Vortexing/Sonication to form Multilamellar Vesicles (MLVs) D->E F 6. Sizing (Optional) Extrusion or Sonication to form Unilamellar Vesicles (SUVs/LUVs) E->F G 7. Purification Removal of unencapsulated drug (e.g., Size Exclusion Chromatography) F->G H Characterized This compound Vesicles G->H

Caption: Experimental workflow for preparing this compound vesicles.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Vesicle This compound Vesicle (with encapsulated drug) Endosome Endosome Vesicle->Endosome Cellular Uptake (Endocytosis) outside Cell Membrane Release Drug Release (e.g., via pH drop in endosome) Endosome->Release Vesicle Destabilization Target Therapeutic Target (e.g., Protein, DNA) Release->Target Action

Caption: Conceptual pathway for intracellular drug delivery by vesicles.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles

This protocol details the thin-film hydration method for forming this compound vesicles.

1. Materials and Equipment

  • Lipid: this compound

  • Solvents: Chloroform and Methanol (HPLC grade)[4]

  • Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or other buffer of choice. For single-chain amphiphiles, the buffer pH should be near the pKa of the lipid to ensure stability.[5]

  • Equipment: Rotary evaporator, round-bottom flasks (10-50 mL), vacuum pump, water bath sonicator, vortex mixer, extrusion device with polycarbonate membranes (e.g., 100 nm pore size).[6]

2. Step-by-Step Methodology

  • Lipid Dissolution:

    • Weigh the desired amount of this compound.

    • Dissolve the lipid in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask to achieve a final lipid concentration of 10-20 mg/mL.[4]

    • If encapsulating a lipophilic drug, dissolve it along with the lipid in the organic solvent at this stage.[2]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates evaporation (e.g., 40-45°C).[6]

    • Rotate the flask (e.g., at 150 rpm) and gradually reduce the pressure to evaporate the organic solvent. This will deposit a thin, uniform lipid film on the inner wall of the flask.[6]

  • Film Drying:

    • Once the film is formed and appears dry, place the flask under a high vacuum for several hours (or overnight) to ensure complete removal of any residual organic solvent.[1][3]

  • Hydration:

    • Add the pre-warmed aqueous hydration buffer to the flask. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid.[4]

    • For hydrophilic drug encapsulation, the drug should be dissolved in this buffer before its addition to the lipid film.[2]

    • Agitate the flask by vortexing for 2-5 minutes. This process hydrates the lipid film, causing it to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).[6] The suspension will appear milky.

  • Vesicle Sizing (Downsizing):

    • To obtain smaller, more uniform unilamellar vesicles, the MLV suspension can be downsized.

    • Sonication: Sonicate the suspension in a bath sonicator for 5-30 minutes.[6][7] This method tends to produce small unilamellar vesicles (SUVs) but may have limitations in terms of reproducibility and potential for lipid degradation.

    • Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder device.[6] This process should also be performed at a temperature above the lipid's Tc.

Protocol 2: Characterization of Vesicles

After preparation, vesicles should be characterized to ensure quality and consistency.

1. Materials and Equipment

  • Equipment: Dynamic Light Scattering (DLS) instrument (for size and zeta potential), Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM) for morphology, UV-Vis Spectrophotometer for encapsulation efficiency.

2. Step-by-Step Methodology

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the vesicle suspension in the hydration buffer.

    • Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 indicates a relatively monodisperse population.

  • Zeta Potential Measurement:

    • Dilute the sample in an appropriate medium (e.g., 10 mM NaCl) and measure the zeta potential using the DLS instrument. This value indicates the surface charge of the vesicles and is a predictor of colloidal stability.

  • Morphology Assessment:

    • Prepare a sample for electron microscopy (e.g., by negative staining with uranyl acetate for TEM).

    • Image the vesicles to observe their shape (typically spherical) and lamellarity.[6]

  • Encapsulation Efficiency (EE%):

    • Separate the vesicles from the unencapsulated (free) drug. This can be done using size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation.[6]

    • Quantify the amount of drug encapsulated within the vesicles. This can be done by lysing the vesicles with a suitable solvent or detergent and measuring the drug concentration using UV-Vis spectrophotometry or another appropriate analytical technique.

    • Calculate EE% using the following formula: EE% = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100

Data Presentation

The following table summarizes typical characterization data for vesicles prepared using the thin-film hydration method. (Note: These are illustrative values, and actual results may vary based on specific experimental conditions).

ParameterTypical ValueMethodSignificance
Z-Average Diameter 100 - 200 nmDynamic Light Scattering (DLS)Indicates the average size of the vesicles, crucial for in vivo fate.[6]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Measures the width of the size distribution; lower is more uniform.
Zeta Potential -20 to -50 mVElectrophoretic Light ScatteringIndicates surface charge and predicts stability against aggregation.
Encapsulation Efficiency 40 - 70%UV-Vis SpectroscopyRepresents the percentage of the initial drug successfully loaded into vesicles.
Morphology SphericalElectron Microscopy (SEM/TEM)Confirms the formation of vesicular structures.[6]

Application Notes & Troubleshooting

  • Choice of Solvent: Ensure the chosen organic solvent (or mixture) completely solubilizes the this compound to guarantee a homogeneous lipid film.[4]

  • Complete Solvent Removal: Residual organic solvent can affect vesicle stability and introduce toxicity. Drying the film under high vacuum overnight is a critical step.[1]

  • Hydration Temperature: The hydration step must be performed above the lipid's transition temperature (Tc) to ensure the lipid bilayer is in a fluid state, which is necessary for proper vesicle formation.[4]

  • pH Control: For single-chain amphiphiles like this compound, the pH of the hydration buffer is critical. The pH should be maintained near the pKa of the phosphate headgroup to promote stable bilayer formation and prevent vesicle leakage.[5]

  • Extrusion vs. Sonication: Extrusion is generally preferred for producing vesicles with a narrow and defined size distribution, which is often required for drug delivery applications.[6] Sonication can be a faster alternative for initial or less stringent applications.

References

Application Notes & Protocols: Utilizing Eicosyl Phosphate in Reverse-Phase Evaporation for Liposome Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes are versatile, spherical vesicles composed of one or more lipid bilayers, making them ideal carriers for both hydrophilic and hydrophobic therapeutic agents.[1][2] Their biocompatibility, biodegradability, and ability to target specific tissues have established them as a leading platform in drug delivery.[3][4] The reverse-phase evaporation (REV) method is a robust technique for preparing liposomes, celebrated for its ability to achieve high encapsulation efficiency, particularly for water-soluble molecules.[1][5] This method involves the formation of a water-in-oil emulsion, followed by the controlled removal of the organic solvent, which leads to the formation of large unilamellar or oligolamellar vesicles.[6]

The physicochemical properties of liposomes, including their stability, surface charge, and in vivo fate, are heavily influenced by their lipid composition.[4][7] The incorporation of charged lipids is a key strategy to modify these characteristics. Eicosyl phosphate, a synthetic 20-carbon alkyl phosphate, serves as an effective agent for imparting a negative surface charge to the liposomal bilayer. This negative charge can prevent aggregation through electrostatic repulsion, thereby enhancing colloidal stability, and can influence interactions with biological membranes and subsequent cellular uptake.[8][9]

These application notes provide detailed protocols for the preparation and characterization of liposomes containing this compound using the reverse-phase evaporation method, along with representative data on how charged lipids influence key formulation parameters.

Experimental Protocols

Protocol 1: Preparation of Liposomes using Reverse-Phase Evaporation (REV)

This protocol details the step-by-step procedure for formulating liposomes incorporating this compound to achieve a negative surface charge.

Materials:

  • L-α-phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • This compound (EP)

  • Chloroform, Methanol, Diethyl ether (or other suitable organic solvents)[10]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Drug or molecule to be encapsulated

Equipment:

  • Round-bottom flask (50-100 mL)

  • Rotary evaporator

  • Bath or probe-type sonicator[1]

  • Nitrogen gas source

  • Syringe or pump for aqueous phase addition

Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve the desired lipids (e.g., a molar ratio of PC:Chol:EP such as 10:5:1) in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[11]

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the hydrophilic drug or molecule of interest in the chosen buffer.

  • Formation of W/O Emulsion: Add the prepared aqueous phase to the lipid-containing organic phase. The typical ratio of organic to aqueous phase is approximately 3:1 (v/v).[5]

  • Emulsification: Sonicate the two-phase mixture until a stable, translucent water-in-oil (W/O) microemulsion is formed.[6][12] This can be achieved using a bath sonicator (5-10 minutes) or a probe sonicator (2-5 minutes) at controlled temperature.[1]

  • Solvent Removal: Attach the flask to a rotary evaporator. Reduce the pressure gradually while rotating the flask at a constant speed (e.g., 150-200 rpm) at a temperature slightly above the boiling point of the organic solvent.[12]

  • Gel Formation and Collapse: As the organic solvent evaporates, the emulsion will become increasingly viscous, eventually forming a gel-like state.[8] Continued evaporation will cause this gel to collapse and form a milky, aqueous suspension of liposomes.[1]

  • Final Evaporation: Continue evaporation for an additional 15-30 minutes after the suspension is formed to ensure the removal of residual organic solvent traces.[5]

  • Purification (Optional): To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[13]

Protocol 2: Determination of Encapsulation Efficiency (EE%)

Encapsulation efficiency is a critical quality attribute that defines the percentage of the initial drug that has been successfully entrapped within the liposomes.[13][14]

Procedure:

  • Separation of Free Drug: Separate the liposomes from the aqueous medium containing the unencapsulated (free) drug. A common method is ultracentrifugation (e.g., 25,000 x g for 90 minutes).[3] The liposomes will form a pellet, leaving the free drug in the supernatant.

  • Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of the free drug using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC).[3][14]

  • Quantification of Total Drug: To measure the total drug amount, disrupt a known volume of the unpurified liposome suspension using a detergent (e.g., 0.1% Triton X-100) or a suitable solvent to release the encapsulated drug.[12] Measure the drug concentration in the resulting solution.

  • Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[3]

Protocol 3: Physicochemical Characterization of Liposomes

Characterizing the size, charge, and stability of the liposomal formulation is essential for ensuring quality and predicting in vivo performance.[4][15]

Procedure:

  • Size and Polydispersity Index (PDI) Measurement: Dilute the liposome suspension in an appropriate buffer (e.g., 1:100).[16] Use Dynamic Light Scattering (DLS) to measure the mean particle diameter (Z-average) and the PDI. The PDI value indicates the uniformity of the liposome size distribution.[16]

  • Zeta Potential Measurement: Use the same DLS instrument (if equipped with an electrode) to measure the zeta potential. This value reflects the surface charge of the liposomes and is a key indicator of colloidal stability. A highly negative or positive value (e.g., < -30 mV or > +30 mV) generally indicates good stability against aggregation.[17]

  • Stability Assessment: To assess long-term stability, store the liposome suspension under controlled conditions (e.g., 4°C).[15] Periodically re-measure the size, PDI, and EE% over several weeks or months to monitor for any changes, such as aggregation, fusion, or drug leakage.[15][18]

Data Presentation

The inclusion of charged lipids like this compound significantly impacts liposome characteristics. The following tables summarize representative quantitative data, using analogous negatively charged lipids where direct data for this compound is not available, to illustrate these effects.

Table 1: Representative Effect of Charged Lipid Incorporation on Liposome Properties Data is illustrative and based on findings for negatively charged lipids like DPPG. Actual values will depend on the specific lipid composition and preparation parameters.

Formulation (Molar Ratio)Charged LipidMean Diameter (nm)PDIZeta Potential (mV)Reference
DPPC:Chol (10:5)None155 ± 120.25-5.8 ± 1.2[17]
DPPC:Chol:DPPG (10:5:1)DPPG132 ± 70.21-45.2 ± 3.5[17]
PtdCho:PtdGro (4:1)PtdGro210 ± 250.30-35.0 ± 4.1[12]

Table 2: Influence of Lipid Composition on Encapsulation Efficiency (EE%) EE% is highly dependent on the physicochemical properties of the encapsulated drug.

Lipid Composition (Molar Ratio)Encapsulated Drug (Example)Drug TypeEE%Reference
PtdCho:Chol (1:1)SucroseHydrophilic~20-30%[12]
PtdGro:PtdCho:Chol (1:4:5)SucroseHydrophilic~16.5%[12]
PtdGro:PtdCho (1:4)Cytosine ArabinosideHydrophilic~24.2%[12]
FL-NDC-DP*DocetaxelHydrophobic94.4%[9]

*FL-NDC-DP: Flexible liposome containing sodium deoxycholate and dicetyl phosphate (a negatively charged lipid similar to this compound).

Visualizations: Workflows and Logical Relationships

REV_Workflow Experimental Workflow for Reverse-Phase Evaporation start Start dissolve 1. Lipid Dissolution (PC, Chol, this compound in Organic Solvent) start->dissolve emulsify 3. Emulsification (Add Aqueous to Organic Phase + Sonication) dissolve->emulsify aqueous 2. Aqueous Phase Prep (Drug in Buffer) aqueous->emulsify evaporate 4. Solvent Evaporation (Rotary Evaporator) emulsify->evaporate form 5. Liposome Formation (Gel Collapse into Aqueous Suspension) evaporate->form purify 6. Purification (Dialysis / SEC) form->purify characterize 7. Characterization (Size, Zeta, EE%) form->characterize Unpurified Liposomes (for Total Drug) purify->characterize Purified Liposomes end End characterize->end

Caption: Workflow for liposome preparation by reverse-phase evaporation.

Liposome_Cell_Interaction Logical Pathway of Charged Liposome-Cell Interaction lipo Negatively Charged Liposome (Containing this compound) interaction Electrostatic Interaction lipo->interaction membrane Cell Membrane (Positively Charged Microdomains) membrane->interaction endocytosis Endocytosis (Cellular Uptake) interaction->endocytosis endosome Endosomal Entrapment endocytosis->endosome escape Endosomal Escape endosome->escape release Intracellular Drug Release escape->release Composition_Properties Relationship Between Lipid Composition and Liposome Properties cluster_lipids Lipid Components props Key Liposome Properties pc Phosphatidylcholine (PC) fluidity Bilayer Rigidity/Fluidity pc->fluidity forms bilayer ee Encapsulation Efficiency pc->ee influences chol Cholesterol (Chol) chol->fluidity modulates chol->ee influences release Drug Release Profile chol->release reduces leakage ep This compound (EP) charge Negative Surface Charge ep->charge imparts ep->ee influences charge->props stability Colloidal Stability (Reduced Aggregation) charge->stability enhances stability->props fluidity->props ee->props release->props

References

Application Notes and Protocols: Preparation of Eicosyl Phosphate Liposomes via Ethanol Injection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. The ethanol injection method is a simple, rapid, and scalable technique for producing unilamellar liposomes.[1][2][3][4][5] This application note provides a detailed protocol for the preparation and characterization of liposomes incorporating eicosyl phosphate, a negatively charged lipid that can enhance stability and modulate the release of encapsulated contents. The inclusion of charged lipids like this compound can influence the physicochemical properties of liposomes, such as particle size, zeta potential, and encapsulation efficiency, which are critical for their in vivo performance.

Physicochemical Characterization of Liposomes

The composition of the lipid bilayer significantly impacts the characteristics of the resulting liposomes. The incorporation of this compound is expected to impart a negative surface charge, influencing particle size and stability. Below is a summary of expected physicochemical properties based on analogous lipid systems.

Table 1: Expected Physicochemical Properties of this compound-Containing Liposomes

Formulation Component (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%) (Model Hydrophilic Drug)
Phosphatidylcholine:Cholesterol (9:1)120 ± 200.25 ± 0.05-5 ± 215 ± 5
Phosphatidylcholine:Cholesterol:this compound (8:1:1)100 ± 150.20 ± 0.03-35 ± 525 ± 7
Phosphatidylcholine:Cholesterol:this compound (7:1:2)90 ± 100.18 ± 0.02-50 ± 835 ± 8

Note: The data presented in this table are representative values based on liposomes formulated with similar charged lipids (e.g., dicetyl phosphate) and are intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Preparation of this compound Liposomes by Ethanol Injection

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the ethanol injection method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phosphatidylcholine

  • Cholesterol

  • This compound

  • Ethanol (99.5%, absolute)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer with a stir bar

  • Syringe with a fine-gauge needle (e.g., 22G)

  • Round-bottom flask

  • Rotary evaporator (optional, for ethanol removal)

Protocol:

  • Lipid Solution Preparation:

    • Accurately weigh the desired amounts of phosphatidylcholine, cholesterol, and this compound.

    • Dissolve the lipids in absolute ethanol in a clean, dry glass vial. The final lipid concentration in the ethanolic solution should be between 10 and 40 mg/mL.

    • If encapsulating a lipophilic drug, dissolve it along with the lipids in the ethanol.

    • Gently warm the solution to 40-60°C to ensure complete dissolution of the lipids.[5]

  • Aqueous Phase Preparation:

    • Add the desired volume of PBS (pH 7.4) to a round-bottom flask.

    • If encapsulating a hydrophilic drug, dissolve it in the PBS.

    • Place the flask on a magnetic stirrer and begin stirring at a constant rate (e.g., 500-1000 rpm).

    • Preheat the aqueous phase to a temperature above the phase transition temperature of the primary lipid (e.g., >41°C for DPPC).

  • Ethanol Injection:

    • Draw the lipid-ethanol solution into a syringe fitted with a fine-gauge needle.

    • Inject the lipid solution slowly and dropwise into the center of the vortex of the stirring aqueous phase.[3][5] The injection rate should be controlled to approximately 1 mL/min.

    • The rapid dilution of ethanol in the aqueous phase causes the lipids to precipitate and self-assemble into liposomes.[4]

  • Liposome Maturation and Ethanol Removal:

    • Continue stirring the liposomal suspension for 30-60 minutes at the same temperature to allow for vesicle stabilization.

    • Remove the ethanol from the suspension. This can be achieved by:

      • Dialysis: Dialyze the liposome suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa).

      • Rotary Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator. The temperature should be maintained above the lipid phase transition temperature.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, consider sterile filtration and storage in a sterile, sealed vial.

Characterization of Liposomes

2.2.1. Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.

Protocol:

  • Dilute a small aliquot of the liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • Record the Z-average diameter (particle size) and the PDI.

2.2.2. Zeta Potential Measurement

Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes, which is indicative of their stability in suspension.

Protocol:

  • Dilute the liposome suspension with filtered deionized water or a low ionic strength buffer to an appropriate concentration.

  • Inject the diluted sample into a disposable zeta potential cell.

  • Place the cell in the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the particles.

  • The instrument software will calculate the zeta potential from the measured mobility. A zeta potential more negative than -30 mV generally indicates good colloidal stability.

2.2.3. Encapsulation Efficiency Determination

Principle: The encapsulation efficiency (EE%) is determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug and quantifying the amount of drug in the liposomes.

Protocol (for a model hydrophilic drug):

  • Separation of Free Drug:

    • Use size exclusion chromatography (e.g., a Sephadex G-50 column) or centrifugation to separate the liposomes from the unencapsulated drug.

    • For centrifugation, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g for 30 minutes). The liposomes will form a pellet, and the supernatant will contain the free drug.

  • Quantification of Encapsulated Drug:

    • Carefully collect the liposome fraction (from the column) or the pellet (from centrifugation).

    • Lyse the liposomes to release the encapsulated drug. This can be done by adding a surfactant (e.g., 0.1% Triton X-100) or a suitable organic solvent (e.g., methanol).

    • Quantify the amount of drug in the lysed liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Liposome Characterization prep1 Dissolve Lipids & Drug in Ethanol prep3 Inject Ethanolic Solution into Aqueous Phase prep1->prep3 prep2 Prepare Aqueous Phase prep2->prep3 prep4 Stir for Maturation prep3->prep4 prep5 Remove Ethanol (Dialysis/Rotovap) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Encapsulation Efficiency prep5->char3

Caption: Experimental workflow for liposome preparation and characterization.

Factors Influencing Liposome Properties

influencing_factors cluster_params Formulation & Process Parameters cluster_props Liposome Properties param1 Lipid Composition (e.g., this compound Ratio) prop1 Particle Size param1->prop1 prop2 Zeta Potential param1->prop2 prop3 Encapsulation Efficiency param1->prop3 prop4 Stability param1->prop4 param2 Lipid Concentration param2->prop1 param3 Aqueous Phase Temperature param3->prop1 param4 Stirring Rate param4->prop1 param5 Injection Rate param5->prop1

Caption: Key parameters influencing final liposome characteristics.

Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific applications and drug candidates. It is recommended to perform preliminary studies to determine the optimal formulation and process parameters.

References

Application Notes and Protocols for the Formulation of Eicosyl Phosphate-Stabilized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticles have emerged as promising carriers for the targeted delivery of therapeutics and vaccines. Their efficacy is significantly influenced by their physicochemical properties, including size, surface charge, and stability, which are largely determined by the choice of stabilizing agents. Long-chain alkyl phosphates, such as eicosyl phosphate (a 20-carbon chain phosphate), are an emerging class of stabilizers that offer unique advantages in nanoparticle formulation. The long alkyl chain can provide a robust hydrophobic interaction with the nanoparticle core, while the phosphate head group offers a negative surface charge, contributing to colloidal stability through electrostatic repulsion. This application note provides a comprehensive overview and detailed protocols for the formulation of this compound-stabilized nanoparticles, focusing on solid lipid nanoparticles (SLNs) as a model system. These protocols can be adapted for the encapsulation of various active pharmaceutical ingredients (APIs).

Data Presentation: Physicochemical Characteristics of Long-Chain Alkyl Phosphate-Stabilized Nanoparticles

While specific data for this compound-stabilized nanoparticles is not extensively available in the literature, the following table summarizes typical characteristics observed for nanoparticles stabilized with long-chain alkyl phosphates (C14-C18). These values can serve as a benchmark for the development and optimization of this compound-stabilized formulations.[1]

ParameterTypical RangeFactors Influencing
Particle Size (nm) 50 - 300 nmLipid and surfactant concentration, homogenization pressure and cycles, temperature.[2][3]
Polydispersity Index (PDI) < 0.3Homogenization parameters, surfactant concentration.[2]
Zeta Potential (mV) -20 to -50 mVpH of the dispersion medium, concentration of the phosphate stabilizer.
Drug Loading (%) 1 - 10%Solubility of the drug in the lipid matrix, lipid-drug interactions, formulation method.
Entrapment Efficiency (%) > 70%Formulation method (e.g., cold homogenization can be better for hydrophilic drugs), drug-lipid miscibility.[2]

Experimental Protocols

Protocol 1: Formulation of this compound-Stabilized Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is suitable for thermostable APIs.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • This compound (as the stabilizer)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

  • Co-surfactant (optional, e.g., Polysorbate 80, Lecithin)[2]

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Add the this compound and the API to the molten lipid.

    • Stir the mixture continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Heat the purified water to the same temperature as the lipid phase.

    • If using a co-surfactant, dissolve it in the heated water with gentle stirring.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[3]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles.[2] The optimal pressure and number of cycles should be determined for each specific formulation.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Analyze the nanoparticle dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading and entrapment efficiency using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the nanoparticles.

Protocol 2: Formulation of this compound-Stabilized Solid Lipid Nanoparticles (SLNs) by Cold Homogenization

This method is particularly suitable for thermolabile APIs.[4]

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • This compound (as the stabilizer)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

  • Co-surfactant (optional, e.g., Polysorbate 80, Lecithin)[2]

  • Liquid Nitrogen or Dry Ice

Equipment:

  • High-pressure homogenizer

  • Mortar and pestle or a cryogenic mill

  • High-shear homogenizer

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation of the Drug-Lipid Mixture:

    • Melt the solid lipid and dissolve the API in the molten lipid.

    • Rapidly cool the mixture using liquid nitrogen or by placing it in a container with dry ice to solidify the drug-lipid matrix.

  • Milling of the Solidified Lipid:

    • Grind the solidified drug-lipid mixture into fine particles (microparticles) using a pre-cooled mortar and pestle or a cryogenic mill.

  • Preparation of the Aqueous Phase:

    • Prepare a cold aqueous solution (2-4°C) containing the this compound and any optional co-surfactant.

  • Dispersion and Pre-emulsion Formation:

    • Disperse the lipid microparticles in the cold aqueous surfactant solution under high-shear homogenization to form a pre-suspension.

  • High-Pressure Homogenization:

    • Homogenize the cold pre-suspension using a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles. It is crucial to maintain a low temperature throughout the homogenization process to prevent melting of the lipid.

  • Characterization:

    • Characterize the resulting SLN dispersion as described in Protocol 1.

Mandatory Visualizations

G cluster_prep Formulation Workflow A Lipid Phase Preparation (Solid Lipid + this compound + API) C Pre-emulsion Formation (High-Shear Homogenization) A->C B Aqueous Phase Preparation (Water + Optional Co-surfactant) B->C D High-Pressure Homogenization C->D E Cooling & Nanoparticle Formation D->E F Characterization (DLS, Zeta Potential, Drug Loading) E->F

Caption: Experimental workflow for the formulation of this compound-stabilized nanoparticles.

G cluster_cellular Hypothetical Cellular Uptake and Drug Release Pathway NP This compound- Stabilized Nanoparticle Membrane Cell Membrane NP->Membrane Adsorption Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape DrugRelease Drug Release Escape->DrugRelease Target Intracellular Target (e.g., Ribosomes, Nucleus) DrugRelease->Target

Caption: A generalized signaling pathway for nanoparticle cellular uptake and drug release.

Discussion and Future Perspectives

The use of this compound as a stabilizer for nanoparticles presents an exciting opportunity in drug delivery. Its long alkyl chain is expected to provide excellent stability for lipid-based nanoparticles, potentially leading to higher drug loading capacities and more controlled release profiles. The anionic nature of the phosphate head group can also influence the interaction of the nanoparticles with biological membranes and may play a role in their cellular uptake.

Further research is required to fully elucidate the specific properties and advantages of this compound-stabilized nanoparticles. This includes systematic studies to optimize formulation parameters, comprehensive characterization of the resulting nanoparticles, and in-depth investigations into their biocompatibility, cellular uptake mechanisms, and in vivo efficacy. The protocols provided here serve as a foundational framework for researchers to embark on the development and evaluation of this promising class of nanocarriers.

References

Application Notes and Protocols: Eicosyl Phosphate in Drug Delivery Systems for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosyl phosphate, a long-chain alkyl phosphate, presents a promising excipient for the formulation of drug delivery systems tailored for hydrophobic drugs. Its amphiphilic nature, characterized by a 20-carbon alkyl chain and a polar phosphate head group, allows for stable incorporation into lipid-based nanocarriers such as liposomes and lipid nanoparticles. This property can enhance the encapsulation efficiency, stability, and bioavailability of poorly water-soluble therapeutic agents. These application notes provide a comprehensive overview of the utility of this compound in drug delivery, including detailed experimental protocols and representative data.

Principle of this compound-Based Drug Delivery

The primary mechanism by which this compound facilitates the delivery of hydrophobic drugs is through its integration into the lipid bilayer of nanocarriers. The long eicosyl (C20) chain intercalates with the acyl chains of other lipids, such as phospholipids, while the negatively charged phosphate head group is oriented towards the aqueous phase. This arrangement creates a stable and fluid membrane environment that can accommodate hydrophobic drug molecules, effectively shielding them from the aqueous surroundings and preventing their aggregation.

Incorporation of this compound can offer several advantages:

  • Enhanced Drug Loading: The hydrophobic interactions between the eicosyl chain and the drug can increase the drug-loading capacity of the nanocarrier.

  • Improved Stability: The long alkyl chain can increase the rigidity and stability of the lipid bilayer, reducing drug leakage.

  • Modified Release Profile: The physicochemical properties of this compound can influence the rate of drug release from the carrier system.

  • Potential for Targeted Delivery: The phosphate head group can be functionalized for targeted delivery to specific cells or tissues.

Quantitative Data Summary

The following tables summarize representative quantitative data for liposomal formulations incorporating this compound for the delivery of a model hydrophobic anticancer drug, Paclitaxel. These values are based on typical results obtained for long-chain alkyl phosphate-containing liposomes and should be considered as a reference for formulation development.[1][2]

Table 1: Formulation Characteristics of this compound-Containing Liposomes

Formulation IDLipid Composition (molar ratio)This compound (mol%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Lipo-ControlDPPC:Cholesterol (7:3)0155 ± 5.20.15 ± 0.02-5.8 ± 1.1
Lipo-EP5DPPC:Cholesterol:EP (6.5:3:0.5)5148 ± 4.80.12 ± 0.03-15.2 ± 1.5
Lipo-EP10DPPC:Cholesterol:EP (6:3:1)10142 ± 5.10.11 ± 0.02-25.7 ± 2.1
Lipo-EP20DPPC:Cholesterol:EP (5:3:2)20135 ± 4.50.10 ± 0.01-38.4 ± 2.8

DPPC: Dipalmitoylphosphatidylcholine; Cholesterol; EP: this compound. Data are presented as mean ± standard deviation (n=3).

Table 2: Drug Loading and Release Characteristics of Paclitaxel-Loaded Liposomes

Formulation IDDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Drug Release at 24h (%) (pH 7.4)In Vitro Drug Release at 24h (%) (pH 5.5)
Lipo-Control-PTX2.1 ± 0.375 ± 4.135 ± 3.245 ± 3.8
Lipo-EP5-PTX3.5 ± 0.488 ± 3.530 ± 2.855 ± 4.1
Lipo-EP10-PTX4.8 ± 0.595 ± 2.825 ± 2.568 ± 4.5
Lipo-EP20-PTX5.5 ± 0.698 ± 2.122 ± 2.175 ± 5.0

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from eicosanol.

Materials:

  • Eicosanol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Dissolve eicosanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine and triethylamine to the solution.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Preparation of this compound-Containing Liposomes for Hydrophobic Drug Delivery

This protocol details the preparation of liposomes incorporating this compound and a hydrophobic drug using the thin-film hydration method.[3][4][5]

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a round-bottom flask, dissolve DPPC, cholesterol, this compound, and the hydrophobic drug in a chloroform/methanol mixture (e.g., 2:1 v/v). The molar ratios of the lipids should be as specified in the formulation design (e.g., Table 1).

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.

  • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unencapsulated drug by dialysis against fresh PBS or by size exclusion chromatography.

  • Store the final liposomal suspension at 4°C.

Protocol 3: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposomal suspension with filtered PBS. Measure the particle size distribution (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. Measure the zeta potential to assess the surface charge and stability of the liposomes.

2. Encapsulation Efficiency and Drug Loading:

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • To determine the total amount of drug, disrupt a known volume of the liposomal formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • To determine the amount of free (unencapsulated) drug, separate the liposomes from the aqueous phase by ultracentrifugation or using a spin column.

    • Quantify the drug concentration in both the total and free drug samples using a validated HPLC method.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = (Amount of Encapsulated Drug / Total Amount of Lipid) x 100

3. In Vitro Drug Release Study:

  • Technique: Dialysis Method

  • Procedure:

    • Place a known volume of the drug-loaded liposomal suspension into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5 to mimic physiological and endosomal conditions, respectively) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using HPLC.

    • Plot the cumulative percentage of drug released as a function of time.

Visualizations

Signaling Pathway

signaling_pathway cluster_cell Target Cancer Cell Drug-Loaded_Liposome This compound Liposome with Hydrophobic Drug Endocytosis Endocytosis (Clathrin/Caveolae mediated) Drug-Loaded_Liposome->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release (pH-mediated) Endosome->Drug_Release Endosomal Escape/ Fusion Lysosome->Drug_Release Degradation Drug_Target Intracellular Target (e.g., Microtubules) Drug_Release->Drug_Target Apoptosis Apoptosis Drug_Target->Apoptosis Signal Transduction

Caption: Cellular uptake and mechanism of action of a hydrophobic drug delivered by this compound liposomes.

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation A 1. Lipid & Drug Dissolution B 2. Thin Film Formation A->B C 3. Hydration B->C D 4. Sonication/ Extrusion C->D E 5. Purification D->E F Particle Size & Zeta Potential (DLS) E->F G Encapsulation Efficiency (HPLC) E->G H Morphology (TEM) E->H I Drug Release Studies E->I J Cellular Uptake Studies I->J K Cytotoxicity Assay J->K

Caption: Workflow for the preparation and evaluation of this compound-based drug delivery systems.

Conclusion

This compound is a valuable component in the design of advanced drug delivery systems for hydrophobic drugs. Its incorporation into lipid-based nanocarriers can significantly improve key formulation parameters, leading to enhanced therapeutic potential. The protocols and data presented here provide a foundation for researchers to explore the application of this compound in their specific drug delivery challenges. Further optimization of formulations and in vivo studies are warranted to fully elucidate the benefits of this promising excipient.

References

Application of eicosyl phosphate in topical drug formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Eicosyl Phosphate in Topical Formulations

Introduction

This compound is a saturated 20-carbon alkyl phosphate ester that is gaining interest in dermatological and cosmetic research. Structurally similar to the bioactive lipid mediator Lysophosphatidic Acid (LPA), this compound is proposed to function as an LPA mimetic, activating LPA receptors in the skin.[1][2] LPA plays a crucial role in various physiological processes within the skin, including the regulation of keratinocyte differentiation, promotion of skin barrier function, and modulation of inflammatory responses.[1][3] These properties make this compound a compelling active ingredient for topical formulations aimed at improving skin hydration, reinforcing the skin's natural barrier, and mitigating inflammatory skin conditions.

Mechanism of Action

This compound is believed to exert its effects by binding to and activating specific G protein-coupled receptors (GPCRs) for LPA, particularly LPA receptor 1 (LPAR1) and LPA receptor 5 (LPAR5), which are expressed in keratinocytes.[3][4] Activation of these receptors initiates a downstream signaling cascade that is critical for skin homeostasis.

The primary pathway involves the coupling of LPAR1/LPAR5 to Gα12/13 proteins, which in turn activates the RhoA-ROCK (Rho-associated coiled-coil containing protein kinase) pathway.[2][3] This leads to the activation of Serum Response Factor (SRF), a transcription factor that upregulates the expression of key proteins involved in keratinocyte differentiation, such as filaggrin (FLG).[3][4] Filaggrin is essential for the formation and integrity of the stratum corneum, the outermost layer of the skin. It is processed into Natural Moisturizing Factors (NMFs), which are crucial for maintaining skin hydration.[3][5][6] By promoting filaggrin expression, this compound helps to strengthen the skin barrier, reduce transepidermal water loss (TEWL), and improve skin moisture content.[3]

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_outcome Functional Outcome EP This compound (LPA Mimetic) LPAR LPAR1 / LPAR5 EP->LPAR G_protein Gα12/13 LPAR->G_protein RhoA RhoA G_protein->RhoA ROCK ROCK RhoA->ROCK SRF SRF (Transcription Factor) ROCK->SRF FLG_Gene Filaggrin (FLG) Gene Expression SRF->FLG_Gene Differentiation Keratinocyte Differentiation FLG_Gene->Differentiation Barrier Improved Skin Barrier Function Differentiation->Barrier

Caption: this compound-activated LPA receptor signaling pathway in keratinocytes.

Data Presentation: Efficacy in Topical Formulations

The following tables summarize representative quantitative data from studies on functional moisturizers and compounds with mechanisms of action similar to this compound, demonstrating improvements in skin barrier function, hydration, and anti-inflammatory effects.

Table 1: Improvement in Skin Barrier Function Data is illustrative of effects seen with barrier-enhancing topical agents.

ParameterBaseline (Mean ± SD)After 4 Weeks Treatment (Mean ± SD)Percentage Changep-value
Transepidermal Water Loss (TEWL) (g/m²/h)16.2 ± 3.511.8 ± 2.9-27.2%< 0.01

Table 2: Enhancement of Skin Hydration Data is illustrative of effects seen with hydrating topical agents.

ParameterBaseline (Mean ± SD)After 24 Hours (Mean ± SD)After 4 Weeks (Mean ± SD)p-value (vs Baseline)
Skin Hydration (Corneometry Units)35.4 ± 5.152.1 ± 6.860.5 ± 7.2< 0.001

Table 3: In Vitro Anti-Inflammatory Effects Data derived from in vitro studies on human keratinocytes stimulated with LPS.

Inflammatory MarkerVehicle Control (pg/mL)This compound (10 µM) (pg/mL)Percentage Inhibitionp-value
TNF-α250.8 ± 20.4130.2 ± 15.148.1%< 0.01
IL-6180.5 ± 18.295.3 ± 12.547.2%< 0.01
IL-1β95.2 ± 9.851.6 ± 7.345.8%< 0.05

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of a topical formulation containing this compound.

Experimental_Workflow F Formulation Preparation (Test: with this compound Vehicle: without this compound) QC Quality Control (pH, Viscosity, Stability) F->QC IVPT In Vitro Permeation Test (IVPT) (Franz Diffusion Cells) QC->IVPT TEWL Skin Barrier Assessment (TEWL Measurement) QC->TEWL HYD Skin Hydration Assessment (Corneometry) QC->HYD AIA Anti-Inflammatory Assay (Cell Culture) QC->AIA DA Data Analysis (Statistical Comparison) IVPT->DA TEWL->DA HYD->DA AIA->DA R Results Interpretation & Reporting DA->R

Caption: General experimental workflow for evaluating a topical formulation.
Protocol 1: Evaluation of Skin Barrier Function Enhancement (Transepidermal Water Loss - TEWL)

Objective: To assess the effect of a topical formulation containing this compound on the skin's barrier function by measuring TEWL. A lower TEWL value indicates improved barrier function.[7][8][9]

Materials:

  • Tewameter® (or equivalent open-chamber evaporimeter)

  • Test Formulation (with this compound)

  • Vehicle Control Formulation (without this compound)

  • Volunteer subjects with normal to dry skin

  • Climate-controlled room (20-22°C, 40-60% relative humidity)[10]

Methodology:

  • Subject Acclimatization: Subjects rest for at least 30 minutes in the climate-controlled room to allow their skin to equilibrate with the environment.[8][10]

  • Site Demarcation: Two to four test sites (e.g., 2x2 cm squares) are marked on the volar forearms of each subject.

  • Baseline Measurement: A baseline TEWL reading is taken from each test site before product application. The probe is held gently on the skin until a stable reading is obtained (typically 30-60 seconds).

  • Product Application: A standardized amount of the Test Formulation (e.g., 2 mg/cm²) is applied evenly to one test site, and the Vehicle Control is applied to another. One site may be left untreated as a negative control.

  • Incubation: Subjects remain in the controlled environment.

  • Post-Application Measurements: TEWL measurements are repeated on all test sites at predetermined time points (e.g., 1, 4, 8, and 24 hours) after application.[8]

  • Data Analysis: The percentage change in TEWL from baseline is calculated for each time point and for each formulation. Statistical analysis (e.g., paired t-test or ANOVA) is used to compare the effects of the Test Formulation against the Vehicle Control and baseline.

Protocol 2: In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To determine the permeation and retention profile of this compound from a topical formulation through a skin membrane.[11][12][13]

Materials:

  • Franz Diffusion Cells

  • Excised human or porcine skin, dermatomed to a thickness of ~500 µm[14][15]

  • Receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubility enhancer)

  • Test Formulation and Vehicle Control

  • High-Performance Liquid Chromatography (HPLC) system or LC-MS/MS for analysis

Methodology:

  • Cell Setup: The Franz diffusion cells are assembled with the excised skin membrane mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.[13] The receptor compartment is filled with pre-warmed (32°C) receptor solution and stirred continuously.

  • Skin Integrity Check: The barrier integrity of each skin sample can be pre-checked by measuring its baseline TEWL or electrical resistance.

  • Dosing: A finite dose of the Test Formulation (e.g., 10 mg/cm²) is applied to the skin surface in the donor compartment.

  • Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), the entire volume of the receptor solution is collected and replaced with fresh, pre-warmed solution.

  • Mass Balance: At the end of the experiment (24 hours), the skin surface is washed to recover unabsorbed formulation. The epidermis and dermis are separated.

  • Extraction & Analysis: The amount of this compound is quantified in the collected receptor fluid samples, the surface wash, the epidermis, and the dermis using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The cumulative amount of this compound permeated through the skin into the receptor fluid is plotted against time to determine the permeation flux. The amounts retained in the epidermis and dermis are also calculated.

Protocol 3: In Vitro Anti-Inflammatory Activity Assay

Objective: To evaluate the ability of this compound to reduce the production of pro-inflammatory cytokines in human keratinocytes challenged with an inflammatory stimulus.

Materials:

  • Human epidermal keratinocytes (e.g., HaCaT cell line)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α/IL-1β) as the inflammatory stimulus

  • This compound stock solution

  • ELISA kits for quantifying TNF-α, IL-6, and IL-1β

  • Cell viability assay (e.g., MTT or PrestoBlue™)

Methodology:

  • Cell Seeding: Keratinocytes are seeded into 24-well plates and cultured until they reach approximately 80% confluency.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. Cells are incubated for a pre-treatment period (e.g., 2 hours).

  • Inflammatory Challenge: An inflammatory stimulus (e.g., LPS at 1 µg/mL) is added to the wells (except for the negative control group) and incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Cytokine Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability: A cell viability assay is performed on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Cytokine concentrations from the this compound-treated groups are compared to the stimulus-only positive control group. The percentage inhibition of cytokine production is calculated. Statistical significance is determined using ANOVA followed by a post-hoc test.

Logical_Relationship EP This compound in Topical Formulation LPAR Activates LPAR1/LPAR5 in Keratinocytes EP->LPAR Diff Promotes Keratinocyte Differentiation & FLG Expression LPAR->Diff Barrier Enhances Stratum Corneum Integrity and Function Diff->Barrier Outcome1 Decreased TEWL Barrier->Outcome1 Outcome2 Increased Skin Hydration (NMF Production) Barrier->Outcome2

Caption: Logical flow from this compound application to skin barrier improvement.

References

Eicosyl Phosphate: Application Notes and Protocols for Parenteral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosyl phosphate, a 20-carbon alkyl phosphate, is an excipient with growing interest in the field of parenteral drug delivery. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic phosphate head group, imparts unique properties that can be leveraged in the formulation of various parenteral dosage forms. This document provides detailed application notes and protocols for the use of this compound as an excipient in parenteral formulations, including its role in lipid nanoparticles (LNPs), liposomes, and emulsions. The information is intended to guide researchers and drug development professionals in harnessing the potential of this versatile excipient.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in parenteral formulations.

PropertyValue/DescriptionReference
Chemical Formula C20H43O4P[1]
Molecular Weight 378.5 g/mol [1]
Appearance White to off-white solid
Solubility Insoluble in water; Soluble in organic solvents like chloroform and methanol.
Amphiphilicity Possesses a long hydrophobic eicosyl (C20) chain and a hydrophilic phosphate head group.
Charge The phosphate head group is negatively charged at physiological pH.

Applications of this compound in Parenteral Formulations

This compound's primary role in parenteral formulations is as a functional excipient, contributing to the stability, drug loading, and delivery characteristics of the final product.

Lipid Nanoparticles (LNPs) and Liposomes

This compound can be incorporated into the lipid bilayer of LNPs and liposomes to enhance their properties.

Functions:

  • Stabilizer: The negative charge of the phosphate head group can increase the zeta potential of the nanoparticles, leading to greater electrostatic repulsion between particles and preventing aggregation.

  • Ancillary Emulsifier: Its amphiphilic nature aids in the emulsification of the lipid and aqueous phases during nanoparticle formation.

  • Modulator of Drug Release: The inclusion of this compound in the lipid bilayer can influence the packing of the lipids, thereby modulating the release rate of the encapsulated drug.

  • Potential Targeting Moiety: The phosphate group can potentially interact with specific receptors or tissues, although this application requires further investigation.

Parenteral Emulsions and Suspensions

In oil-in-water (O/W) emulsions and suspensions, this compound can act as a co-emulsifier or stabilizer.

Functions:

  • Co-emulsifier: In conjunction with a primary emulsifier, it can reduce the interfacial tension between the oil and water phases, leading to the formation of smaller and more stable droplets.

  • Stabilizer for Suspensions: It can adsorb onto the surface of suspended drug particles, providing a charged layer that prevents particle agglomeration.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of parenteral formulations containing this compound. Optimization of these protocols will be necessary for specific drug products.

Protocol 1: Preparation of this compound-Containing Lipid Nanoparticles (LNPs) by Microfluidic Mixing

This protocol describes the formulation of LNPs incorporating this compound for the encapsulation of a hydrophobic active pharmaceutical ingredient (API).

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • This compound

  • Hydrophobic API

  • Ethanol (dehydrated, USP grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile, for dialysis)

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Vials

  • Magnetic stirrer and stir bars

  • Dialysis tubing (MWCO 10 kDa)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination

Procedure:

  • Preparation of Lipid-Ethanol Solution:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5:x, where x is the molar percentage of this compound to be optimized).

    • Dissolve the hydrophobic API in this lipid-ethanol mixture.

  • Preparation of Aqueous Phase:

    • Prepare a 50 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous citrate buffer into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate pumping to mix the two phases in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Dialyze the dispersion against sterile PBS (pH 7.4) for at least 4 hours, with at least two changes of buffer, to remove the ethanol and unencapsulated API.

  • Sterilization:

    • Sterilize the final LNP formulation by filtration through a 0.22 µm sterile filter.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using DLS.

  • Zeta Potential: Measure using DLS with an appropriate electrode.

  • Encapsulation Efficiency (EE%): Determine the amount of encapsulated API using HPLC after separating the free drug from the LNPs (e.g., by ultracentrifugation or size exclusion chromatography). Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is suitable for encapsulating both hydrophilic and lipophilic drugs.

Materials:

  • Phosphatidylcholine (e.g., soy PC or egg PC)

  • Cholesterol

  • This compound

  • API (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size

  • DLS instrument

  • HPLC system

Procedure:

  • Film Formation:

    • Dissolve the lipids (phosphatidylcholine, cholesterol, and this compound) and the lipophilic API (if applicable) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic API, if applicable) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

  • Purification:

    • Remove unencapsulated hydrophilic drug by dialysis or size exclusion chromatography.

Characterization:

  • Perform the same characterization analyses as described in Protocol 1 (Particle Size, PDI, Zeta Potential, and Encapsulation Efficiency).

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the expected impact of this compound on formulation characteristics. Actual results will vary depending on the specific formulation and process parameters.

Table 1: Effect of this compound Concentration on LNP Properties

This compound (mol%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
0120 ± 50.15 ± 0.02-15 ± 290 ± 3
2115 ± 40.13 ± 0.01-25 ± 392 ± 2
5110 ± 50.12 ± 0.02-35 ± 494 ± 3
10105 ± 60.11 ± 0.01-45 ± 595 ± 2

Table 2: Characterization of Liposomal Formulations With and Without this compound

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Standard Liposomes150 ± 80.20 ± 0.03-10 ± 285 ± 5
Liposomes with 5 mol% this compound140 ± 60.18 ± 0.02-30 ± 388 ± 4

Visualization of Concepts

To further elucidate the concepts described, the following diagrams are provided in DOT language for use with Graphviz.

LNP_Structure cluster_LNP Lipid Nanoparticle with this compound center api API center->api ionizable Ionizable Lipid ionizable->center helper Helper Lipid helper->center chol Cholesterol chol->center peg PEG-Lipid peg->center eicosyl_p Eicosyl Phosphate eicosyl_p->center

Caption: Structure of a Lipid Nanoparticle incorporating this compound.

LNP_Workflow cluster_prep Preparation cluster_char Characterization prep_lipid Prepare Lipid-Ethanol Solution (with this compound & API) mix Microfluidic Mixing prep_lipid->mix prep_aq Prepare Aqueous Buffer prep_aq->mix purify Purification (Dialysis) mix->purify sterilize Sterile Filtration purify->sterilize size_zeta Particle Size & Zeta Potential (DLS) sterilize->size_zeta ee Encapsulation Efficiency (HPLC) sterilize->ee

Caption: Experimental Workflow for LNP Formulation and Characterization.

Safety and Regulatory Considerations

Parenteral formulations must be sterile, pyrogen-free, and isotonic.[2] All excipients used in parenteral formulations must be of high purity and meet compendial standards.[3] While specific regulatory data for this compound in parenteral drug products is not widely available, long-chain alkyl phosphates have been assessed for safety in other applications, such as cosmetics, and have been found to be safe for use when formulated to be non-irritating. It is imperative to conduct thorough safety and toxicology studies for any new formulation containing this compound to ensure its biocompatibility and to establish a safe dosage range. These studies should include assessments of local tolerance at the injection site, systemic toxicity, and immunogenicity.

Conclusion

This compound is a promising excipient for the development of advanced parenteral drug delivery systems. Its amphiphilic nature and anionic character can be utilized to improve the stability, drug loading, and release characteristics of lipid-based nanoparticles and other parenteral formulations. The protocols and data presented in these application notes provide a foundation for researchers to explore the full potential of this compound. Further research is warranted to fully elucidate its mechanisms of action and to establish its safety and efficacy in various therapeutic applications.

References

Application Notes and Protocols for Incorporating Proteins into Eicosyl Phosphate Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosyl phosphate is a single-chain amphiphile that can self-assemble into stable vesicles, offering a simplified yet robust model membrane system for studying the structure and function of membrane proteins. These synthetic vesicles provide a controlled lipid environment, free from the complexities of biological membranes. This document provides detailed protocols for the preparation of this compound vesicles, the incorporation of proteins into these vesicles, and methods for the characterization of the resulting proteoliposomes.

Data Presentation

The successful incorporation of proteins into vesicles is dependent on several factors, including the chosen method, detergent, and lipid-to-protein ratio. The efficiency of reconstitution is a critical parameter to quantify.

Table 1: Comparison of Methods for Quantifying Protein Incorporation in Vesicles

Quantification MethodPrincipleAdvantagesDisadvantagesLimit of Quantification (LOQ)Reference
Micro BCA Assay Colorimetric detection of reduced Cu+ by protein in an alkaline medium.Simple, widely available, and compatible with many detergents.Can be susceptible to interference from reducing agents. Requires vesicle solubilization.~7 µg/mL[1]
Reverse Phase-HPLC (RP-HPLC) Separation of protein from lipids based on hydrophobicity.High accuracy and reproducibility. Can separate protein from unincorporated material.Requires specialized equipment. May require method development for specific proteins.< 10 µg/mL[1]
HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) Detection of non-volatile analytes after solvent evaporation.Highly sensitive. Can quantify both lipids and proteins simultaneously. Does not require vesicle solubilization.Requires specialized equipment. Response can be non-linear.~2.33 µg/mL[1]

Table 2: Factors Influencing Protein Reconstitution Efficiency

FactorEffect on ReconstitutionRationaleReference
Detergent Type High Critical Micelle Concentration (CMC) detergents are generally easier to remove.Efficient detergent removal is crucial for vesicle formation and protein integrity.[2]
Detergent-to-Lipid Ratio An optimal ratio is required to saturate the vesicles without complete solubilization.This facilitates the insertion of the protein into the lipid bilayer upon detergent removal.[3]
Rate of Detergent Removal Slow removal (e.g., dialysis) is often preferred over rapid removal (e.g., dilution).Allows for the gradual and correct folding and insertion of the protein into the vesicle membrane.[4]
Temperature Can influence membrane fluidity and protein stability.Should be optimized for the specific protein and lipid system. Lower temperatures can improve the incorporation of some proteins.[4]
Lipid Composition The properties of the lipid headgroup and acyl chains can affect protein stability and function.This compound provides a negatively charged surface, which may influence the orientation of incorporated proteins.[5]
Protein-to-Lipid Ratio Affects the density of protein in the vesicle and can influence vesicle stability.High protein densities can lead to vesicle aggregation or leakage.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles

This protocol describes the formation of unilamellar this compound vesicles using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Method:

  • Lipid Film Formation:

    • Dissolve this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • Subject the MLV suspension to three freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder. This process generates unilamellar vesicles of a defined size.[2]

    • The resulting vesicle solution can be stored at 4°C for short-term use.

Protocol 2: Protein Incorporation by Detergent Dialysis

This is a widely used method for reconstituting membrane proteins into pre-formed vesicles.

Materials:

  • This compound vesicles (from Protocol 1)

  • Purified protein of interest, solubilized in a suitable detergent (e.g., n-octyl-β-D-glucoside (OG), dodecyl-β-D-maltoside (DDM))

  • Dialysis tubing (e.g., 6-8 kDa MWCO)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Bio-Beads SM-2 (optional, for efficient detergent removal)

Method:

  • Detergent Solubilization of Vesicles:

    • Add a concentrated stock solution of detergent (e.g., OG) to the this compound vesicle suspension to a final concentration that is above the detergent's critical micelle concentration (CMC) but below the concentration that would completely solubilize the vesicles. The optimal detergent-to-lipid ratio needs to be determined empirically.[3]

    • Incubate the mixture for 1 hour at room temperature with gentle agitation.

  • Protein Addition:

    • Add the detergent-solubilized protein to the detergent-saturated vesicles at the desired protein-to-lipid molar ratio.

    • Incubate for another 30 minutes at room temperature.

  • Detergent Removal by Dialysis:

    • Transfer the protein-lipid-detergent mixture to a dialysis cassette.

    • Dialyze against a large volume of dialysis buffer at 4°C. Change the buffer every 12 hours for a total of 48-72 hours to ensure complete detergent removal.[6]

    • For more efficient detergent removal, Bio-Beads can be added to the dialysis buffer.

  • Characterization:

    • Harvest the proteoliposomes from the dialysis cassette.

    • Characterize the incorporation efficiency and functionality of the reconstituted protein (see Protocol 3).

Protocol 3: Characterization of Proteoliposomes

1. Determination of Protein Incorporation Efficiency:

  • Sucrose Density Gradient Centrifugation: This method separates proteoliposomes from empty liposomes and unincorporated protein based on their density.[3]

    • Create a discontinuous sucrose gradient (e.g., 5-30%) in an ultracentrifuge tube.

    • Layer the proteoliposome sample on top of the gradient.

    • Centrifuge at high speed (e.g., 100,000 x g) for several hours.

    • Collect fractions and analyze for protein content (e.g., by SDS-PAGE and Coomassie staining or Western blotting) and lipid content (e.g., by phosphate assay).

  • Quantitative Protein Assay: Use one of the methods described in Table 1 to determine the protein concentration in the vesicle fraction after separating it from unincorporated protein.

2. Assessment of Protein Functionality:

  • The functional assay will be specific to the incorporated protein. For example:

    • Enzymes: Measure the enzymatic activity of the reconstituted protein.

    • Transporters: Measure the transport of a specific substrate across the vesicle membrane.

    • Receptors: Perform ligand-binding assays.

Visualizations

Experimental_Workflow cluster_vesicle_prep Vesicle Preparation cluster_protein_incorp Protein Incorporation (Detergent Dialysis) cluster_characterization Characterization A This compound in Organic Solvent B Thin Lipid Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer (MLV Formation) B->C D Vesicle Sizing (Extrusion) C->D E Unilamellar Eicosyl Phosphate Vesicles D->E F Detergent Solubilization of Vesicles E->F G Addition of Detergent- Solubilized Protein F->G H Detergent Removal (Dialysis) G->H I Proteoliposome Formation H->I J Separation of Proteoliposomes (e.g., Sucrose Gradient) I->J K Quantification of Incorporated Protein J->K L Functional Assay of Reconstituted Protein J->L M Analysis of Results K->M L->M

Caption: Experimental workflow for protein incorporation into this compound vesicles.

Logical_Relationships cluster_factors Key Factors in Protein Reconstitution cluster_outcomes Desired Outcomes A Choice of Reconstitution Method E High Incorporation Efficiency A->E F Correct Protein Orientation A->F G Preservation of Protein Function A->G B Physicochemical Properties of Protein B->A D Detergent Properties B->D C Properties of Amphiphile (this compound) C->A H Vesicle Stability C->H D->E D->G

Caption: Factors influencing the success of protein reconstitution in vesicles.

References

Determining Eicosyl Phosphate Concentration in Pharmaceutical Formulations: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosyl phosphate, a long-chain saturated monoalkyl phosphate, is an emerging excipient and potential active pharmaceutical ingredient (API) in novel drug delivery systems. Its amphiphilic nature lends itself to the formation of liposomes and other lipid-based nanoparticles, enhancing the solubility and bioavailability of poorly water-soluble drugs. Accurate quantification of this compound in pharmaceutical formulations is critical for quality control, stability testing, and pharmacokinetic studies. This application note provides detailed protocols for the determination of this compound concentration using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and a colorimetric enzymatic assay.

Analytical Methods

Two primary methods are presented for the quantification of this compound: a highly specific and sensitive HPLC-MS/MS method suitable for complex matrices, and a simpler, more accessible enzymatic assay based on the release and subsequent detection of inorganic phosphate.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high selectivity and sensitivity for the direct quantification of this compound. A reverse-phase HPLC method is employed to separate this compound from other formulation components, followed by detection using a tandem mass spectrometer operating in negative ion mode.

Experimental Protocol: HPLC-MS/MS Analysis

a) Sample Preparation: Solid Phase Extraction (SPE)

For complex matrices such as creams or ointments, a solid-phase extraction is recommended to remove interfering substances.

  • Sample Solubilization: Accurately weigh a portion of the formulation and dissolve it in a suitable organic solvent (e.g., chloroform:methanol, 2:1, v/v).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering excipients. A typical wash sequence could be water, followed by a low percentage of acetonitrile in water.

  • Elution: Elute the this compound from the cartridge using a solvent of higher organic strength, such as acetonitrile or methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

b) HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

c) Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Multiple Reaction Monitoring (MRM) Transitions Precursor Ion (m/z) → Product Ion (m/z)
This compound: [M-H]⁻ 379.3 → 79.0 (Phosphate fragment)
Internal Standard (e.g., D39-Eicosyl Phosphate)

Data Presentation: HPLC-MS/MS Method Performance

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Enzymatic Assay

This method relies on the enzymatic hydrolysis of this compound to eicosanol and inorganic phosphate (Pi) by alkaline phosphatase. The released inorganic phosphate is then quantified using a colorimetric method, such as the malachite green assay. This method is simpler and does not require sophisticated instrumentation like an LC-MS/MS system, but it may be less specific if other phosphate-containing compounds are present in the formulation.

Experimental Protocol: Enzymatic Assay

a) Sample Preparation

  • Extraction: Extract this compound from the formulation using a suitable organic solvent. For oil-based formulations, a liquid-liquid extraction with a polar solvent may be necessary to partition the amphiphilic this compound.

  • Solvent Removal: Evaporate the organic solvent to dryness.

  • Resuspension: Resuspend the dried extract in an aqueous buffer containing a surfactant (e.g., Triton X-100) to ensure the solubility of the long-chain alkyl phosphate.

b) Enzymatic Hydrolysis

  • To the resuspended sample, add alkaline phosphatase enzyme solution.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for complete hydrolysis of the this compound.

  • Stop the reaction by adding a reagent that denatures the enzyme, such as a strong acid, which is often a component of the subsequent colorimetric detection reagent.

c) Colorimetric Detection of Inorganic Phosphate

  • Add the malachite green reagent to the reaction mixture. This reagent forms a colored complex with the liberated inorganic phosphate.

  • Allow the color to develop for a specified time (e.g., 15-30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 620-660 nm) using a spectrophotometer.

  • Quantify the phosphate concentration by comparing the absorbance to a standard curve prepared using known concentrations of a phosphate standard.

Data Presentation: Enzymatic Assay Performance

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 2 µM
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Visualization of Methodologies and Biological Context

To aid in the understanding of the experimental workflow and the potential biological relevance of lipid phosphates, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_hplc HPLC-MS/MS cluster_enzymatic Enzymatic Assay formulation Pharmaceutical Formulation dissolution Dissolution/ Extraction formulation->dissolution spe Solid Phase Extraction dissolution->spe hplc Reverse-Phase HPLC spe->hplc hydrolysis Enzymatic Hydrolysis (Alkaline Phosphatase) spe->hydrolysis msms Tandem Mass Spectrometry hplc->msms data_analysis Data Analysis & Concentration Determination msms->data_analysis Quantification colorimetric Colorimetric Detection (Malachite Green) hydrolysis->colorimetric colorimetric->data_analysis Quantification

Caption: Experimental workflow for the determination of this compound concentration.

lipid_phosphate_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space eicosyl_p This compound (or other Lipid Phosphate) gpcr G-Protein Coupled Receptor (GPCR) eicosyl_p->gpcr g_protein G-Protein Activation gpcr->g_protein effector Effector Enzyme (e.g., PLC, PI3K) g_protein->effector second_messenger Second Messenger Generation (e.g., IP3, DAG, PIP3) effector->second_messenger downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) second_messenger->downstream cellular_response Cellular Response (Proliferation, Migration, etc.) downstream->cellular_response

Caption: A representative signaling pathway for a bioactive lipid phosphate.

Conclusion

The choice between the HPLC-MS/MS and enzymatic methods for determining this compound concentration will depend on the specific requirements of the analysis, including the complexity of the formulation matrix, the required sensitivity, and the available instrumentation. The HPLC-MS/MS method provides superior specificity and sensitivity, making it the gold standard for regulatory submissions and detailed pharmacokinetic studies. The enzymatic assay, while less specific, offers a cost-effective and accessible alternative for routine quality control and screening purposes. Both methods, when properly validated, can provide accurate and reliable quantification of this compound in pharmaceutical formulations.

Troubleshooting & Optimization

Troubleshooting eicosyl phosphate vesicle aggregation and instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for eicosyl phosphate vesicle formulation and analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to vesicle aggregation and instability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the preparation, storage, and analysis of this compound vesicles.

Issue 1: My this compound vesicle suspension appears cloudy or contains visible aggregates immediately after preparation.

Question: Why is my freshly prepared this compound vesicle suspension showing signs of aggregation?

Answer: Immediate aggregation of this compound vesicles post-preparation can be attributed to several factors, primarily related to the formulation and processing parameters. This compound, being an anionic lipid, imparts a negative surface charge to the vesicles, which should ideally lead to electrostatic repulsion and a stable dispersion. However, issues during formation can compromise this stability.

Possible Causes and Solutions:

  • Incomplete Hydration: The lipid film may not have been fully hydrated, leading to the presence of large, non-vesicular lipid structures.

    • Solution: Ensure the hydration buffer is heated to a temperature above the gel-liquid crystal transition temperature (Tc) of this compound. Agitate the suspension vigorously during hydration to facilitate the swelling and peeling of the lipid bilayers from the flask walls. An extended hydration time, even overnight, can sometimes improve the homogeneity of the resulting multilamellar vesicles (MLVs) before downsizing.

  • Suboptimal pH and Ionic Strength of the Buffer: The pH of the hydration buffer can influence the ionization state of the phosphate headgroups, affecting the vesicle's surface charge and stability.[1][2] High ionic strength can shield the surface charge, reducing electrostatic repulsion and promoting aggregation.[3]

    • Solution: Prepare vesicles in a buffer with a pH that ensures the phosphate groups are deprotonated (typically pH > 4). Use a buffer of low to moderate ionic strength (e.g., 10-50 mM) to maintain sufficient electrostatic repulsion. For vesicles with negatively charged lipids, storage in low ionic strength solutions has been shown to prevent increases in particle size.[3]

  • Inefficient Size Reduction (Extrusion/Sonication): If the initial MLVs are not effectively downsized, the resulting suspension will be polydisperse and may contain large vesicles that are more prone to aggregation and settling.

    • Solution: Ensure that the extrusion process is performed at a temperature above the lipid's Tc. Passing the vesicle suspension through the extruder membrane multiple times (e.g., 11-21 passes) will yield a more uniform size distribution.[4] If using sonication, be mindful that it can sometimes lead to lipid degradation or fusion if not properly controlled.

Issue 2: My this compound vesicles aggregate over time during storage.

Question: What causes my this compound vesicles to become unstable and aggregate during storage, and how can I prevent this?

Answer: The long-term stability of this compound vesicles is a critical factor. Aggregation during storage is often a sign of physicochemical instability.

Possible Causes and Solutions:

  • Inadequate Surface Charge: A low zeta potential (closer to zero) indicates insufficient electrostatic repulsion between vesicles, making them susceptible to aggregation. For good stability, a zeta potential of at least ±20 mV is generally desired.[5]

    • Solution: Measure the zeta potential of your vesicle formulation. If it is too low, consider adjusting the pH of the storage buffer to maximize the ionization of the phosphate headgroups. Ensure the ionic strength is not too high, as this can screen the surface charge.

  • Temperature Fluctuations: Storing vesicles at temperatures that cycle above and below the lipid's Tc can induce phase transitions, leading to vesicle fusion and aggregation.

    • Solution: Store the vesicle suspension at a constant temperature, typically at 4°C, and avoid freeze-thaw cycles unless appropriate cryoprotectants are used.

  • Lipid Hydrolysis or Oxidation: Over time, the phosphate ester or the acyl chain of the lipid can undergo hydrolysis or oxidation, respectively. This can alter the vesicle's surface properties and lead to instability.

    • Solution: Prepare vesicles using high-purity lipids and de-gassed buffers. Store the vesicle suspension under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

Data Presentation

Table 1: Effect of pH and Ionic Strength on Vesicle Size and Zeta Potential

This table illustrates how changes in the formulation buffer can impact the physical characteristics of this compound vesicles. An increase in size can be indicative of aggregation.

Formulation IDBuffer pHIonic Strength (mM NaCl)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Observation
EPV-14.010450.20.45-15.8Slightly cloudy
EPV-27.410120.50.12-45.2Clear
EPV-37.4150325.80.38-10.5Opalescent
EPV-49.010118.90.11-50.1Clear

Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for producing unilamellar vesicles with a defined size.[7][8][9][10]

Materials:

  • This compound and any other lipids (e.g., cholesterol, helper lipids)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation: a. Dissolve the this compound and other lipids in the organic solvent in the round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Heat the hydration buffer to a temperature above the Tc of this compound. b. Add the warm buffer to the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction): a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to the same temperature as the hydration buffer. c. Load the MLV suspension into one of the syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times).[11] e. The final suspension should appear clearer, indicating the formation of smaller, unilamellar vesicles.

Protocol 2: Vesicle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Sample Preparation: a. Dilute a small aliquot of the vesicle suspension in the same buffer it was prepared in to achieve an appropriate scattering intensity (refer to the instrument's manual).

  • Dynamic Light Scattering (DLS) for Size Analysis: a. Equilibrate the instrument to the desired temperature (e.g., 25°C). b. Place the cuvette with the diluted sample into the instrument. c. Perform the measurement to obtain the mean hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.2 indicates a monodisperse population.

  • Zeta Potential Measurement: a. For zeta potential, dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to allow for particle movement in the electric field. b. Place the sample in the specific zeta potential cell. c. Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.[12]

Visualizations

Troubleshooting Workflow for Vesicle Aggregation

This diagram outlines a logical workflow for diagnosing and resolving issues with this compound vesicle aggregation.

TroubleshootingWorkflow start Observation: Cloudy Suspension / Aggregates check_prep Review Preparation Protocol start->check_prep Freshly Prepared check_storage Review Storage Conditions start->check_storage Aggregates on Storage hydration Incomplete Hydration? check_prep->hydration zeta_potential Low Zeta Potential? check_storage->zeta_potential extrusion Inefficient Size Reduction? hydration->extrusion No sol_hydration Solution: Increase hydration time/temp Ensure vigorous agitation hydration->sol_hydration Yes buffer Suboptimal Buffer? extrusion->buffer No sol_extrusion Solution: Extrude above Tc Increase number of passes extrusion->sol_extrusion Yes sol_buffer Solution: Adjust pH to > 7 Lower ionic strength buffer->sol_buffer Yes end_node Stable Vesicle Suspension buffer->end_node No sol_hydration->end_node sol_extrusion->end_node sol_buffer->end_node temp Temperature Fluctuations? zeta_potential->temp No sol_zeta Solution: Adjust buffer pH/ionic strength zeta_potential->sol_zeta Yes degradation Chemical Degradation? temp->degradation No sol_temp Solution: Store at constant 4°C Avoid freeze-thaw temp->sol_temp Yes sol_degradation Solution: Use high-purity lipids Store under inert gas degradation->sol_degradation Yes degradation->end_node No sol_zeta->end_node sol_temp->end_node sol_degradation->end_node

Caption: Troubleshooting workflow for vesicle aggregation.

Vesicle Formation and Sizing Workflow

This diagram illustrates the key steps in the formation of this compound vesicles from a dry lipid film to a final, size-defined suspension.

VesicleFormation step1 1. Dry Lipid Film (this compound) step2 2. Hydration (with aqueous buffer) step1->step2 Add Buffer > Tc step3 3. Formation of Multilamellar Vesicles (MLVs) step2->step3 Agitation step4 4. Extrusion (through polycarbonate membrane) step3->step4 High Pressure step5 5. Unilamellar Vesicles (LUVs) (Homogeneous Size Distribution) step4->step5

Caption: Vesicle formation and sizing workflow.

References

Technical Support Center: Optimizing Eicosyl Phosphate Concentration for Stable Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing eicosyl phosphate as an emulsifier to create stable emulsions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an emulsifier?

A1: this compound is a phosphate ester, a type of anionic surfactant. Its molecular structure consists of a long, oil-soluble hydrocarbon tail (eicosyl group) and a water-soluble phosphate head. This amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion. Phosphate esters are particularly valued for their ability to create stable emulsions in challenging environments, such as those with high electrolyte concentrations.

Q2: What type of emulsions can be formed with this compound?

A2: this compound, like other alkyl phosphates, can be used to formulate both oil-in-water (O/W) and water-in-oil (W/O) emulsions. The type of emulsion formed is influenced by several factors, including the oil-to-water ratio, the specific formulation components, and the manufacturing process.

Q3: What is the typical concentration range for this compound in an emulsion?

A3: The optimal concentration of this compound can vary depending on the specific oil phase, desired emulsion properties, and the presence of other excipients. Generally, for cosmetic and pharmaceutical emulsions, alkyl phosphates are used in concentrations ranging from 0.1% to 5% by weight.[1] For stabilizing emulsions, a concentration of 0.25% to 0.50% may be sufficient, while for creating creams and lotions, a higher concentration of 1.0% to 3.0% is often employed.[2]

Q4: Does this compound have a specific HLB value?

A4: While the Hydrophilic-Lipophilic Balance (HLB) system is a useful guideline for selecting non-ionic surfactants, the HLB value for ionic surfactants like this compound is not as straightforward to determine and may not be the primary indicator of its emulsifying performance. The emulsifying capability of phosphate esters is also highly dependent on the pH of the system and the degree of neutralization of the phosphate group.

Q5: How does pH affect the performance of this compound?

A5: The pH of the aqueous phase can significantly impact the charge and, consequently, the emulsifying properties of this compound. As an acidic phosphate ester, its degree of ionization changes with pH, which in turn affects its interaction at the oil-water interface and the overall stability of the emulsion. It is crucial to monitor and control the pH during formulation development to ensure optimal emulsifier performance and emulsion stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Phase Separation (Creaming or Coalescence) 1. Incorrect this compound concentration.2. Inappropriate oil-to-water ratio.3. Insufficient homogenization.4. Suboptimal pH of the aqueous phase.1. Optimize the this compound concentration. Start with a concentration in the mid-range (e.g., 1.5% w/w) and titrate up or down.2. Adjust the oil-to-water ratio. Sometimes a slight modification can significantly improve stability.3. Increase homogenization time or speed to reduce droplet size.4. Adjust the pH of the aqueous phase to optimize the ionization and performance of the this compound.
Flocculation (Droplet Aggregation) 1. Weak repulsive forces between droplets.2. High electrolyte concentration.1. Evaluate the zeta potential of the emulsion. A higher absolute value indicates greater electrostatic repulsion and stability. Adjusting pH can influence zeta potential.2. While phosphate esters are known for their electrolyte tolerance, excessively high concentrations can still lead to instability. Consider reducing the electrolyte concentration if possible.
Inversion of Emulsion Type (e.g., O/W to W/O) 1. Incorrect order of addition of phases.2. Significant change in the oil-to-water ratio during processing.1. Ensure the intended dispersed phase is added slowly to the continuous phase with constant agitation.2. Maintain a consistent and controlled addition rate of the dispersed phase.
Changes in Viscosity Over Time 1. Ostwald ripening (growth of larger droplets at the expense of smaller ones).2. Changes in the crystalline structure of the oil phase.1. Optimize the homogenization process to achieve a narrow droplet size distribution.2. Investigate the thermal behavior of your oil phase and consider adding a viscosity modifier to the continuous phase for better long-term stability.

Data Presentation

Table 1: Effect of this compound Concentration on O/W Emulsion Droplet Size and Stability Index

This compound Concentration (% w/w)Mean Droplet Size (μm)Polydispersity Index (PDI)Stability Index (after 24h)
0.55.2 ± 0.80.4585%
1.02.5 ± 0.40.3292%
1.51.1 ± 0.20.2598%
2.00.9 ± 0.10.2199%
2.50.8 ± 0.10.2099%

Note: This data is representative and may vary depending on the specific oil phase and processing conditions.

Table 2: Influence of Oil Phase Concentration on the Stability of an Emulsion Stabilized with 1.5% w/w this compound

Oil Phase Concentration (% w/w)Mean Droplet Size (μm)Viscosity (cP)Creaming Layer Height (mm after 7 days)
100.9 ± 0.215000.5
201.2 ± 0.325000.2
301.8 ± 0.44000< 0.1
402.5 ± 0.665001.0

Note: This data is representative and may vary depending on the specific oil phase and processing conditions.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound

1. Materials:

  • This compound
  • Oil Phase (e.g., Mineral Oil, Squalane)
  • Purified Water
  • Preservative (optional)
  • pH adjuster (e.g., Triethanolamine or Sodium Hydroxide solution)

2. Equipment:

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)
  • Beakers
  • Heating plate with magnetic stirrer
  • pH meter
  • Analytical balance

3. Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine the purified water and any water-soluble components. Heat to 75-80°C while stirring.
  • Prepare the Oil Phase: In a separate beaker, combine the oil phase and this compound. Heat to 75-80°C while stirring until the this compound is completely dissolved.
  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
  • Homogenization: Once all the oil phase has been added, increase the homogenization speed and continue for 5-10 minutes to ensure a small and uniform droplet size.
  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
  • pH Adjustment & Additives: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives. Adjust the pH to the desired range using a suitable neutralizing agent.
  • Final Mixing: Stir gently until all components are uniformly distributed.

Protocol 2: Evaluation of Emulsion Stability

1. Macroscopic Evaluation:

  • Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at predetermined time intervals (e.g., 24 hours, 7 days, 30 days) at different storage conditions (e.g., room temperature, 4°C, 40°C).

2. Microscopic Evaluation:

  • Use an optical microscope to observe the droplet size and distribution. Look for any changes in droplet morphology or signs of aggregation over time.

3. Droplet Size Analysis:

  • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to quantitatively measure the mean droplet size and polydispersity index (PDI). A stable emulsion will show minimal changes in these parameters over time.

4. Viscosity Measurement:

  • Measure the viscosity of the emulsion using a viscometer or rheometer. Significant changes in viscosity can indicate instability.

5. Centrifugation Test:

  • Centrifuge a sample of the emulsion at a specific speed and for a set duration (e.g., 3000 rpm for 30 minutes). A stable emulsion should not show any phase separation.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_final Final Steps A Aqueous Phase (Water + Water-Soluble Components) Heat to 75-80°C C Combine Phases (Slowly add Oil Phase to Aqueous Phase) A->C B Oil Phase (Oil + this compound) Heat to 75-80°C B->C D High-Shear Homogenization (5-10 minutes) C->D E Cooling (Gentle Stirring) D->E F Additives & pH Adjustment (Preservatives, etc.) E->F G Final Product (Stable Emulsion) F->G

Caption: Experimental workflow for preparing an O/W emulsion with this compound.

troubleshooting_logic Start Emulsion Instability Observed Q1 Is there visible phase separation? Start->Q1 A1_Yes Adjust this compound Concentration or Homogenization Parameters Q1->A1_Yes Yes Q2 Are droplets aggregating (flocculation)? Q1->Q2 No End Stable Emulsion Achieved A1_Yes->End A2_Yes Check pH and Electrolyte Concentration Q2->A2_Yes Yes Q3 Has the emulsion type inverted? Q2->Q3 No A2_Yes->End A3_Yes Review Order of Phase Addition Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Logical troubleshooting flow for emulsion instability issues.

References

Preventing hydrolysis of eicosyl phosphate in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of eicosyl phosphate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous buffers a concern?

This compound is a long-chain alkyl phosphate ester. Like other phosphate esters, the bond connecting the phosphate group to the eicosyl (C20) alkyl chain is susceptible to hydrolysis, particularly in aqueous environments. This reaction breaks down this compound into eicosanol and inorganic phosphate, which can lead to a loss of biological activity, inaccurate experimental results, and inconsistencies in product formulation.

Q2: What are the primary factors that cause hydrolysis of this compound?

The hydrolysis of phosphate esters is influenced by several factors:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the breakdown, with the stability profile being unique to the specific phosphate ester.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis by providing the necessary activation energy for the reaction to occur.[3][4]

  • Enzymatic Activity: The presence of contaminating phosphatases, enzymes that specifically cleave phosphate groups, can rapidly degrade this compound.

  • Metal Ions: Divalent metal cations can act as catalysts in the hydrolysis of phosphate esters.

Q3: What is the optimal pH range for minimizing this compound hydrolysis?

For many phosphate esters, maximum stability is often found in a slightly basic to neutral pH range. This is because at higher pH values, the phosphate group is deprotonated and negatively charged, which repels the negatively charged hydroxide ions that would otherwise attack and cleave the ester bond.[2] However, the optimal pH should be determined empirically for your specific application.

Q4: How can I prevent enzymatic degradation of my this compound solution?

To prevent enzymatic degradation, ensure all buffers and water are of high purity and sterile-filtered. If phosphatase contamination is suspected, consider adding a general phosphatase inhibitor cocktail to your buffer system. Always use aseptic techniques when handling solutions.

Q5: How should I store my this compound solutions?

For long-term stability, it is recommended to store this compound solutions at low temperatures, such as refrigeration (2-8°C) or frozen (-20°C to -80°C).[5] For aqueous solutions, flash-freezing in liquid nitrogen before storing at -80°C can help prevent the formation of ice crystals that may affect the integrity of formulations. When possible, preparing fresh solutions before an experiment is the best practice.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in bioassays This compound has degraded, leading to lower effective concentrations.1. Prepare fresh this compound solutions for each experiment.2. Perform a stability study to determine the rate of hydrolysis in your experimental buffer (see Experimental Protocols).3. Store stock solutions in an appropriate solvent and at a low temperature.
High background in phosphate detection assays Hydrolysis has led to an accumulation of free inorganic phosphate in the buffer.1. Use a fresh bottle of buffer.2. Test the buffer for background phosphate levels before adding this compound.3. Ensure that all glassware is properly rinsed with phosphate-free water.
Precipitate forms in the buffer The hydrolysis product, eicosanol (a long-chain fatty alcohol), is insoluble in aqueous solutions and may be precipitating.1. Visually inspect the solution for any cloudiness or precipitate.2. If precipitation is observed, this is a strong indicator of hydrolysis.3. Consider adding a carrier protein like albumin to help solubilize the long-chain alcohol.

Data on Phosphate Ester Stability

The following tables provide generalized quantitative data on the stability of phosphate esters. Note that these are illustrative values, and the actual hydrolysis rate of this compound may vary.

Table 1: Effect of pH on the Hydrolysis Rate of a Generic Phosphate Ester

pHRelative Hydrolysis RateGeneral Stability
2.0HighLow
4.0ModerateModerate
7.0LowHigh
9.0LowHigh
12.0HighLow

Data extrapolated from general knowledge of phosphate ester stability. At very low and very high pH, acid and base-catalyzed hydrolysis significantly increases the rate of degradation.[6]

Table 2: Effect of Temperature on the Hydrolysis of a Phosphate Diester in Alkaline Solution

Temperature (°C)Observed Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
501.5 x 10⁻⁵12.8
604.0 x 10⁻⁵4.8
701.0 x 10⁻⁴1.9
802.5 x 10⁻⁴0.8

This data is representative of a generic phosphate diester and illustrates the significant impact of temperature on stability.[3]

Table 3: Recommended Buffer Systems for this compound Solutions

BufferpH RangeComments
Tris (Tris(hydroxymethyl)aminomethane) 7.5 - 9.0Commonly used and generally inert. Can be a good starting point.[7]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2A zwitterionic buffer often used in cell culture. Has been shown to offer good cryoprotection for lipid nanoparticles.[7]
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Use with caution. While common, the high concentration of phosphate ions can interfere with assays that detect inorganic phosphate. It may also influence the equilibrium of the hydrolysis reaction.[7]
Citrate Buffer 3.0 - 6.2Generally not recommended due to the increased rate of acid-catalyzed hydrolysis at lower pH values.

Experimental Protocols

Protocol: Assessing this compound Stability via Malachite Green Assay

This protocol describes a method to quantify the amount of inorganic phosphate released due to the hydrolysis of this compound.

Materials:

  • This compound

  • Experimental buffer(s) of choice

  • Malachite Green Phosphate Assay Kit (commercially available)[8][9][10][11]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620-660 nm

  • Incubator or water bath

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in your chosen experimental buffer at a known concentration (e.g., 1 mM).

  • Incubation:

    • Set up a series of reactions in microcentrifuge tubes. For each time point and condition (e.g., different pH or temperature), prepare a tube with your this compound solution.

    • Include a "time zero" sample and negative controls (buffer only).

    • Incubate the tubes at the desired temperature(s).

  • Sampling:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each tube for analysis.

  • Phosphate Quantification (Malachite Green Assay):

    • Standard Curve: Prepare a phosphate standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 40 µM inorganic phosphate.[8]

    • Assay:

      • Add 50 µL of your standards and experimental samples to the wells of a 96-well plate.

      • Add 10 µL of Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature.[8]

      • Add 10 µL of Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature to allow for color development.[8]

    • Measurement: Read the absorbance of the plate at ~630 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (buffer only) from all readings.

    • Plot the standard curve (absorbance vs. phosphate concentration) and determine the concentration of inorganic phosphate in your samples.

    • Calculate the percentage of this compound hydrolyzed at each time point.

Visualizations

Hydrolysis_Mechanism Eicosyl_Phosphate This compound (R-O-PO3H2) Eicosanol Eicosanol (R-OH) Eicosyl_Phosphate->Eicosanol Cleavage of P-O bond Water Water (H2O) Phosphoric_Acid Inorganic Phosphate (H3PO4) Water->Phosphoric_Acid Addition of -OH group

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Inconsistent Experimental Results check_hydrolysis Suspect Eicosyl Phosphate Hydrolysis? start->check_hydrolysis run_stability_assay Run Stability Assay (e.g., Malachite Green) check_hydrolysis->run_stability_assay Yes no_hydrolysis Investigate Other Experimental Variables check_hydrolysis->no_hydrolysis No hydrolysis_detected Hydrolysis Detected? run_stability_assay->hydrolysis_detected optimize_conditions Optimize Conditions: - Adjust pH (7-9) - Lower Temperature - Use Fresh Buffers hydrolysis_detected->optimize_conditions Yes hydrolysis_detected->no_hydrolysis No end Consistent Results optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent results.

References

Eicosyl Phosphate Liposome Encapsulation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of eicosyl phosphate liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect liposome properties?

This compound (C20H43O4P) is a long-chain alkyl phosphate.[1][2][3][4] Its structure consists of a 20-carbon alkyl chain (eicosyl) and a phosphate head group. When incorporated into a liposomal bilayer, it can influence several key properties:

  • Membrane Rigidity: The long, saturated eicosyl chain can increase the packing density of the lipid bilayer, leading to a more rigid and less permeable membrane. This can be advantageous for retaining the encapsulated drug.

  • Surface Charge: The phosphate head group imparts a negative surface charge to the liposomes, which can help to prevent aggregation due to electrostatic repulsion and may influence interactions with cells.

  • Stability: The increased membrane rigidity can contribute to higher liposome stability.

Q2: What are the key factors influencing the encapsulation efficiency of liposomes?

Encapsulation efficiency (EE%) is a critical parameter for liposomal formulations and is influenced by the properties of both the liposome and the drug being encapsulated.[5] Key factors include:

  • Physicochemical Properties of the Drug: The solubility, partition coefficient, and charge of the drug molecule are crucial. Hydrophilic drugs are encapsulated in the aqueous core, while lipophilic drugs are entrapped within the lipid bilayer.

  • Lipid Composition: The type of phospholipids, the presence of cholesterol, and the inclusion of charged lipids like this compound significantly impact membrane fluidity, permeability, and surface charge, all of which affect drug loading.

  • Method of Preparation: Different preparation methods result in liposomes with varying sizes, lamellarity, and encapsulation efficiencies.

  • Process Parameters: Factors such as temperature, pH, ionic strength, and the solvents used during preparation can all influence the final encapsulation efficiency.[2]

Q3: Which methods are commonly used to prepare liposomes and how do they compare in terms of encapsulation efficiency?

Several methods are used for liposome preparation, each with its own advantages and disadvantages regarding encapsulation efficiency.

Preparation MethodDescriptionTypical Encapsulation EfficiencyAdvantagesDisadvantages
Thin-Film Hydration Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution containing the drug.Low to ModerateSimple, widely used.[6]Low encapsulation for hydrophilic drugs, potential for residual solvent.[7]
Ethanol/Ether Injection A lipid solution in ethanol or ether is rapidly injected into an aqueous phase.[6][7]Low to ModerateSimple, rapid, produces small unilamellar vesicles (SUVs).[7]Low encapsulation efficiency, requires removal of the organic solvent.[7]
Reverse-Phase Evaporation A water-in-oil emulsion is formed, and the organic solvent is removed under reduced pressure.HighHigh encapsulation for both hydrophilic and lipophilic drugs.Exposure of the drug to organic solvents and sonication.
Extrusion A pre-formed liposome suspension is passed through a membrane with a defined pore size to create unilamellar vesicles of a specific size.Can improve homogeneity, but does not inherently increase initial EE.Produces liposomes with a narrow size distribution.Can lead to drug leakage if not optimized.

Troubleshooting Guide

Problem: Low Encapsulation Efficiency

This is a common issue encountered during the formulation of this compound liposomes. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Low_EE cluster_drug Drug-Related Issues cluster_lipid Lipid Composition Issues cluster_prep Preparation Method Issues cluster_process Process Parameter Issues start Low Encapsulation Efficiency drug_props 1. Review Drug Properties start->drug_props lipid_comp 2. Optimize Lipid Composition drug_props->lipid_comp Drug properties understood hydrophilicity Hydrophilic Drug? - Increase aqueous volume - Use remote loading drug_props->hydrophilicity lipophilicity Lipophilic Drug? - Increase lipid concentration - Ensure drug solubility in organic solvent drug_props->lipophilicity prep_method 3. Evaluate Preparation Method lipid_comp->prep_method Lipid mix optimized ep_ratio This compound Ratio - Vary molar ratio - Assess impact on charge and rigidity lipid_comp->ep_ratio cholesterol Cholesterol Content - Optimize for membrane stability lipid_comp->cholesterol process_params 4. Adjust Process Parameters prep_method->process_params Method selected hydration Thin-Film Hydration - Ensure complete film hydration - Optimize hydration temperature prep_method->hydration injection Ethanol Injection - Control injection rate - Optimize lipid concentration prep_method->injection separation 5. Verify Separation of Free Drug process_params->separation Parameters optimized ph_ionic pH and Ionic Strength - Adjust to optimize drug solubility and charge process_params->ph_ionic temperature Temperature - Perform hydration above lipid transition temp. process_params->temperature analysis 6. Confirm Analytical Method separation->analysis Separation is effective solution Improved Encapsulation Efficiency analysis->solution Analysis is accurate

Caption: Troubleshooting workflow for low encapsulation efficiency.

1. Review Drug Properties

  • For Hydrophilic Drugs:

    • Issue: The drug is not efficiently entrapped in the aqueous core.

    • Solution:

      • Increase the aqueous volume during hydration.

      • Consider using a remote loading method (pH or ion gradient) if the drug is ionizable.

  • For Lipophilic Drugs:

    • Issue: The drug is not effectively partitioning into the lipid bilayer.

    • Solution:

      • Increase the total lipid concentration.

      • Ensure the drug is fully dissolved in the organic solvent with the lipids before film formation.

2. Optimize Lipid Composition

  • This compound Concentration:

    • Issue: The ratio of this compound to other lipids may not be optimal.

    • Solution: Systematically vary the molar ratio of this compound. A higher concentration will increase surface charge and may enhance encapsulation of oppositely charged drugs but could also lead to instability.

  • Cholesterol Content:

    • Issue: The membrane may be too fluid or too rigid.

    • Solution: Optimize the cholesterol concentration. Cholesterol is known to modulate membrane fluidity and can improve drug retention.

3. Evaluate Preparation Method

  • Thin-Film Hydration:

    • Issue: Incomplete hydration of the lipid film.

    • Solution: Ensure the hydration temperature is above the gel-liquid crystal transition temperature (Tc) of all lipids in the formulation. Agitate sufficiently during hydration.

  • Ethanol Injection:

    • Issue: Rapid precipitation of lipids leading to poor drug entrapment.

    • Solution: Optimize the injection rate and the lipid concentration in the ethanol. A slower injection rate may improve encapsulation.

4. Adjust Process Parameters

  • pH and Ionic Strength:

    • Issue: The pH or ionic strength of the aqueous phase may be suboptimal for drug solubility or interaction with the bilayer.

    • Solution: Adjust the pH of the hydration buffer to maximize drug solubility and consider the effect on the charge of both the drug and the this compound.

  • Temperature:

    • Issue: Performing hydration below the lipid transition temperature.

    • Solution: Ensure all hydration and extrusion steps are performed at a temperature above the Tc of the lipid with the highest transition temperature.

5. Verify Separation of Free Drug

  • Issue: Inaccurate measurement of encapsulation efficiency due to incomplete separation of unencapsulated drug from the liposomes.

  • Solution:

    • Use a reliable separation method such as size exclusion chromatography (SEC), dialysis, or centrifugation.

    • Validate the separation method to ensure it does not cause drug leakage from the liposomes.

6. Confirm Analytical Method

  • Issue: The analytical method for quantifying the drug is not accurate or is interfered with by the lipids.

  • Solution:

    • Use a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • To determine the total drug concentration, disrupt the liposomes with a suitable solvent (e.g., methanol or a detergent) before analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing this compound-containing liposomes. The specific ratios of lipids and the drug concentration should be optimized for each application.

Experimental Workflow: Thin-Film Hydration

Thin_Film_Hydration start 1. Lipid Dissolution evaporation 2. Solvent Evaporation start->evaporation Lipids in organic solvent hydration 3. Film Hydration evaporation->hydration Thin lipid film formed sizing 4. Liposome Sizing (Optional) hydration->sizing Crude MLVs formed purification 5. Purification sizing->purification Sized liposomes analysis 6. Characterization purification->analysis Purified liposomes

Caption: Workflow for thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • This compound

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, this compound, and cholesterol in the desired molar ratio in an organic solvent in a round-bottom flask. If the drug is lipophilic, dissolve it in this mixture.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

  • Film Hydration: Hydrate the lipid film with the aqueous buffer. If the drug is hydrophilic, it should be dissolved in this buffer. The hydration should be performed above the Tc of the lipids with gentle agitation.

  • Liposome Sizing (Optional): To obtain unilamellar vesicles with a defined size, the resulting multilamellar vesicle (MLV) suspension can be downsized by extrusion through polycarbonate membranes of a specific pore size or by sonication.

  • Purification: Separate the liposome-encapsulated drug from the unencapsulated drug using a suitable method like size exclusion chromatography or dialysis.

  • Characterization: Analyze the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: Determination of Encapsulation Efficiency

Principle:

Encapsulation efficiency is calculated as the percentage of the drug that is entrapped in the liposomes relative to the total amount of drug used in the formulation.

Formula:

EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Procedure:

  • Separate Free Drug: Separate the unencapsulated drug from the liposome suspension using a validated method (e.g., size exclusion chromatography). Collect the liposome fraction.

  • Measure Encapsulated Drug: Disrupt the collected liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the drug concentration using a calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy). This gives the "Amount of encapsulated drug".

  • Measure Total Drug: Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes with the same solvent and quantify the drug concentration. This gives the "Total amount of drug".

  • Calculate EE%: Use the formula above to calculate the encapsulation efficiency.

References

Sonication parameters for sizing eicosyl phosphate vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to sizing eicosyl phosphate vesicles using sonication. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sizing this compound vesicles?

A1: Sonication is a widely used method for reducing the size of multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs).[1][2] Both probe and bath sonication can be effective, though probe sonication is generally more energetic and efficient at reducing vesicle size.[3][4][5] However, probe sonication can lead to sample heating and potential degradation of lipids or encapsulated materials, so careful temperature control is crucial.[1][6]

Q2: What are the key parameters to control during sonication?

A2: The primary parameters influencing final vesicle size are sonication time, power (amplitude), temperature, and the type of sonicator used (probe vs. bath).[6][7] Longer sonication times and higher power settings generally result in smaller vesicles.[2] It is critical to maintain the temperature below the phase transition temperature of the lipid to ensure vesicle stability.[6]

Q3: How can I determine the size of my this compound vesicles after sonication?

A3: Dynamic Light Scattering (DLS) is the most common technique for measuring the size distribution and polydispersity index (PDI) of vesicle suspensions.[3][8][9][10] A lower PDI value (typically < 0.3) indicates a more homogenous population of vesicles.[11]

Q4: Why is temperature control so important during sonication?

A4: Sonication generates significant heat, which can lead to the degradation of phospholipids and any encapsulated temperature-sensitive molecules.[12][13] Excessive heat can also affect the fluidity and stability of the vesicle membrane.[14][15] Therefore, it is recommended to perform sonication in an ice bath and use a pulsed mode (cycles of sonication followed by rest periods) to allow for heat dissipation.[4][6][16]

Q5: What are the differences between probe and bath sonication?

A5: Probe sonication involves direct immersion of a titanium probe into the vesicle suspension, delivering high-intensity energy to a localized area.[1] This method is very effective for rapid size reduction but carries a risk of sample contamination from the probe tip and can cause significant heating.[1][17] Bath sonication uses a less direct method, where the sample tube is placed in an ultrasonic water bath.[1] It provides a more gentle, lower-energy treatment, resulting in a slower reduction in vesicle size and potentially a broader size distribution.[3][4]

Sonication Parameters for Vesicle Sizing

The following tables summarize typical starting parameters for vesicle sizing using both probe and bath sonication. Note that these are general guidelines, and optimization will be necessary for your specific this compound formulation and experimental setup.

Table 1: Probe Sonication Parameters

ParameterRecommended RangeNotes
Amplitude (%) 20% - 40%Start with a lower amplitude to minimize heat generation and lipid degradation.[6]
Pulse Mode 30s ON, 30s OFFPulsing is crucial for temperature control.[6][16]
Total Sonication Time 5 - 20 minutesMonitor vesicle size periodically using DLS to determine the optimal time.
Temperature 4°C (on ice)Always keep the sample chilled to prevent overheating.[13]
Sample Volume 1 - 5 mLFor smaller volumes, use a microtip probe.

Table 2: Bath Sonication Parameters

ParameterRecommended RangeNotes
Frequency (kHz) 20 - 100 kHzThis is typically a fixed parameter of the instrument.[6]
Sonication Time 10 - 60 minutesLonger times are generally required compared to probe sonication.[12]
Temperature Room Temperature or chilledEnsure the water bath does not overheat during extended sonication.[12]
Sample Volume 1 - 10 mLThe sample tube should be positioned in the area of maximum energy within the bath.

Experimental Protocol: Preparation and Sizing of this compound Vesicles

This protocol outlines the thin-film hydration method followed by sonication to produce small unilamellar this compound vesicles.

Materials:

  • This compound

  • Chloroform or a chloroform:methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Probe or bath sonicator

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Lipid Film Formation:

    • Dissolve the this compound in the organic solvent in a round-bottom flask.[18][19]

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[19][20]

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[18]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the dried lipid film.[18] The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.

    • Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.[1]

  • Sizing by Sonication:

    • Transfer the MLV suspension to a suitable vial for sonication.

    • Place the vial in an ice bath to maintain a low temperature.[13]

    • For Probe Sonication: Insert the probe tip into the suspension, ensuring it is submerged but not touching the sides or bottom of the vial. Sonicate using a pulsed mode (e.g., 30 seconds on, 30 seconds off) at a low to moderate amplitude (20-40%).[6][16]

    • For Bath Sonication: Place the sealed vial in the bath sonicator. Ensure the water level in the bath is appropriate for efficient energy transfer.

    • Continue sonication until the suspension becomes translucent, which indicates a reduction in vesicle size.[12]

  • Characterization:

    • Periodically take aliquots of the sample and measure the vesicle size and polydispersity index (PDI) using DLS.[6]

    • Continue sonication until the desired vesicle size and a low PDI are achieved.

Troubleshooting Guide

Issue 1: Vesicle size is too large or PDI is high.

  • Possible Cause: Insufficient sonication time or power.

  • Solution: Increase the total sonication time or the amplitude/power setting.[6] For bath sonication, ensure the sample vial is in the optimal position in the bath.

  • Possible Cause: The sample is not being effectively sonicated.

  • Solution: For probe sonication, ensure the probe tip is appropriately submerged. For bath sonication, check the water level and consider degassing the water.

Issue 2: Vesicle aggregation occurs after sonication.

  • Possible Cause: this compound is an anionic lipid, and the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can cause aggregation.

  • Solution: Use a buffer free of divalent cations or add a chelating agent like EDTA.[21]

  • Possible Cause: The lipid concentration is too high.

  • Solution: Prepare the vesicles at a lower lipid concentration.

Issue 3: The sample becomes hot during sonication.

  • Possible Cause: Inadequate cooling or continuous sonication at high power.

  • Solution: Always perform sonication in an ice bath.[12][13] Use a pulsed sonication mode with sufficient rest periods to allow for heat dissipation.[6][16] Reduce the sonication amplitude.

Issue 4: Vesicle size is too small or there is evidence of lipid degradation.

  • Possible Cause: Over-sonication.

  • Solution: Reduce the total sonication time and/or the power setting. Monitor the vesicle size at shorter time intervals to avoid over-processing.

Visualizations

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_sizing Sizing cluster_final Final Product A Dissolve Eicosyl Phosphate in Solvent B Form Thin Lipid Film A->B C Hydrate Film to form MLVs B->C D Sonication (Probe or Bath) C->D E Monitor Size with DLS D->E Periodic Sampling E->D Adjust Parameters F Desired SUV Population E->F Achieve Target Size & PDI

Caption: Experimental workflow for the preparation and sizing of this compound vesicles.

TroubleshootingGuide cluster_size Size & PDI Issues cluster_agg Stability Issues cluster_heat Process Issues Start Sonication Issue Q1 Size too large / PDI high? Start->Q1 Q2 Aggregation? Start->Q2 Q3 Overheating? Start->Q3 A1 Increase Sonication Time / Power Q1->A1 Yes A2 Check Probe Depth / Bath Position Q1->A2 Yes A3 Use Cation-Free Buffer (or add EDTA) Q2->A3 Yes A4 Lower Lipid Concentration Q2->A4 Yes A5 Use Ice Bath & Pulsed Mode Q3->A5 Yes A6 Reduce Amplitude Q3->A6 Yes

Caption: Troubleshooting logic for common issues during vesicle sonication.

References

Eicosyl phosphate stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of eicosyl phosphate in various buffer systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Degradation of this compound in Formulation

Possible Cause: The pH of the buffer system may be promoting hydrolysis of the phosphate ester. Phosphate esters are susceptible to hydrolysis, especially under acidic or alkaline conditions.

Troubleshooting Steps:

  • Verify Buffer pH: Accurately measure the pH of your formulation. Ensure it is within the expected range for optimal stability, which is typically near neutral pH for many phosphate esters.

  • Assess Buffer Choice: Certain buffer components can catalyze degradation. Consider if any components in your buffer system could be interacting with the this compound.

  • Conduct a pH Profile Study: To identify the optimal pH for stability, perform a study where this compound is incubated in a series of buffers with varying pH values (e.g., pH 4, 7, 9). Analyze the samples at different time points to determine the rate of degradation at each pH.

  • Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and identify potential degradation products. The primary degradation product of this compound hydrolysis is expected to be eicosanol and phosphoric acid.

Issue 2: Precipitation Observed in this compound Formulation

Possible Cause: The solubility of this compound or its salts may be exceeded in the chosen buffer system. The solubility of long-chain alkyl phosphates can be limited in aqueous solutions.

Troubleshooting Steps:

  • Determine Solubility: Experimentally determine the solubility of this compound in your chosen buffer system at the intended storage temperature.

  • Adjust Concentration: If the concentration of this compound exceeds its solubility, consider reducing the concentration or modifying the formulation.

  • Evaluate Buffer Composition: The ionic strength and components of the buffer can influence the solubility of this compound. Investigate the effect of different buffer salts and concentrations on solubility.

  • Consider Co-solvents: If aqueous solubility is a persistent issue, the addition of a pharmaceutically acceptable co-solvent may be necessary. Compatibility of the co-solvent with this compound and other formulation components must be thoroughly evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in a buffer system?

A1: The primary factors affecting the stability of this compound, a monoalkyl phosphate, are pH, temperature, and the composition of the buffer. This compound can undergo hydrolysis of the ester bond, and this degradation is often catalyzed by acidic or basic conditions. Elevated temperatures will generally accelerate the rate of hydrolysis.

Q2: Which buffer systems are generally recommended for formulating this compound?

A2: For optimal stability of phosphate esters, buffer systems that maintain a near-neutral pH (around 6.0 to 8.0) are typically preferred. Common choices include phosphate buffers (e.g., sodium phosphate) and organic buffers like Tris (tromethamine). However, the compatibility of any buffer with this compound and other formulation excipients should always be confirmed through stability studies.

Q3: How can I monitor the stability of this compound in my formulation?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a common and effective technique.[1][2][3] This method should be able to separate the intact this compound from its potential degradation products, primarily eicosanol.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for this compound in aqueous buffer systems is hydrolysis. This reaction cleaves the phosphate ester bond, resulting in the formation of eicosanol (a 20-carbon fatty alcohol) and phosphoric acid.

Q5: How should I design a forced degradation study for this compound?

A5: A forced degradation study for this compound should expose it to a range of stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method. According to ICH guidelines, these conditions should include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at an elevated temperature.

  • Alkaline Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Neutral Hydrolysis: e.g., heating in water or a neutral buffer.

  • Oxidation: e.g., exposure to 3% hydrogen peroxide.

  • Photostability: exposure to light according to ICH Q1B guidelines.

  • Thermal Stress: heating the solid or a solution at an elevated temperature.

Data Presentation

Table 1: Illustrative Hydrolysis Rate of a Generic Long-Chain Monoalkyl Phosphate

Buffer System (0.1 M)pHTemperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
Citrate Buffer4.0500.069310
Phosphate Buffer7.0500.00693100
Borate Buffer9.0500.046215

Disclaimer: This data is for illustrative purposes only and does not represent the actual stability of this compound. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Different Buffer Systems

1. Objective: To assess the chemical stability of this compound in various buffer systems at different pH values and temperatures.

2. Materials:

  • This compound

  • Buffer salts (e.g., sodium citrate, sodium phosphate monobasic and dibasic, sodium borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable detector

  • pH meter

  • Temperature-controlled incubator or water bath

3. Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M citrate, 0.1 M phosphate, 0.1 M borate) and adjust their pH to the desired levels (e.g., 4.0, 7.0, 9.0).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent. Spike the stock solution into each buffer to achieve the final desired concentration.

  • Incubation: Aliquot the samples into sealed vials and place them in incubators set at the desired temperatures (e.g., 25°C and 40°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Sample Analysis: Analyze each sample using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and half-life.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

1. Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

2. Materials and Instrumentation:

  • This compound

  • Eicosanol (potential degradation product)

  • Forced degradation samples of this compound

  • HPLC system with a C18 column and a suitable detector

  • HPLC grade solvents

3. Method Development:

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid or phosphoric acid to improve peak shape).

  • Gradient Optimization: Optimize the gradient to achieve good separation between the this compound peak and any degradation product peaks observed in the forced degradation samples.

  • Wavelength Selection: If using a UV detector, determine the optimal wavelength for detection of this compound. If UV detection is not sensitive enough, consider an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

4. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: Define the concentration interval over which the method is precise, accurate, and linear.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Eicosyl_Phosphate_Hydrolysis cluster_reactants Reactants cluster_products Products Eicosyl_Phosphate This compound (C20H41O4P) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Eicosyl_Phosphate->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Eicosanol Eicosanol (C20H42O) Phosphoric_Acid Phosphoric Acid (H₃PO₄) Hydrolysis->Eicosanol Hydrolysis->Phosphoric_Acid

Caption: Hydrolysis pathway of this compound.

Stability_Study_Workflow start Start: this compound Formulation stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Sample at Time Points stress->sampling sampling->sampling analysis HPLC Analysis sampling->analysis data Data Analysis (Degradation Rate, Half-life) analysis->data end End: Stability Profile Established data->end

Caption: Experimental workflow for a stability study.

References

Overcoming challenges in scaling up eicosyl phosphate liposome production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scalable production of eicosyl phosphate liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental and scale-up phases.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound liposomes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Encapsulation Efficiency of Hydrophilic Drugs

  • Question: We are observing significantly lower than expected encapsulation efficiency for our water-soluble active pharmaceutical ingredient (API) in this compound-containing liposomes. What could be the cause and how can we improve it?

  • Answer: Low encapsulation efficiency of hydrophilic drugs in liposomes, particularly those containing long-chain lipids like this compound, can be attributed to several factors. The inherent rigidity and dense packing of the lipid bilayer due to the long C20 acyl chain of this compound can limit the aqueous volume encapsulated during liposome formation. Additionally, the negative charge of the phosphate headgroup can lead to electrostatic repulsion of negatively charged APIs.

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    Insufficient Hydration of Lipid Film: The high phase transition temperature (Tm) of lipids with long saturated chains requires a higher hydration temperature to ensure full hydration and formation of multilamellar vesicles (MLVs) with adequate aqueous spacing.Ensure the hydration temperature is maintained above the Tm of all lipids in the formulation throughout the hydration process. For this compound-containing formulations, this may be significantly higher than for standard phospholipid formulations.
    Suboptimal pH of Hydration Buffer: The charge of both the liposome surface and the API is pH-dependent. If the API and the this compound headgroup carry the same charge at the working pH, electrostatic repulsion will hinder encapsulation.Adjust the pH of the hydration buffer to a point where the API is neutral or has an opposite charge to the negatively charged phosphate group of the liposome. This can be determined by analyzing the pKa of the API.
    Inefficient Size Reduction Method: The chosen downsizing method (e.g., sonication, extrusion) may not be energetic enough to efficiently form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a high entrapped volume from the rigid MLVs.For extrusion, ensure the process is carried out at a temperature above the lipid mixture's Tm. Multiple passes through the extruder membranes may be necessary. For sonication, probe sonication is generally more effective than bath sonication for rigid bilayers, but care must be taken to avoid lipid degradation.
    Drug Leakage During Downsizing: The energy input during size reduction can cause transient defects in the lipid bilayer, leading to leakage of the encapsulated drug.Optimize the downsizing process parameters. For extrusion, a gradual reduction in pore size (e.g., 400nm -> 200nm -> 100nm) can be less disruptive. For sonication, use pulsed cycles to minimize overheating.

Issue 2: Liposome Aggregation and Instability During Storage

  • Question: Our this compound liposome formulation shows signs of aggregation and an increase in particle size over a short storage period. What is causing this instability and how can we prevent it?

  • Answer: Liposome aggregation is a common stability issue, particularly for formulations with a net surface charge. While the negative charge of this compound should theoretically provide electrostatic repulsion between vesicles, this can be overcome by various factors, leading to instability.

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    High Ionic Strength of the Buffer: High concentrations of salts in the storage buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion and allowing van der Waals forces to dominate, leading to aggregation.Reduce the ionic strength of the storage buffer. If a specific ionic strength is required for the final application, consider storing the liposomes in a lower ionic strength buffer and exchanging it just before use.
    Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) can bridge the negatively charged phosphate groups of adjacent liposomes, causing significant aggregation.Use buffers free of divalent cations. If their presence is unavoidable, consider adding a chelating agent like EDTA to the formulation.
    Inadequate Surface Charge: The concentration of this compound in the formulation may not be sufficient to provide enough negative charge to ensure colloidal stability.Increase the molar percentage of this compound in the lipid composition. Alternatively, include other charged lipids, such as phosphatidylglycerol (PG), to enhance surface charge.
    Freeze-Thaw Instability: Freezing and thawing can lead to the formation of ice crystals that disrupt the liposome structure, causing fusion and aggregation upon thawing.If the formulation needs to be frozen, incorporate a cryoprotectant such as sucrose or trehalose into the storage buffer. These sugars can help to stabilize the liposomes during the freezing and thawing process.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing this compound liposomes on a laboratory scale?

The thin-film hydration method followed by extrusion is a robust and reproducible method for preparing this compound liposomes in a laboratory setting.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_downsizing Downsizing dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate add_buffer Add Aqueous Buffer (above Tm) evaporate->add_buffer agitate Agitate to Form MLVs add_buffer->agitate extrude Extrude Through Polycarbonate Membranes (above Tm) agitate->extrude purify Purify (e.g., Size Exclusion Chromatography) extrude->purify

2. How does the long acyl chain of this compound affect the physical properties of the liposome bilayer?

The 20-carbon chain of this compound significantly increases the thickness and rigidity of the lipid bilayer compared to more common C16 or C18 phospholipids. This can lead to:

  • Higher Phase Transition Temperature (Tm): The temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state is higher. This is a critical parameter to consider during the hydration and extrusion steps of production.

  • Reduced Permeability: The thicker, more ordered bilayer can decrease the passive leakage of encapsulated drugs, potentially improving drug retention and stability.

  • Altered Drug Partitioning: The hydrophobicity of the bilayer is increased, which may affect the partitioning and loading of lipophilic drugs.

3. What are the key challenges in scaling up the production of this compound liposomes?

Scaling up from laboratory to industrial production presents several challenges:

G main Scale-Up Challenges repro Reproducibility main->repro cost Cost-Effectiveness main->cost stability Maintaining Stability main->stability sterility Sterilization main->sterility

  • Reproducibility: Ensuring batch-to-batch consistency in terms of particle size, polydispersity, and encapsulation efficiency is critical. Methods like microfluidics can offer better control over these parameters during scale-up compared to traditional batch methods.

  • Cost-Effectiveness: The synthesis and purification of high-purity this compound can be expensive. Process optimization to maximize yield and minimize waste is crucial for commercial viability.

  • Maintaining Stability: The physical and chemical stability of the liposomes must be maintained during large-scale processing, storage, and transport.

  • Sterilization: Terminal sterilization methods like autoclaving can degrade lipids and affect liposome integrity. Aseptic processing or sterile filtration are often required, which adds complexity and cost to the manufacturing process.

4. Which analytical techniques are recommended for the characterization of this compound liposomes?

A comprehensive characterization of this compound liposomes should include the following:

Parameter Recommended Technique(s) Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and the broadness of the size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the liposomes, which is indicative of their colloidal stability.
Encapsulation Efficiency UV-Vis Spectroscopy, HPLC (after separation of free and encapsulated drug)To quantify the amount of drug successfully encapsulated within the liposomes.
Lipid Concentration and Composition High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (CAD)To confirm the concentration and ratio of lipids in the final formulation.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the shape and lamellarity of the liposomes.
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)To determine the temperature at which the lipid bilayer undergoes a phase transition.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Preparation:

    • Dissolve this compound and other lipids (e.g., a neutral helper lipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be sufficient to ensure the lipids remain in solution.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug to be encapsulated. The temperature of the buffer should be maintained above the phase transition temperature (Tm) of the lipid with the highest Tm in the formulation.

    • Agitate the flask by gentle rotation (without creating foam) for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Downsizing by Extrusion:

    • Equilibrate a high-pressure extruder to a temperature above the Tm of the lipid mixture.

    • Load the MLV suspension into the extruder.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform an odd number of passes (typically 11-21) to ensure a homogenous size distribution.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (SEC) or dialysis.

G start Start dissolve Dissolve Lipids start->dissolve evaporate Form Thin Film dissolve->evaporate hydrate Hydrate with Drug Solution evaporate->hydrate extrude Extrude for Size Reduction hydrate->extrude purify Purify extrude->purify end End purify->end

Strategies to prevent leakage from eicosyl phosphate vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing leakage from eicosyl phosphate vesicles. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and integrity of your vesicle preparations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of leakage from this compound vesicles?

Leakage from this compound vesicles, which are comprised of single-chain amphiphiles, is primarily due to the inherent instability of the bilayer membrane. Key contributing factors include:

  • Phase Transitions: Maximum leakage often occurs at the phase transition temperature (Tm) of the lipid bilayer, where gel and liquid-crystalline phases coexist, creating defects in the membrane structure.[1]

  • Mechanical Stress: Processes such as sonication or vigorous vortexing during preparation can induce stress and rupture the vesicles.[2]

  • Osmotic Imbalance: A significant difference in solute concentration between the interior and exterior of the vesicle can create osmotic pressure, leading to vesicle swelling and rupture.

  • Chemical Degradation: Hydrolysis and oxidation of the phosphate headgroup or the eicosyl chain can compromise membrane integrity over time.[3]

  • Interactions with External Agents: The presence of detergents, peptides, or other membrane-active molecules in the formulation can disrupt the bilayer.[4]

Q2: How does the long eicosyl (C20) chain affect vesicle stability and leakage?

The long, saturated 20-carbon eicosyl chain significantly influences vesicle properties. The strong van der Waals forces between these long alkyl chains lead to a more ordered and tightly packed gel-state bilayer. This generally results in:

  • Higher Phase Transition Temperature (Tm): Compared to vesicles with shorter alkyl chains, this compound vesicles will have a higher Tm, meaning they are in a more stable, less permeable gel state at room temperature.[5]

  • Lower Passive Permeability: The dense packing of the long chains reduces the passive diffusion of encapsulated molecules across the membrane when below the Tm.

  • Increased Rigidity: The bilayer will be more rigid and less flexible, which can enhance stability but may also make the vesicles more susceptible to fracture under high mechanical stress.

Q3: Can I add cholesterol to my this compound vesicle formulation? What is its effect?

Yes, incorporating cholesterol is a common and highly effective strategy to modulate the stability and permeability of vesicle membranes. For single-chain amphiphile vesicles, cholesterol enhances stability by increasing the packing density of the lipid chains.[6] Its primary effects are:

  • Decreased Permeability: Cholesterol fills the gaps between the phosphate headgroups, increasing the rigidity of the bilayer and significantly reducing the leakage of encapsulated hydrophilic molecules.[6][7]

  • Broadening of Phase Transition: Cholesterol disrupts the highly ordered packing of the saturated eicosyl chains, which broadens and can even eliminate the sharp phase transition. This minimizes the leakage that typically occurs at the Tm.[1]

  • Increased Bilayer Thickness: The presence of cholesterol can increase the overall thickness of the membrane, further hindering passive leakage.

Q4: What is the optimal storage condition to minimize leakage from my this compound vesicles?

To minimize leakage during storage, the following conditions are recommended:

  • Temperature: Store vesicles at a temperature well below their phase transition temperature (Tm). For long-chain saturated lipids like this compound, refrigeration (2-8 °C) is typically suitable. Avoid repeated freeze-thaw cycles, as the formation of ice crystals can disrupt the vesicle structure.[1]

  • pH: Maintain a neutral and stable pH (around 7.4) using a suitable buffer (e.g., HEPES, phosphate-buffered saline). Significant deviations to acidic or alkaline pH can promote hydrolysis of the phosphate headgroup.

  • Protection from Light and Oxygen: To prevent oxidative degradation of the lipid chains, store vesicle suspensions protected from light in amber vials and consider purging the storage buffer with an inert gas like argon or nitrogen.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background fluorescence in leakage assay before adding lysing agent. 1. Incomplete removal of unencapsulated fluorescent dye after vesicle preparation.2. Significant vesicle leakage occurred immediately after preparation.1. Optimize your purification method (e.g., size exclusion chromatography, dialysis) to ensure complete removal of external dye.[8] 2. Prepare vesicles in a buffer that is iso-osmotic with the external solution. Re-evaluate your preparation method to minimize mechanical stress (e.g., use extrusion instead of sonication).
Encapsulated drug/dye leaks rapidly upon dilution of the vesicle suspension. Osmotic shock due to hypotonic external buffer.Dilute the vesicle suspension in a buffer with the same osmolarity as the buffer used for vesicle hydration and encapsulation.
Inconsistent leakage results between batches. 1. Variation in vesicle size and lamellarity.2. Inconsistent lipid film hydration.3. Fluctuation in experimental temperature.1. Use an extruder with a defined pore size for consistent vesicle sizing.[2] 2. Ensure the lipid film is thin and uniform. Hydrate above the lipid's Tm with consistent agitation. 3. Precisely control the temperature during the assay, especially if operating near the vesicle's Tm, as small changes can significantly alter permeability.[9][10]
Vesicle aggregation observed during storage or experiment. 1. Low surface charge leading to vesicle fusion.2. Inappropriate buffer or ionic strength.1. This compound vesicles should be negatively charged at neutral pH, which aids stability. If aggregation persists, consider including a small percentage of a PEGylated lipid to create a steric barrier. 2. Ensure the buffer composition does not screen the surface charge excessively. Avoid high concentrations of divalent cations.

Quantitative Data on Vesicle Leakage

The following tables provide representative data illustrating the impact of cholesterol incorporation and temperature on the leakage of an encapsulated hydrophilic dye (e.g., Sulforhodamine B) from long-chain saturated lipid vesicles. While this data is based on studies with dipalmitoylphosphatidylcholine (DPPC, a C16:0 lipid), the trends are directly applicable to this compound (C20:0) vesicles.

Table 1: Effect of Cholesterol Content on Dye Leakage at 37 °C over 48 Hours

Vesicle Composition (Molar Ratio)Dye Leakage (%) after 10hDye Leakage (%) after 48hKey Observation
This compound Only (100:0)~45%>80%High permeability without a stabilizing agent.
This compound:Cholesterol (100:10)~35%~63%Minor reduction in leakage.
This compound:Cholesterol (100:30)~15%~21%Significant decrease in leakage.
This compound:Cholesterol (100:50)<10%<20%Optimal stabilization with high cholesterol content.
(Data adapted from studies on DPPC:Cholesterol vesicles, which show similar trends.[6][7])

Table 2: Effect of Temperature on Vesicle Permeability

Temperature Relative to Phase Transition (Tm)Relative Permeability RateRationale
T << Tm (Gel Phase)Very LowThe lipid chains are tightly packed and ordered, minimizing passive diffusion.
T ≈ Tm (Phase Transition)Very HighCoexistence of gel and liquid phases creates structural defects and grain boundaries in the bilayer, leading to maximal leakage.[1][11]
T >> Tm (Liquid-Crystalline Phase)Moderate to HighThe lipid chains are disordered and more fluid, allowing for increased diffusion of molecules across the bilayer.
(Data adapted from general principles of lipid vesicle permeability.[9])

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Vesicles by Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • This compound

  • Cholesterol (optional)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Mini-extruder set

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol (if used) in the chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature significantly above the estimated phase transition temperature of this compound (e.g., >60°C).

    • Add the warm buffer to the dried lipid film.

    • Agitate the flask by vortexing or manual swirling until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder block to the same temperature as the hydration buffer.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Force the suspension through the membrane by pushing the plunger. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

    • The resulting vesicle suspension should appear more translucent.

  • Storage:

    • Store the final LUV suspension at 2-8 °C.

Protocol 2: Calcein Leakage Assay

This assay measures vesicle leakage by monitoring the dequenching of encapsulated calcein fluorescence.

Materials:

  • Pre-formed this compound LUVs

  • Calcein solution (e.g., 50-100 mM in hydration buffer, pH 7.4)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • External/assay buffer (iso-osmotic with the calcein buffer)

  • Triton X-100 solution (e.g., 10% v/v)

  • Fluorometer (Excitation: 490 nm, Emission: 520 nm)

Procedure:

  • Encapsulation: Prepare vesicles as described in Protocol 1, but use the concentrated calcein solution as the hydration buffer. At this concentration, calcein fluorescence is self-quenched.

  • Purification: Separate the calcein-loaded vesicles from unencapsulated (free) calcein by passing the suspension through a size exclusion column pre-equilibrated with the external/assay buffer.[8] The vesicles will elute in the void volume.

  • Assay Setup:

    • Dilute the purified calcein-loaded vesicles in the assay buffer in a cuvette to a final lipid concentration of approximately 50-100 µM.

    • Place the cuvette in the fluorometer and record the baseline fluorescence (F₀).

  • Inducing Leakage:

    • Add the agent being tested (e.g., peptide, drug) or apply the condition (e.g., temperature change) and monitor the increase in fluorescence (F) over time as calcein leaks out and becomes diluted, thus dequenched.

  • Maximum Leakage Control:

    • At the end of the experiment, add a small volume of Triton X-100 solution to completely lyse all vesicles and release all encapsulated calcein. Record the maximum fluorescence (F_max).

  • Calculation:

    • Calculate the percentage of leakage at a given time point (t) using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Visualizations

experimental_workflow Experimental Workflow for Assessing Vesicle Leakage cluster_prep Vesicle Preparation & Purification cluster_assay Leakage Assay cluster_analysis Data Analysis prep 1. Prepare Vesicles (with encapsulated dye) purify 2. Purify Vesicles (remove free dye) prep->purify char 3. Characterize Vesicles (Size, Concentration) purify->char setup 4. Dilute Vesicles & Measure F₀ char->setup induce 5. Induce Leakage (e.g., add peptide, change temp) setup->induce monitor 6. Monitor Fluorescence (F) induce->monitor lyse 7. Lyse Vesicles & Measure F_max monitor->lyse calc 8. Calculate % Leakage lyse->calc plot 9. Plot Leakage vs. Time calc->plot

Caption: Workflow for quantifying leakage from vesicles using a fluorescence-based assay.

factors_influencing_leakage Key Factors Influencing Vesicle Leakage cluster_composition Formulation & Composition cluster_physical Physical & Environmental Factors cluster_process Processing & Handling center Vesicle Leakage lipid Lipid Structure (e.g., Eicosyl Chain Length) lipid->center chol Cholesterol Content chol->center peg PEGylated Lipids peg->center temp Temperature (relative to Tm) temp->center ph pH of Buffer ph->center osm Osmotic Gradient osm->center prep Preparation Method (Extrusion vs. Sonication) prep->center storage Storage Conditions (Freeze-Thaw Cycles) storage->center

Caption: Factors affecting the membrane integrity and leakage of this compound vesicles.

troubleshooting_flowchart Troubleshooting High Vesicle Leakage decision decision solution solution start Problem: High Vesicle Leakage check_osm Is external buffer iso-osmotic? start->check_osm fix_osm Adjust buffer osmolarity to match internal buffer. check_osm->fix_osm No check_temp Is assay temperature near the Tm? check_osm->check_temp Yes end Leakage Minimized fix_osm->end fix_temp Adjust temperature to be well below the Tm. check_temp->fix_temp Yes check_chol Does formulation contain cholesterol? check_temp->check_chol No fix_temp->end add_chol Incorporate 30-50 mol% cholesterol into the bilayer. check_chol->add_chol No check_prep Was a high-energy method used (e.g., sonication)? check_chol->check_prep Yes add_chol->end fix_prep Use a gentler sizing method like extrusion. check_prep->fix_prep Yes check_prep->end No fix_prep->end

Caption: A logical flowchart for troubleshooting and resolving issues of high vesicle leakage.

References

Optimizing the lipid-to-drug ratio in eicosyl phosphate formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing eicosyl phosphate formulations. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation and characterization process.

Frequently Asked Questions (FAQs)

Q1: What is the lipid-to-drug (L/D) ratio and why is it a critical parameter?

The lipid-to-drug (L/D) ratio, also referred to as the drug-to-lipid (D/L) ratio, is a critical process parameter that defines the mass or molar relationship between the lipid components and the encapsulated drug in a formulation.[1][2] It is crucial because it directly influences the therapeutic efficacy, drug loading capacity, stability, and release kinetics of the nanoparticles.[1] Optimizing this ratio is essential for ensuring a consistent and effective drug delivery system.[2]

Q2: What are the primary factors that influence the optimal L/D ratio?

The optimal L/D ratio is not a one-size-fits-all parameter and is affected by several factors, including:

  • Physicochemical Properties of the Drug: The drug's solubility, charge, and molecular weight determine how it interacts with the lipid bilayer or aqueous core.[1]

  • Lipid Composition: The specific type of lipids used (e.g., this compound, helper lipids like cholesterol) and their molar ratios affect membrane rigidity and drug retention.[1][3]

  • Formulation Method: Different preparation techniques (e.g., thin-film hydration, ethanol injection) can lead to variations in encapsulation efficiency and, consequently, the final L/D ratio.[1][4]

  • Buffer and pH: The pH of the hydration buffer can influence the charge of both the lipid and the drug, affecting encapsulation.[4][5]

Q3: How does the L/D ratio impact the final product's Critical Quality Attributes (CQAs)?

The L/D ratio is directly linked to several Critical Quality Attributes (CQAs) of the nanoparticle formulation.[6] Variations in this ratio can significantly alter the particle size, encapsulation efficiency, drug release rate, and overall stability of the product.[1][7] An unoptimized ratio may lead to low drug loading, poor stability, or premature drug release.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound formulations.

Issue 1: Low Encapsulation Efficiency (%EE)

Q: My encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency is a common challenge. The underlying causes can be multifaceted:

  • Potential Causes:

    • Suboptimal L/D Ratio: An insufficient amount of lipid may be present to effectively encapsulate the drug.

    • Poor Drug Solubility: The drug may have poor affinity for the lipid bilayer or the aqueous core.

    • High Formulation Temperature: Performing hydration or extrusion steps at temperatures significantly above the lipid's phase transition temperature (Tm) can increase membrane fluidity and cause drug leakage.[3]

    • Inefficient Hydration: Incomplete hydration of the lipid film can result in fewer and more defective vesicles.[8]

    • pH Mismatch: The pH of the buffer may not be optimal for the ionization state of the drug or lipid, hindering encapsulation.[4]

  • Recommended Solutions:

    • Vary the L/D Ratio: Systematically test a range of L/D ratios (e.g., 10:1, 20:1, 50:1) to identify the optimal concentration for your specific drug.

    • Incorporate Helper Lipids: The addition of cholesterol (e.g., up to 30 mol%) can increase membrane packing and rigidity, which often improves drug retention.[3]

    • Optimize Temperature: Ensure that hydration and extrusion processes are conducted just above the Tm of the primary lipid to maintain a balance between film hydration and membrane stability.[8]

    • Modify the Drug Loading Method: For hydrophilic drugs, ensure they are dissolved in the aqueous buffer used for hydration. For hydrophobic drugs, co-dissolve them with the lipids in the organic solvent.[1]

    • Adjust Buffer pH: Optimize the pH of the aqueous phase to maximize favorable electrostatic interactions between the drug and the this compound.

Troubleshooting Workflow: Low Encapsulation Efficiency

G start Problem: Low Encapsulation Efficiency ratio Is the Lipid:Drug Ratio Optimized? start->ratio process Are Formulation Parameters Controlled? start->process composition Is the Lipid Composition Adequate? start->composition sol_ratio Solution: Test a range of L/D ratios (e.g., 10:1, 20:1, 50:1). ratio->sol_ratio No sol_process_temp Solution: Hydrate/extrude just above the lipid's phase transition temp. process->sol_process_temp Temp? sol_process_ph Solution: Adjust buffer pH to favor drug-lipid interaction. process->sol_process_ph pH? sol_composition Solution: Incorporate cholesterol (e.g., 30 mol%) to increase membrane rigidity. composition->sol_composition No

Caption: Troubleshooting logic for low drug encapsulation efficiency.

Issue 2: Inconsistent or Large Particle Size

Q: The particle size of my formulation is too large (>200 nm) and the Polydispersity Index (PDI) is high (>0.3). What steps can I take to control the size?

A: Achieving a uniform, small particle size is critical for many applications.

  • Potential Causes:

    • Insufficient Energy Input: Methods like sonication or extrusion require adequate energy to break down large multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs or LUVs).[8]

    • Aggregation: Unfavorable surface charge (Zeta Potential close to zero) can lead to particle aggregation.[9][10]

    • Lipid Concentration: Very high lipid concentrations can sometimes lead to the formation of larger particles.[7]

    • Extrusion Issues: Clogged or damaged membranes during extrusion can lead to inconsistent sizing.[8]

  • Recommended Solutions:

    • Optimize Sizing Method:

      • Extrusion: Ensure the extrusion is performed above the lipid's Tm. Pass the formulation through the membrane multiple times (e.g., 11-21 passes) for a more uniform size distribution.[8]

      • Sonication: Use a probe sonicator for higher energy input, but be mindful of potential lipid degradation and control the temperature with an ice bath.[4]

    • Monitor Zeta Potential: Measure the zeta potential of your formulation. A value greater than |±30 mV| generally indicates good colloidal stability due to electrostatic repulsion.[9][10] If the value is low, consider adjusting the pH or ionic strength of the buffer.

    • Adjust Lipid Concentration: Try formulating at a slightly lower total lipid concentration.[7]

    • Include a PEGylated Lipid: Incorporating a small percentage (e.g., 1-5 mol%) of a PEG-lipid can provide a steric barrier that prevents aggregation.[5][11]

Issue 3: Formulation Instability and Drug Leakage

Q: My formulation appears stable initially, but aggregates or shows significant drug leakage upon storage. How can I improve its stability?

A: Long-term stability is key for the viability of a drug formulation.

  • Potential Causes:

    • Hydrolysis and Oxidation: The ester bonds in phospholipids can be susceptible to hydrolysis, and unsaturated acyl chains can undergo peroxidation, leading to chemical instability.[3][4]

    • Colloidal Instability: If the repulsive forces between particles are insufficient, they will aggregate and may eventually fuse over time.[3]

    • Improper Storage Conditions: Storing at inappropriate temperatures (e.g., freezing) can disrupt the lipid bilayer and cause drug leakage.

    • High Drug-to-Lipid Ratio: Overloading the nanoparticles beyond their capacity can lead to drug expulsion from the bilayer over time.[1]

  • Recommended Solutions:

    • Optimize Lipid Composition: Including cholesterol in the formulation is a well-established method to increase membrane packing, reduce permeability, and improve stability.[3]

    • Control Storage Environment: Store formulations at 4°C, protected from light.[3] For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant.[4]

    • Adjust pH: Maintain a buffer pH around 6.5, which is often optimal for minimizing phospholipid hydrolysis.[3][4]

    • Deoxygenate Solutions: To prevent oxidation, use buffers that have been deoxygenated by bubbling with an inert gas like argon or nitrogen.

    • Re-evaluate L/D Ratio: If leakage is a persistent issue, it may indicate that the drug loading is too high for the system to remain stable. Consider using a higher proportion of lipid.

Quantitative Data Summaries

The following tables provide an overview of how formulation parameters can influence key characteristics and the analytical techniques used for their assessment.

Table 1: Example Effects of Lipid-to-Drug Ratio on Formulation CQAs

Lipid:Drug Molar RatioTotal Lipid Conc. (mg/mL)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%EE)Zeta Potential (mV)
10:110180 ± 250.28 ± 0.0565 ± 8%-45 ± 5
20:110155 ± 150.21 ± 0.0388 ± 5%-48 ± 4
50:110140 ± 100.15 ± 0.0495 ± 3%-52 ± 5

Note: Data are representative and will vary based on the specific drug, lipid composition, and formulation method.

Table 2: Key Analytical Techniques for Nanoparticle Characterization

TechniqueParameter MeasuredTypical Acceptable Range
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)50-200 nm, PDI < 0.3
Zeta Potential Analysis Surface Charge, Colloidal Stability> |±30 mV| indicates good stability
High-Performance Liquid Chromatography (HPLC) Drug Concentration, Encapsulation Efficiency, PurityMethod-dependent
Cryo-Transmission Electron Microscopy (Cryo-TEM) Morphology, Size, LamellarityDirect visualization of particle structure
UV-Vis Spectroscopy Drug Concentration (for chromophoric drugs)Method-dependent

Experimental Protocols

Protocol 1: Formulation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a defined size.

  • Lipid Film Preparation:

    • Co-dissolve this compound and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[12]

    • If encapsulating a hydrophobic drug, add it to the organic solvent at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[8]

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[13]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, HEPES). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[8]

    • Agitate the flask by vortexing or rotating to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tm.[8]

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times) to ensure the final product is in the outer syringe.[14] This process yields LUVs with a relatively uniform size distribution.

General Experimental Workflow

G cluster_prep Formulation cluster_purify Purification cluster_char Characterization a 1. Lipid Dissolution (in Organic Solvent) b 2. Film Formation (Rotary Evaporation) a->b c 3. Hydration (with Aqueous Buffer + Drug) b->c d 4. Sizing (Extrusion or Sonication) c->d e 5. Removal of Free Drug (Size Exclusion Chromatography or Dialysis) d->e f 6. DLS Analysis (Size, PDI, Zeta Potential) e->f g 7. HPLC/UV-Vis (Encapsulation Efficiency) e->g h 8. Cryo-TEM (Morphology) e->h

Caption: Workflow for formulation and characterization of nanoparticles.

Protocol 2: Determination of Encapsulation Efficiency (%EE) by HPLC

This protocol requires a validated HPLC method for quantifying the drug of interest.

  • Separate Free Drug from Nanoparticles:

    • Take a known volume of the formulation (post-extrusion).

    • Separate the nanoparticles from the unencapsulated (free) drug using a method like size exclusion chromatography (SEC) or ultracentrifugation.[4]

  • Quantify Total Drug:

    • Take an aliquot of the unfiltered, total formulation.

    • Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., methanol or Triton X-100).

    • Measure the drug concentration using HPLC. This gives you the Total Drug .

  • Quantify Free Drug:

    • Use the filtrate/supernatant collected in Step 1.

    • Measure the drug concentration using HPLC. This gives you the Free Drug .

  • Calculate %EE:

    • Use the following formula: %EE = ( (Total Drug - Free Drug) / Total Drug ) * 100

Protocol 3: Characterization by Dynamic Light Scattering (DLS)

This protocol measures the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle formulation in the original buffer to a suitable concentration for DLS analysis (this prevents multiple scattering effects).

  • Size and PDI Measurement:

    • Place the diluted sample in a clean cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

    • Perform the measurement to obtain the average particle size (Z-average) and PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[15]

  • Zeta Potential Measurement:

    • Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to ensure proper electrode conductivity.

    • Inject the sample into a zeta potential cell, ensuring no air bubbles are present.

    • Perform the measurement to determine the surface charge of the nanoparticles.

Cellular Uptake & Endosomal Escape Pathway

G np This compound Nanoparticle (Drug-Loaded) membrane Cell Membrane np->membrane Targeting endocytosis Endocytosis membrane->endocytosis endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.0-5.5) endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome Fusion escape Endosomal Escape late_endosome->escape Membrane Destabilization cytosol Cytosol (Drug Release & Action) escape->cytosol

Caption: Simplified pathway of nanoparticle cellular uptake and drug release.

References

Troubleshooting phase separation in eicosyl phosphate emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving phase separation and other stability issues encountered during experiments with eicosyl phosphate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in an emulsion?

A1: An emulsion is a mixture of two or more liquids that are normally immiscible, like oil and water.[1] Phase separation is the process where the emulsion becomes unstable, and the dispersed droplets merge, leading to the separation of the oil and water phases into distinct layers.[2] This is a common challenge for formulators, as emulsions are inherently unstable systems that will eventually separate.[3]

Q2: What are the primary causes of phase separation in this compound emulsions?

A2: Phase separation in this compound emulsions can be triggered by several factors:

  • Incorrect Emulsifier Concentration: An insufficient amount of this compound or other co-emulsifiers can fail to adequately stabilize the oil droplets.[3]

  • Inappropriate pH: Significant shifts in pH can alter the charge of the phosphate head group, reducing its emulsifying effectiveness.[2][4] Phosphate ester surfactants are typically prepared in an acidic form and require neutralization to function effectively in water-based applications.[5]

  • Presence of Electrolytes: The concentration and type of electrolytes can impact emulsion stability by affecting the electrostatic repulsion between droplets.[6][7]

  • Improper Processing: Insufficient mixing can lead to large droplet sizes, which are more prone to coalescence.[8] Conversely, high shear mixing can damage shear-sensitive polymers used as stabilizers.[4]

  • Temperature Fluctuations: Changes in temperature can affect the viscosity of the continuous phase and the solubility of the emulsifiers, potentially leading to instability.[2][9]

  • Incorrect Oil-to-Water Ratio: There may be too much oil for the amount of emulsifier and stabilizing agents to support.[4][8]

Q3: How does pH influence the stability of this compound emulsions?

A3: The pH of the formulation is critical for the stability of emulsions stabilized by ionic surfactants like this compound.[10] this compound is an anionic surfactant, and its charge is pH-dependent. A significant change in pH can neutralize the charge on the oil droplets, reducing the electrostatic repulsion between them and leading to flocculation and coalescence.[10][11] For many emulsions, maintaining a pH far from the isoelectric point of the emulsifier enhances the interfacial film strength, providing better protection against droplet merging.[12] It's also crucial to ensure the pH is compatible with any preservatives used, as a pH shift can inactivate them.[2]

Q4: What is the role of electrolytes in the stability of this compound emulsions?

A4: Electrolytes can have a complex and sometimes contradictory effect on emulsion stability. In some cases, adding electrolytes to water-in-oil (W/O) emulsions can enhance stability by increasing the resistance of water droplets to coalescence.[13][14] The interaction between the electrolyte and the surfactant can create a more stable interface.[6][7] However, in oil-in-water (O/W) emulsions, high concentrations of electrolytes can suppress the electrostatic repulsion between droplets by shielding the surface charge, leading to instability and phase separation.[14][15] The specific effect depends on the type and concentration of the electrolyte, the nature of the emulsifier, and the type of emulsion.[7]

Q5: What does a grainy or waxy appearance in my emulsion signify?

A5: A grainy or waxy appearance in an emulsion, especially shortly after it's made, often indicates that the waxes in the oil phase were not sufficiently heated during the emulsification process.[4] This causes the waxes to solidify prematurely before they can be properly incorporated into the emulsion's micelles.[8] Another potential cause, particularly if it appears after some time, is the crystallization of the ionic emulsifier, which can happen if too much has been used, especially at low temperatures.[4]

Troubleshooting Guide

Problem: My this compound emulsion has separated into distinct layers (coalescence).

This is a common sign of emulsion instability. The following troubleshooting workflow can help identify and resolve the root cause.

G start Phase Separation Observed check_ph Measure pH of Separated Emulsion start->check_ph ph_changed Has pH Shifted Significantly? check_ph->ph_changed investigate_ph_shift Investigate Cause of pH Shift (e.g., oxidation, incompatibility) ph_changed->investigate_ph_shift Yes ph_ok pH is Within Acceptable Range ph_changed->ph_ok No correct_ph_cause Address Root Cause of pH Shift and Reformulate investigate_ph_shift->correct_ph_cause end Stable Emulsion correct_ph_cause->end check_ratio Review Oil-to-Emulsifier Ratio ph_ok->check_ratio ratio_issue Is the Oil Phase >70-80%? check_ratio->ratio_issue adjust_ratio Increase Emulsifier/Stabilizer Concentration or Reduce Oil Phase ratio_issue->adjust_ratio Yes check_processing Review Processing Parameters ratio_issue->check_processing No adjust_ratio->end processing_issue Was Mixing Insufficient or Shear-Sensitive Polymers Used? check_processing->processing_issue adjust_processing Optimize Mixing Speed/Time or Use Low Shear for Polymers processing_issue->adjust_processing Yes check_temp Review Heating/Cooling Protocol processing_issue->check_temp No adjust_processing->end temp_issue Were Phases Heated Sufficiently Above Wax Melting Points? check_temp->temp_issue adjust_temp Ensure Both Phases are Heated >75-80°C Before Emulsification temp_issue->adjust_temp Yes temp_issue->end No adjust_temp->end

Caption: Troubleshooting workflow for phase separation.

Problem: My emulsion appears grainy or has a waxy texture.

  • Cause: This is often due to inadequate heating of the oil and water phases before emulsification.[4] If waxes in the oil phase are not fully melted, they can solidify prematurely, resulting in a grainy texture.[8]

  • Solution: Ensure both the oil and water phases are heated to a temperature sufficiently above the melting point of the highest melting point ingredient (typically 75-85°C).[4] Maintain this temperature during the initial emulsification process.

  • Alternative Cause: Crystallization of the this compound, especially in formulas with a high concentration of the emulsifier and when exposed to cold temperatures.[4]

  • Solution: Consider reducing the concentration of this compound and incorporating a non-ionic co-emulsifier to improve stability at lower temperatures.[4]

Problem: The viscosity of my emulsion changes significantly with temperature.

  • Cause: This issue is common in formulations with a high concentration of low melting point butters or when using only non-ionic emulsifiers without sufficient stabilization from gums or polymers.[4][8]

  • Solution: Keep the concentration of low melting point butters below 10%.[8] Incorporate a stabilizing gum (e.g., Xanthan Gum) or a polymer into the water phase to build a more stable viscosity that is less susceptible to temperature changes.[16]

Data on Formulation and Stability Factors

The stability of an this compound emulsion is a multifactorial issue. The following tables summarize key parameters.

Table 1: Typical Components in an O/W this compound Emulsion

ComponentFunctionTypical Concentration (% w/w)Notes
Oil Phase
Lipids (e.g., mineral oil, esters)Dispersed Phase10 - 40The amount of oil will dictate the required emulsifier concentration.
Waxes (e.g., Cetyl Alcohol)Thickener, Stabilizer1 - 5Contributes to viscosity and emulsion stability.
Water Phase
Deionized WaterContinuous Phaseq.s. to 100The bulk of the formulation.
Humectants (e.g., Glycerin)Hydrating Agent2 - 10Can also influence the viscosity of the water phase.
Stabilizing Gum/PolymerThickener, Stabilizer0.2 - 1.0Prevents creaming and enhances long-term stability.[16]
Emulsifier System
This compoundPrimary Emulsifier0.5 - 5.0Anionic emulsifier, forms the interfacial film.[17]
Neutralizing Agent (e.g., NaOH)pH Adjusterq.s.Neutralizes the acidic phosphate ester to make it an effective emulsifier.[5][18]
PreservativeAntimicrobialAs requiredPrevents microbial growth.
AntioxidantPrevents Oxidation0.05 - 0.2Protects oils and other sensitive ingredients from degradation.

Table 2: Influence of pH and Electrolytes on Emulsion Stability

FactorGeneral Effect on this compound (O/W) Emulsion StabilityTroubleshooting Action
Low pH (Acidic) Can protonate the phosphate head group, reducing electrostatic repulsion and leading to instability.[10]Adjust pH to a neutral or slightly alkaline range with a suitable neutralizing agent.[18]
High pH (Alkaline) Generally promotes stability by ensuring the phosphate head group is fully ionized, maximizing electrostatic repulsion.Monitor for compatibility with other ingredients that may be pH-sensitive.
Low Electrolyte Conc. Minimal impact on stability.Generally not a concern unless other factors are contributing to instability.
High Electrolyte Conc. Can shield the surface charge of droplets, reducing electrostatic repulsion and causing flocculation/coalescence.[4][15]Reduce the concentration of electrolytes or use a non-ionic co-emulsifier to improve tolerance.[19]

Key Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) this compound Emulsion

  • Phase A (Water Phase) Preparation:

    • In a suitable vessel, combine deionized water, glycerin, and any water-soluble actives.

    • Disperse the stabilizing gum (e.g., Xanthan Gum) into the mixture with constant agitation until fully hydrated.

    • Begin heating Phase A to 75-80°C.

  • Phase B (Oil Phase) Preparation:

    • In a separate vessel, combine the oil, waxes, and this compound.

    • Heat Phase B to 75-80°C until all components are melted and uniform.

  • Emulsification:

    • Slowly add Phase B to Phase A under high-shear homogenization (e.g., using a rotor-stator homogenizer).

    • Homogenize for 3-5 minutes to ensure a small and uniform droplet size.

  • Cooling and Final Additions:

    • Switch to gentle mixing and begin cooling the emulsion.

    • When the temperature is below 40°C, add the preservative, antioxidant, and any temperature-sensitive actives.

    • Adjust the final pH with a neutralizing agent if necessary.

    • Continue gentle mixing until the emulsion is smooth and has reached room temperature.

G cluster_phaseA Phase A (Water) cluster_phaseB Phase B (Oil) A1 Combine Water, Glycerin, Gum A2 Heat to 75-80°C A1->A2 emulsify Combine A + B with High Shear A2->emulsify B1 Combine Oil, Waxes, this compound B2 Heat to 75-80°C B1->B2 B2->emulsify cool Cool with Gentle Mixing emulsify->cool additives Add Preservative, Antioxidant (<40°C) cool->additives final Final Product additives->final

Caption: Experimental workflow for emulsion preparation.

Protocol 2: Characterization of Emulsion Stability

  • Macroscopic Observation: Visually inspect the emulsion for signs of instability such as creaming (a layer of concentrated droplets at the top), sedimentation, or phase separation at regular intervals (e.g., 24h, 1 week, 1 month) and under different storage conditions (e.g., 4°C, 25°C, 40°C).[1]

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe under an optical microscope to assess droplet size, size distribution, and signs of flocculation (droplet aggregation) or coalescence (merging of droplets).[20][21] A stable emulsion will show small, uniform, and well-dispersed droplets.[21]

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., based on dynamic light scattering) to quantitatively measure the mean droplet size and polydispersity index (PDI).

    • An increase in the mean droplet size over time is a clear indicator of instability, likely due to coalescence or Ostwald ripening.[22]

  • pH and Viscosity Monitoring:

    • Measure the pH and viscosity of the emulsion at each stability time point. Significant changes in either parameter can indicate underlying chemical or physical instability.[2]

Visualizing Emulsion Instability

Understanding the mechanisms of phase separation can aid in troubleshooting.

G cluster_mechanisms Destabilization Mechanisms stable Stable Emulsion (Uniformly Dispersed Droplets) flocculation Flocculation (Reversible Aggregation) stable->flocculation creaming Creaming/Sedimentation (Density Difference) stable->creaming ostwald Ostwald Ripening (Droplet Growth) stable->ostwald coalescence Coalescence (Irreversible Merging) flocculation->coalescence creaming->coalescence phase_sep Phase Separation coalescence->phase_sep ostwald->phase_sep

Caption: Pathways of emulsion destabilization.

References

Technical Support Center: Controlling the Lamellarity of Eicosyl Phosphate Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the lamellarity of eicosyl phosphate liposomes.

Frequently Asked Questions (FAQs)

Q1: What is liposome lamellarity and why is it important to control?

A1: Liposome lamellarity refers to the number of lipid bilayers that make up a vesicle. Unilamellar vesicles (ULVs) consist of a single bilayer, while multilamellar vesicles (MLVs) have an onion-like structure with multiple concentric bilayers. Controlling lamellarity is crucial as it significantly impacts the liposome's physicochemical properties, including encapsulation efficiency, drug release kinetics, and stability. For instance, ULVs often have a more rapid drug release rate, whereas MLVs can offer a larger volume for entrapping substances.[1] The intracellular fate of the drug delivered by liposomes can also be affected by their lamellarity.[2]

Q2: What are the primary methods for preparing this compound liposomes?

A2: The most common methods for preparing liposomes, which can be adapted for this compound, include:

  • Thin-Film Hydration: This is a widely used technique where a thin film of the lipid is created by evaporating an organic solvent, followed by hydration with an aqueous buffer.[3][4] This method typically results in the formation of MLVs.

  • Sonication: This method uses ultrasonic energy to break down large, multilamellar vesicles into smaller unilamellar vesicles (SUVs).[5] Both bath and probe tip sonicators can be used.

  • Extrusion: This technique involves repeatedly passing a liposome suspension through a membrane with a defined pore size to produce vesicles with a more uniform size distribution and lamellarity.

  • Microfluidics: This modern technique allows for precise control over liposome size and lamellarity by manipulating parameters like flow rate ratio and lipid concentration in microchannels.[6][7][8]

Q3: How can I characterize the lamellarity of my this compound liposomes?

A3: Several techniques are available to determine the lamellarity of your liposomes:

  • Small-Angle X-ray Scattering (SAXS): This is a powerful method for evaluating vesicle lamellarity with high accuracy by providing information about the internal structure of the particles.[2]

  • Cryo-Electron Microscopy (Cryo-EM): This imaging technique allows for direct visualization of the liposomes and their lamellar structure.[2]

  • 31P-Nuclear Magnetic Resonance (NMR): This spectroscopic technique can be used to determine the ratio of phospholipids in the outer monolayer to those in the inner layers, providing a quantitative measure of lamellarity.[2]

Troubleshooting Guides

Issue 1: My liposome preparation results in a high proportion of multilamellar vesicles (MLVs), but I need unilamellar vesicles (ULVs).

Possible Causes and Solutions:

  • Inadequate Energy Input During Sizing: The initial hydration of a lipid film typically forms MLVs. To convert these to ULVs, sufficient energy is required.

    • Sonication: Increase the sonication time or power. Be mindful that excessive sonication can lead to lipid degradation.[9] It's crucial to find an optimal sonication time for your specific formulation.

    • Extrusion: Increase the number of extrusion cycles. Passing the liposome suspension through the membrane multiple times helps to break down multilamellar structures.

  • High Lipid Concentration: Higher lipid concentrations tend to favor the formation of MLVs.[6][8]

    • Solution: Try reducing the initial lipid concentration during preparation.

  • Inappropriate Temperature: The temperature during hydration and processing should be above the gel-liquid crystal transition temperature (Tc) of this compound to ensure the lipid bilayers are fluid and can readily form ULVs.[4]

    • Solution: Ensure all steps are performed at a temperature above the Tc of this compound.

Issue 2: My unilamellar vesicles (ULVs) are not stable and are aggregating or fusing over time.

Possible Causes and Solutions:

  • Surface Charge: this compound imparts a negative charge to the liposome surface, which should help prevent aggregation due to electrostatic repulsion. However, the ionic strength of the buffer can influence this.

    • Solution: Evaluate the buffer composition. In some cases, adjusting the pH or ionic strength can enhance stability.

  • Inclusion of Stabilizing Agents: The addition of certain molecules can improve the stability of liposomes.

    • Solution: Consider incorporating a small percentage of a PEGylated lipid into your formulation. The polyethylene glycol (PEG) chains create a steric barrier that can prevent vesicle aggregation.[10]

  • Improper Storage Conditions: Temperature fluctuations can affect liposome stability.

    • Solution: Store your liposome suspension at a consistent, appropriate temperature, typically refrigerated.

Quantitative Data Summary

The following tables summarize the influence of key experimental parameters on liposome lamellarity and size, based on studies of various phospholipids. These principles are generally applicable to this compound liposomes.

Table 1: Effect of Lipid Concentration and Flow Rate Ratio (FRR) on Liposome Lamellarity (Microfluidics Method)

Lipid Concentration (mM)Flow Rate Ratio (FRR)Resulting LamellarityReference
1003 and 9Multi-lamellar[6][8]
503More Multi-lamellar[6][8]
509Less Lamellar[6][8]
103 and 9Uni-lamellar[6][8]

Table 2: Effect of Sonication Time on Vesicle Size

Sonication Time (minutes)Mean Hydrodynamic Radius (nm)Key ObservationReference
0>100Initial large, multilamellar vesicles[9]
30~50Significant size reduction[9]
60~30Further size reduction, approaching equilibrium[9]
120~25Minimal further size reduction, saturation reached[9]

Table 3: Effect of Temperature on Liposome Size (Relative to Transition Temperature, Tc)

Temperature Relative to TcMembrane ElasticityExpected Liposome SizeReference
Below or near TcHigher (more rigid)Larger[11]
Far above TcLower (more fluid)Smaller[11]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration followed by Sonication
  • Lipid Film Preparation:

    • Dissolve this compound and any other lipids (e.g., cholesterol for stability) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.[3]

  • Hydration:

    • Add the desired aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of this compound.[4]

    • Agitate the flask to hydrate the lipid film, which will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Sonication:

    • Transfer the MLV suspension to a suitable vial.

    • Place the vial in a bath sonicator or use a probe sonicator.

    • Sonicate the suspension for a predetermined time (e.g., 5-15 minutes), monitoring the temperature to prevent overheating and lipid degradation. The suspension should become clearer as MLVs are converted to SUVs.

    • After sonication, centrifuge the sample to remove any titanium particles shed from the sonicator tip (if a probe sonicator was used).

Protocol 2: Characterization of Lamellarity using Small-Angle X-ray Scattering (SAXS)
  • Sample Preparation:

    • Load the liposome dispersion into a glass capillary tube.

    • Prepare a blank sample by filling an identical capillary with the liposome suspension solvent.[2]

  • Data Acquisition:

    • Record the scattering curve of the liposome sample using a SAXS instrument.

    • Record the scattering curve of the blank solvent sample.

  • Data Analysis:

    • Subtract the blank scattering curve from the liposome scattering curve.

    • Analyze the resulting profile. The presence and intensity of Bragg peaks can indicate the degree of lamellarity. A smooth decay is characteristic of unilamellar vesicles.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Sizing and Lamellarity Control cluster_char Characterization start Dissolve this compound in Organic Solvent film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate with Aqueous Buffer (above Tc) film->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion mlv->extrude ulv Unilamellar Vesicles (ULVs) sonicate->ulv extrude->ulv saxs SAXS ulv->saxs cryoem Cryo-EM ulv->cryoem nmr 31P-NMR ulv->nmr

Caption: Experimental workflow for the preparation and characterization of unilamellar this compound liposomes.

troubleshooting_logic problem High MLV Content (Goal: ULV) cause1 Inadequate Sizing Energy problem->cause1 cause2 High Lipid Concentration problem->cause2 cause3 Temperature Below Tc problem->cause3 solution1a Increase Sonication Time/Power cause1->solution1a solution1b Increase Extrusion Cycles cause1->solution1b solution2 Decrease Lipid Concentration cause2->solution2 solution3 Increase Temperature Above Tc cause3->solution3

Caption: Troubleshooting logic for addressing the issue of high multilamellar vesicle (MLV) content.

References

Technical Support Center: Refinement of Purification Methods for Eicosyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying eicosyl phosphate. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and comparative data to aid in methodological refinement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a lipid molecule consisting of a 20-carbon alkyl chain (eicosyl group) attached to a phosphate group.[1][2][3][4][5] Its chemical formula is C20H43O4P.[1][3] Due to its long hydrophobic carbon tail and a hydrophilic phosphate head group, it is an amphipathic molecule.[6] This structure makes it poorly soluble in water but soluble in organic solvents.[6]

Q2: What are the primary challenges in purifying this compound?

A2: The purification of lipids like this compound presents unique challenges.[7] Due to their amphipathic nature, they can be difficult to separate from other cellular components, especially other lipids with similar properties.[8] Key challenges include removing protein and salt contamination, preventing degradation during extraction, and avoiding co-extraction of other phospholipids that can interfere with downstream analysis, such as causing ion suppression in mass spectrometry.[8]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Like many phosphate esters, this compound may be susceptible to hydrolysis.[9] It is recommended to store it in a cool, dry place, protected from light and moisture to prevent degradation. For solutions, using fresh, high-quality organic solvents is crucial, as contaminants or degradation products in solvents (like phosgene from chloroform) can react with the lipid.[10] When handling, it is advisable to use glass or siliconized tubes to minimize adsorption to plastic surfaces.[11]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common method for assessing purity.[12] For non-chromophoric lipids, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are effective.[7][12] For definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[9][13] Additionally, ³¹P NMR spectroscopy can be used to characterize the phosphate group and identify any phosphorus-containing impurities.[14]

Signaling Pathway

This compound is structurally related to eicosanoids, which are critical signaling molecules involved in inflammation and immunity.[6][10][15] Eicosanoid synthesis begins with the release of arachidonic acid from membrane phospholipids.

Caption: Generalized eicosanoid signaling pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Product Yield Incomplete extraction from the initial matrix.Optimize the solvent system. For polar lipids like phosphate esters, a modified Bligh & Dyer method with a lower pH may improve recovery.[15] Ensure sufficient mixing/vortexing during extraction.
Degradation of this compound during purification.Work at low temperatures when possible. Use fresh, high-purity solvents and avoid prolonged exposure to acidic or basic conditions unless specified by the protocol.
Product loss due to adsorption on surfaces.Use siliconized glassware or polypropylene tubes. Pre-rinse equipment with a solvent that will be used in the extraction.
Presence of Protein Contamination Inefficient protein precipitation.Ensure the correct ratio of sample to precipitating solvent (e.g., acetonitrile) is used, typically 1:3 (v/v).[16] Increase vortexing time to ensure thorough mixing and precipitation.
Presence of Phospholipid Contamination Co-extraction of other lipids with similar properties.Employ a solid-phase extraction (SPE) step specifically designed for phospholipid removal, such as HybridSPE®-Phospholipid plates or cartridges.[16][17] These use zirconia-coated silica to selectively retain phospholipids.[17]
Inefficient phase separation during liquid-liquid extraction.Allow sufficient time for phases to separate completely. Centrifugation can aid in creating a sharp interface. Avoid aspirating the interface when collecting the desired layer.
Ion Suppression in MS Analysis Co-elution of residual phospholipids with the analyte.Improve the chromatographic separation to resolve this compound from interfering lipids.[8] Enhance the sample cleanup procedure using phospholipid removal SPE plates.[8]
Product Discoloration Oxidation of the lipid or presence of organic impurities.Store samples under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. Ensure all solvents are of high purity. Activated carbon treatment can sometimes be used to remove colored impurities.

Quantitative Data on Purification Methods

The efficiency of lipid purification can vary significantly depending on the chosen method. The following table summarizes recovery data for common lipid extraction techniques, which can serve as a baseline for optimizing this compound purification.

Extraction MethodTarget Lipid ClassTypical Recovery Rate (%)Notes
Bligh & Dyer Total Lipids (including Phospholipids)90-95%Efficient for a broad range of lipids, but may be less effective for more polar species.[11]
Folch Total Lipids~95%A standard and robust method, but uses large volumes of chloroform which has health and safety concerns.[18]
Methanol-only Extraction Lysophospholipids & Phospholipids80-98%A simpler and faster method, particularly effective for more polar choline-containing lipids.[11]
MTBE Extraction Total Lipids>90%Offers a cleaner lipid recovery and the lipid-containing organic phase forms the upper layer, simplifying collection.[18]
HybridSPE®-Phospholipid Phospholipid Removal>98% (removal)Designed to remove phospholipids from a sample matrix rather than extract them. Analyte recovery is typically high but compound-dependent.[16]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol combines a modified liquid-liquid extraction with solid-phase extraction for high-purity this compound.

Caption: Experimental workflow for this compound purification.

1. Sample Homogenization & Liquid-Liquid Extraction (Modified Bligh & Dyer): a. Start with the crude sample containing this compound. If it is a solid or semi-solid, homogenize it in a suitable buffer. b. Add methanol and chloroform to the sample in a glass tube to achieve a single-phase mixture of Chloroform:Methanol:Water (1:2:0.8, v/v/v). c. Vortex vigorously for 5 minutes to ensure thorough extraction. d. Add additional chloroform and water to break the mixture into two phases, achieving a final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v). e. Centrifuge at 2000 x g for 10 minutes to facilitate phase separation. f. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

2. Solvent Evaporation: a. Evaporate the collected chloroform under a gentle stream of nitrogen gas at room temperature. Avoid excessive heating to prevent degradation. b. The result is a dried lipid film.

3. Solid-Phase Extraction (Phospholipid Removal): a. Reconstitute the dried lipid film in a small volume of a suitable solvent, such as 90:10 acetonitrile:methanol. b. Condition a phospholipid removal SPE cartridge (e.g., HybridSPE®-Phospholipid) according to the manufacturer's instructions. c. Load the reconstituted sample onto the SPE cartridge. d. Elute the sample using the appropriate solvent system. This compound should elute while other interfering phospholipids are retained.[17] e. Collect the eluent containing the purified this compound.

4. Final Preparation: a. Evaporate the solvent from the eluent under a stream of nitrogen. b. Reconstitute the final purified product in a suitable solvent for storage or downstream analysis.

Protocol 2: Purity Analysis by LC-MS

1. Chromatographic Conditions: a. Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).[13] b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid. d. Gradient: Develop a gradient from ~60% B to 100% B over 15-20 minutes to elute the highly hydrophobic this compound. e. Flow Rate: 0.2-0.4 mL/min. f. Column Temperature: 40-50 °C.

2. Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often preferred for phosphates. b. Analysis Mode: Use Selected Ion Monitoring (SIM) for the expected m/z of this compound ([M-H]⁻) for quantification, and a full scan to identify potential impurities. c. Data Analysis: Integrate the peak area of this compound and any impurity peaks. Calculate purity as (Peak Area of this compound / Total Peak Area) x 100%.

References

Addressing batch-to-batch variability of synthetic eicosyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic eicosyl phosphate and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its common applications?

Synthetic this compound is a long-chain alkyl phosphate. In cellular biology, extracellular phosphates can act as signaling molecules, influencing various cellular processes.[1][2][3] this compound, due to its structural similarity to other lipid signaling molecules, is investigated for its role in modulating cellular pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[1][2][3][4] Its long alkyl chain allows it to interact with cell membranes and potentially activate cell surface receptors or influence membrane-associated signaling complexes.

Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic this compound can arise from several factors during synthesis and purification. The phosphorylation of long-chain alcohols like eicosanol can be challenging, leading to incomplete reactions or the formation of side products.[5][6][7]

Potential Sources of Variability:

  • Incomplete Reaction: Residual unreacted eicosanol.

  • Side Products: Formation of di- or tri-eicosyl phosphates.

  • Reagent-Derived Impurities: Contaminants from phosphorylating agents (e.g., phosphorus oxychloride).[5]

  • Degradation: Hydrolysis of the phosphate ester bond, especially during purification or storage.[8]

  • Solvent and Salt Residues: Residual solvents or salts from the purification process.

Q3: How can I assess the purity and integrity of my synthetic this compound batch?

A multi-pronged analytical approach is recommended to ensure the quality of each batch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR is highly effective for identifying and quantifying the monoester, diester, and other phosphate-containing impurities. ¹H-NMR can confirm the structure of the eicosyl chain and detect residual solvents.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination to confirm the identity of this compound and can be used to identify impurities with different mass-to-charge ratios.

  • High-Performance Liquid Chromatography (HPLC): Coupled with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD), HPLC can separate this compound from non-phosphorylated impurities and related lipid species.

Q4: How should I store synthetic this compound to minimize degradation?

To minimize hydrolysis and other forms of degradation, synthetic this compound should be stored as a dry powder or in a non-protic organic solvent at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using synthetic this compound.

Observed Problem Potential Cause Recommended Action
Low or no cellular response (e.g., no ERK1/2 phosphorylation). Degraded this compound: The phosphate ester may have hydrolyzed, rendering it inactive.1. Verify the integrity of your current batch using ³¹P-NMR or LC-MS. 2. Use a fresh, unopened vial of this compound. 3. Ensure proper storage conditions.
Insolubility or Aggregation: this compound may not be properly solubilized, leading to low effective concentration.1. Review the solubilization protocol. Sonication or vortexing may be required. 2. Consider using a carrier solvent like DMSO before diluting in aqueous media. 3. Visually inspect the solution for precipitates.
High background signal or non-specific effects. Presence of Impurities: Contaminants from the synthesis could be causing off-target effects.1. Request a certificate of analysis for the batch to check for purity. 2. If possible, re-purify the compound using column chromatography. 3. Test a different batch of this compound to see if the issue persists.
Inconsistent results between experiments. Batch-to-Batch Variability: Differences in the purity and composition of different batches of this compound.1. Perform a side-by-side comparison of the old and new batches in a functional assay. 2. Characterize each new batch upon receipt using NMR or MS to confirm identity and purity. 3. If variability is confirmed, consider sourcing from a different supplier or performing in-house purification.
Variability in Experimental Protocol: Minor deviations in cell density, incubation times, or reagent concentrations.1. Strictly adhere to the standardized experimental protocol. 2. Maintain a detailed lab notebook to track any intentional or unintentional deviations. 3. Include positive and negative controls in every experiment.

Data Presentation: Characterization of this compound Batches

The following table provides an example of how to summarize characterization data for different batches of synthetic this compound.

Batch ID Appearance ¹H-NMR ³¹P-NMR (Monoester Purity) LC-MS (Purity) Biological Activity (EC₅₀ in ERK1/2 Assay)
EP-2024-01 White PowderConforms to structure>98%>99%1.2 µM
EP-2024-02 Off-white PowderConforms, minor solvent residue95%96%2.5 µM
EP-2024-03 Waxy SolidShows evidence of alkyl chain degradation90%91%5.8 µM

Experimental Protocols

Protocol 1: Quality Control of Synthetic this compound by ³¹P-NMR

Objective: To determine the relative amounts of monoester, diester, and inorganic phosphate in a sample of synthetic this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound batch in a suitable deuterated solvent (e.g., CDCl₃ with a small amount of CD₃OD for solubility).

  • NMR Acquisition: Acquire a proton-decoupled ³¹P-NMR spectrum. A relaxation agent can be added to ensure accurate quantification.

  • Data Analysis:

    • Set the chemical shift of the main mono-eicosyl phosphate peak.

    • Integrate the peaks corresponding to the monoester, diester (if present), and any other phosphate-containing impurities.

    • Calculate the relative percentage of each species.

Protocol 2: Cellular Assay for this compound Activity - ERK1/2 Phosphorylation

Objective: To quantify the biological activity of a batch of synthetic this compound by measuring the phosphorylation of ERK1/2 in a relevant cell line.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, endothelial cells) in 96-well plates and serum-starve overnight.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free media to achieve the desired final concentrations.

  • Cell Treatment: Treat the serum-starved cells with the various concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO) and a positive control (e.g., a known ERK activator).

  • Cell Lysis: Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Cell-Based ELISA: Use a commercial cell-based ELISA kit to quantify p-ERK and total ERK in the cell lysates.[9]

  • Data Analysis:

    • Quantify the p-ERK signal and normalize it to the total ERK signal.

    • Plot the normalized p-ERK signal against the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus EP This compound (Extracellular) Receptor Putative Cell Surface Receptor EP->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ras Ras Ca->Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription

Caption: Hypothetical signaling pathway for this compound-induced ERK1/2 activation.

Experimental_Workflow cluster_QC Quality Control of this compound Batch cluster_Assay Cellular Activity Assay cluster_Analysis Data Analysis QC_NMR ³¹P-NMR Analysis Cell_Culture Cell Seeding and Serum Starvation QC_NMR->Cell_Culture QC_MS LC-MS Analysis QC_MS->Cell_Culture QC_HPLC HPLC-ELSD Analysis QC_HPLC->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Detection p-ERK/Total ERK Detection (Western Blot or ELISA) Lysis->Detection Quantification Signal Quantification and Normalization Detection->Quantification Dose_Response Dose-Response Curve and EC₅₀ Calculation Quantification->Dose_Response

Caption: Experimental workflow for quality control and biological activity assessment.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Variability Is it a new batch of This compound? Start->Check_Variability Check_Protocol Review Experimental Protocol for Deviations Check_Variability->Check_Protocol No QC_Batch Perform Quality Control on New Batch (NMR, MS) Check_Variability->QC_Batch Yes Protocol_Issue Variability is likely due to protocol deviations. Standardize procedure. Check_Protocol->Protocol_Issue Purity_OK Is purity and structure confirmed? QC_Batch->Purity_OK Compare_Batches Compare Activity of Old and New Batches Side-by-Side Activity_OK Is biological activity comparable? Compare_Batches->Activity_OK Purity_OK->Compare_Batches Yes Source_Impurity Impurity is likely source of variability. Consider re-purification or new supplier. Purity_OK->Source_Impurity No Activity_OK->Protocol_Issue Yes Degradation_Issue New batch may be degraded. Check storage and handling. Activity_OK->Degradation_Issue No

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Validation & Comparative

A Comparative Study of Eicosyl Phosphate and DMPA in Liposomes: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Anionic Lipids in Liposomes

Anionic lipids, such as eicosyl phosphate and DMPA, are incorporated into liposomal formulations to impart a negative surface charge. This negative charge can offer several advantages, including increased stability through electrostatic repulsion, which prevents aggregation, and the potential for pH-sensitive release mechanisms. Anionic liposomes have been explored for various applications, including drug delivery and vaccine formulations.

Dimyristoylphosphatidic Acid (DMPA): A Well-Characterized Anionic Phospholipid

DMPA is a phospholipid containing two myristoyl (14-carbon) fatty acid chains and a phosphate head group.[1] Its amphipathic nature, with a hydrophilic head and a hydrophobic tail, makes it an excellent component for forming the bilayer structure of liposomes.[1]

Physicochemical Properties and Applications of DMPA in Liposomes

Liposomes formulated with DMPA are characterized by their anionic surface charge, which contributes to their stability in solution.[2] The negative charge can also play a role in the interaction of liposomes with cells.[2] Studies have shown that anionic liposomes can exhibit enhanced endocytosis compared to cationic or neutral liposomes in certain cell types.[2]

DMPA has been utilized in the development of pH-sensitive liposomes.[3][4][5] These liposomes are designed to be stable at physiological pH but become destabilized and release their encapsulated contents in the acidic environment of endosomes or tumors.[3][4] This property is highly desirable for targeted drug delivery to cancer cells.

This compound: A Potential but Less-Studied Anionic Lipid

This compound is a single-chain amphiphile consisting of a 20-carbon (eicosyl) alkyl chain and a phosphate head group.[6][7] While it shares the characteristic of having a phosphate head group with DMPA, its single-chain structure may influence its packing and behavior within a liposomal bilayer.

Information regarding the specific use and performance of this compound in liposomes is limited in publicly available literature. However, based on its structure, it is expected to function as an anionic lipid, contributing to a negative surface charge and potentially influencing the stability and release characteristics of the liposome. Phosphate-based compounds are being explored for their potential in drug delivery systems.[8][9]

Comparative Summary

Due to the lack of direct comparative experimental data, a quantitative comparison between this compound and DMPA in liposomes is not possible. The following tables summarize the available information for each lipid.

Table 1: Summary of Dimyristoylphosphatidic Acid (DMPA) in Liposomes
PropertyDescriptionSupporting Evidence
Chemical Structure Phospholipid with a glycerol backbone, two myristoyl (14:0) fatty acid chains, and a phosphate head group.[1]This is the fundamental chemical structure of DMPA.
Role in Liposomes Anionic lipid that imparts a negative surface charge.Used to create anionic and pH-sensitive liposomes.[2][3][4][5]
Stability Contributes to colloidal stability by electrostatic repulsion, preventing aggregation.[2]Anionic liposomes demonstrate greater stability in solution.[2]
Drug Encapsulation Can be used in formulations for encapsulating various drugs.General principles of liposome formulation apply.
In Vitro/In Vivo Performance Used in pH-sensitive formulations for triggered release in acidic environments (e.g., endosomes).[3][4]pH-sensitive anionic liposomes show enhanced membrane fluidity in acidic conditions.[3][5]
Table 2: Summary of this compound in Liposomes (Based on Inferred Properties)
PropertyDescriptionSupporting Evidence
Chemical Structure Single-chain amphiphile with a 20-carbon alkyl chain and a phosphate head group.[6][7]This is the fundamental chemical structure of this compound.
Role in Liposomes Expected to function as an anionic lipid, imparting a negative surface charge.The phosphate group is anionic at physiological pH.
Stability The negative charge is expected to contribute to colloidal stability.General principle for charged liposomes.
Drug Encapsulation Could be incorporated into liposomes for drug encapsulation.No specific studies found.
In Vitro/In Vivo Performance No specific studies found.Further research is needed to determine its performance characteristics.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of liposomes.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: The desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and the anionic lipid DMPA or this compound) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Determination of Encapsulation Efficiency
  • Separation of Free Drug: The unencapsulated drug is separated from the liposome-encapsulated drug using techniques such as size exclusion chromatography, dialysis, or centrifugation.

  • Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent or solvent to release the encapsulated drug.

  • Analysis: The concentration of the released drug is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Liposome Stability Assay (Particle Size and Zeta Potential)
  • Sample Preparation: Liposome formulations are stored under specific conditions (e.g., 4°C, 25°C) for a defined period.

  • Dynamic Light Scattering (DLS): At various time points, an aliquot of the liposome suspension is analyzed by DLS to determine the average particle size and polydispersity index (PDI). An increase in particle size or PDI over time can indicate aggregation or fusion.

  • Zeta Potential Measurement: The surface charge of the liposomes is measured using a zetasizer. A stable zeta potential over time suggests good colloidal stability.

Visualizations

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization A Lipid Dissolution in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Size Reduction (Extrusion/Sonication) C->D E Particle Size & PDI (DLS) D->E Analysis F Zeta Potential D->F Analysis G Encapsulation Efficiency (Chromatography & Spectroscopy) D->G Analysis H Stability Assessment (Time-course analysis) G->H

Caption: Workflow for liposome preparation and characterization.

Hypothetical Signaling Pathway for Endosomal Escape of pH-Sensitive Anionic Liposomes

G cluster_cell Cellular Uptake and Drug Release A Anionic Liposome (pH-sensitive) B Endocytosis A->B C Early Endosome (pH ~6.5) B->C D Late Endosome (pH ~5.5) C->D E Liposome Destabilization & Membrane Fusion D->E Low pH Trigger F Drug Release into Cytosol E->F G Therapeutic Action F->G

Caption: Endosomal escape of pH-sensitive anionic liposomes.

Conclusion

While DMPA is a well-established component for creating anionic and pH-sensitive liposomes with documented benefits for stability and drug delivery, this compound remains a less-explored alternative. Based on its chemical structure, this compound is anticipated to function as an anionic lipid, but its specific impact on liposome properties requires dedicated experimental investigation. The lack of direct comparative studies highlights a knowledge gap in the field of liposome formulation. Future research directly comparing the performance of this compound and DMPA in liposomes is warranted to provide a clearer understanding of their respective advantages and disadvantages for various drug delivery applications. Such studies would be invaluable for the rational design of next-generation liposomal therapeutics.

References

Evaluating Eicosyl Phosphate-Based Adjuvant Efficacy: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of eicosyl phosphate-based adjuvants by comparing their potential immunomodulatory effects against well-characterized alternatives: Aluminum Phosphate (a traditional alum-based adjuvant) and a Toll-Like Receptor 4 (TLR4) agonist, Monophosphoryl Lipid A (MPLA). The following sections detail the experimental protocols and present comparative data from published studies to serve as a benchmark for evaluating novel adjuvant candidates.

Data Presentation: Comparative Adjuvant Performance

The efficacy of an adjuvant is determined by its ability to activate antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to the initiation of a robust adaptive immune response. This is characterized by the upregulation of co-stimulatory molecules, the production of specific cytokines, and the subsequent proliferation of antigen-specific T-cells.

Table 1: In Vitro Dendritic Cell Activation by Adjuvants

Dendritic cell maturation is a critical first step in the adjuvant-mediated immune response. Mature DCs upregulate co-stimulatory molecules like CD40, CD80, and CD86, which are essential for T-cell activation. The data below, compiled from various studies, shows the effect of different adjuvants on the expression of these markers on murine bone marrow-derived dendritic cells (BMDCs).

Adjuvant (Concentration)CD40 Expression (% positive cells)CD80 Expression (% positive cells)CD86 Expression (% positive cells)Source
Untreated ControlLowLowLow[1]
Aluminum Phosphate (AlPO₄)Not specifiedModerately IncreasedSignificantly Increased[2]
MPLA (1 µg/mL)55%70%85%[3]
MPLA + IFNγ (1 µg/mL + 1000 U/mL)95%98%98%[3]

Note: Direct quantitative comparison of Mean Fluorescence Intensity (MFI) is challenging due to variations in experimental setups across different studies. The table reflects the reported trends in the upregulation of surface markers.

Table 2: In Vitro Cytokine Production Induced by Adjuvants

Adjuvants stimulate APCs to release a variety of cytokines that shape the subsequent adaptive immune response. A Th1-polarizing response, characterized by the production of IL-12 and IFN-γ, is often desirable for vaccines against intracellular pathogens. The following table summarizes the cytokine profiles induced by Aluminum Phosphate and TLR agonists in murine BMDCs or human peripheral blood mononuclear cells (PBMCs).

AdjuvantCell TypeIL-1β (pg/mL)IL-6 (pg/mL)IL-12p70 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)Source
Aluminum PhosphateMurine DCsIncreasedNot specifiedNot DetectedNot DetectedNot Detected[2]
CpGHuman PBMCs~150~8000Not specifiedNot specified~2000[4]
AH:CpGHuman PBMCs~250~12000Not specifiedNot specified~3000[4]
MPLAMurine DCsModest InductionPreferential InductionModest InductionModest InductionNot specified[5]
LPS (TLR4 agonist)Murine DCsPreferential InductionPreferential InductionLow InductionLow InductionNot specified[5]

Note: Cytokine concentrations are highly dependent on the cell type, donor variability, and stimulant concentration. The values presented are indicative of the magnitude of response observed in the cited studies.

Table 3: In Vitro Antigen-Specific T-Cell Proliferation

A key downstream measure of adjuvant efficacy is the proliferation of antigen-specific T-cells. In this assay, T-cells from a T-cell receptor (TCR) transgenic mouse (e.g., OT-II, specific for an ovalbumin peptide) are co-cultured with antigen-pulsed, adjuvant-matured DCs. T-cell proliferation is then measured, often by the dilution of a fluorescent dye like CFSE.

AdjuvantAntigenT-Cell Proliferation (% of proliferating cells)Source
Aluminum PhosphateOvalbuminSignificantly higher than antigen alone[2]
CpGOvalbuminSignificantly higher than antigen alone
MPLAOvalbuminEnhanced clonal expansion of effector CD8+ T-cells[5]

Note: Proliferation indices provide a more quantitative measure but are not consistently reported across studies. The data reflects the observed enhancement of T-cell proliferation in the presence of the adjuvant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. The following are standard protocols for the key in vitro assays.

Dendritic Cell Maturation Assay

Objective: To assess the ability of an adjuvant to induce the maturation of dendritic cells, as measured by the upregulation of surface markers.

Methodology:

  • Cell Culture: Culture murine bone marrow cells with GM-CSF and IL-4 for 6-8 days to generate immature dendritic cells (iDCs).

  • Adjuvant Stimulation: Plate iDCs at a density of 1x10^6 cells/mL in a 24-well plate. Add the test adjuvant (e.g., this compound) at various concentrations. Include positive controls (e.g., LPS at 100 ng/mL) and a negative control (medium alone).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain the cells with fluorescently labeled antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD40, CD80, CD86, MHC Class II) for 30 minutes on ice.

  • Flow Cytometry: Wash the cells and acquire data on a flow cytometer.

  • Analysis: Analyze the data by gating on the CD11c+ population and quantifying the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each maturation marker.

Cytokine Profiling Assay

Objective: To measure the production of key cytokines by immune cells in response to adjuvant stimulation.

Methodology:

  • Cell Culture: Plate murine bone marrow-derived macrophages or dendritic cells at 1x10^6 cells/mL in a 24-well plate.

  • Adjuvant Stimulation: Add the test adjuvant at various concentrations. Include positive (e.g., LPS at 100 ng/mL) and negative controls.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-1β, IL-6, IL-12, IFN-γ, TNF-α) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate standard curves for each cytokine and calculate the concentration in the test samples.

In Vitro T-Cell Proliferation Assay

Objective: To evaluate the capacity of adjuvant-matured DCs to induce the proliferation of antigen-specific T-cells.

Methodology:

  • DC Maturation: Prepare mature DCs by incubating iDCs with antigen (e.g., ovalbumin protein at 10 µg/mL) and the test adjuvant for 24 hours.

  • T-Cell Isolation and Staining: Isolate CD4+ T-cells from the spleen of an OT-II transgenic mouse. Stain the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.

  • Co-culture: Co-culture the CFSE-labeled OT-II T-cells with the antigen-pulsed, adjuvant-matured DCs at a ratio of 10:1 (T-cells:DCs) in a 96-well round-bottom plate.

  • Incubation: Incubate the co-culture for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry: Harvest the cells and stain with an antibody against CD4. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD4+ T-cell population and analyze the CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division. Calculate the percentage of divided cells and the proliferation index.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by aluminum salts and TLR4 agonists.

G cluster_0 Antigen Presenting Cell Phagosome Phagosome Lysosome Lysosome Phagosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Lysosomal Rupture NLRP3 NLRP3 CathepsinB->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment ProCaspase1 Pro-Caspase-1 ASC->ProCaspase1 Recruitment Caspase1 Caspase-1 ProCaspase1->Caspase1 Cleavage ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b Secretion Alum Aluminum Phosphate Alum->Phagosome Phagocytosis Alum->Phagosome

Caption: NLRP3 inflammasome activation by Aluminum Phosphate.

G cluster_0 Antigen Presenting Cell TLR4_MD2 TLR4/MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Type1_IFN Type I IFN IRF3->Type1_IFN Transcription MPLA MPLA MPLA->TLR4_MD2 Binding MPLA->TLR4_MD2

Caption: TLR4 signaling pathway initiated by MPLA.

Experimental Workflow

G cluster_0 In Vitro Adjuvant Validation Workflow cluster_1 Readouts iDC Immature Dendritic Cells Stimulation Stimulation (24-48h) iDC->Stimulation Adjuvant Test Adjuvant (e.g., this compound) Adjuvant->Stimulation mDC Mature Dendritic Cells Stimulation->mDC DC_Activation DC Activation Assay (Flow Cytometry) mDC->DC_Activation Cytokine_Profiling Cytokine Profiling (ELISA/Multiplex) mDC->Cytokine_Profiling TCell_Proliferation T-Cell Proliferation Assay (CFSE) mDC->TCell_Proliferation

Caption: General workflow for in vitro adjuvant validation.

References

A Comparative Guide to Thin-Film Hydration and Extrusion for Eicosyl Phosphate Liposome Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice of liposome preparation method is critical to ensuring optimal vesicle characteristics for the intended application. This guide provides an objective comparison between the traditional thin-film hydration method and the subsequent extrusion process for formulating eicosyl phosphate liposomes. We will delve into the methodologies, present comparative experimental data, and outline detailed protocols to assist in selecting the most suitable technique.

Methodological Overview

Thin-Film Hydration (Bangham Method)

This is one of the most established and straightforward methods for liposome preparation.[1] The process begins by dissolving the lipids, including this compound and any other components like cholesterol, in an organic solvent.[1][2] This solvent is then evaporated under reduced pressure, typically using a rotary evaporator, to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[2][3] Subsequently, an aqueous solution (e.g., buffer or a solution containing a hydrophilic drug) is added to the flask.[1] Upon agitation at a temperature above the lipid's phase transition temperature, the lipid film hydrates and peels off the flask wall, spontaneously forming multilamellar vesicles (MLVs).[1][2]

While this method is simple and can achieve high encapsulation efficiency for lipophilic drugs, it typically produces a heterogeneous population of liposomes with a wide range of sizes and lamellarities.[1] The resulting polydispersity index (PDI) is often high, ranging from 0.3 to 0.5.[2]

Extrusion

Extrusion is not a standalone preparation method but rather a downsizing and homogenization technique that is almost always performed after an initial hydration step, such as thin-film hydration.[4][5][6] The process involves repeatedly passing the MLV suspension through a polycarbonate membrane with a defined pore size.[7][8] This is typically done using a high-pressure extruder device.[9][10]

The main advantage of extrusion is the production of unilamellar vesicles (LUVs or SUVs) with a much more uniform and controlled size distribution and a significantly lower PDI, often below 0.1.[11][12] This level of homogeneity is crucial for many applications, particularly for in vivo drug delivery where particle size influences biodistribution and circulation time.[3]

Performance Comparison: Experimental Data

The following table summarizes typical quantitative data obtained when comparing liposomes prepared by thin-film hydration alone (pre-extrusion) versus those processed by subsequent extrusion. While specific data for this compound liposomes is not extensively published, the following values for cationic liposomes illustrate the characteristic changes observed.

ParameterThin-Film Hydration (Pre-Extrusion)Thin-Film Hydration + ExtrusionSource(s)
Average Particle Size (Diameter) 400 - 700 nm60 - 110 nm[11][12][13]
Polydispersity Index (PDI) 0.4 - 0.5< 0.1[11][12][13]
Encapsulation Efficiency (Hydrophilic Drug) Generally lower and variableCan be higher and more reproducible; reported up to ~81% for Doxorubicin[11][14][15]
Vesicle Structure Multilamellar Vesicles (MLVs)Unilamellar Vesicles (LUVs/SUVs)[1][7][15]

Note: Encapsulation efficiency is highly dependent on the drug, lipids, and hydration conditions.

Experimental Workflows

The following diagrams illustrate the logical flow of each preparation method.

G cluster_0 Thin-Film Hydration Workflow cluster_1 Extrusion Workflow (Post-Hydration) A0 1. Dissolve Lipids (this compound, etc.) in Organic Solvent A1 2. Solvent Evaporation (Rotary Evaporator) A0->A1 A2 3. Formation of Thin Lipid Film A1->A2 A3 4. Dry Film (Under Vacuum) A2->A3 A4 5. Hydration with Aqueous Buffer A3->A4 A5 6. Agitation / Vortexing A4->A5 A6 Result: Multilamellar Vesicles (MLVs) (Heterogeneous Size) A5->A6 B0 Start with MLV Suspension (from Thin-Film Hydration) B1 Optional: Freeze-Thaw Cycles (5x) B0->B1 B2 Load Suspension into Extruder B1->B2 B3 Pass Through Membrane (e.g., 100nm -> 50nm) B2->B3 B4 Repeat Passes (10-20 times) B3->B4 B5 Result: Unilamellar Vesicles (LUVs) (Homogeneous Size) B4->B5

Caption: Comparative workflows for liposome preparation.

Detailed Experimental Protocols

Protocol 1: Thin-Film Hydration

This protocol describes the formation of multilamellar vesicles (MLVs).

  • Lipid Dissolution: Weigh the desired quantities of this compound and other lipids (e.g., cholesterol) and dissolve them in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.[3][16] Ensure the lipids are fully dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-60°C.[3][17] Rotate the flask slowly to ensure a thin, even lipid film forms on the inner wall.

  • Drying: To remove any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[9][18] This step is crucial to prevent solvent-induced toxicity or altered bilayer properties.

  • Hydration: Add the aqueous phase (e.g., phosphate-buffered saline, or a solution containing the hydrophilic drug to be encapsulated) to the flask.[2][18] The temperature of the hydration medium should be kept above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[18]

  • Vesicle Formation: Agitate the flask by hand, vortexing, or mechanical shaking.[11] This allows the lipid film to swell and detach from the flask wall, forming a milky suspension of MLVs. Allow the suspension to hydrate for approximately 30-60 minutes.[7][11]

Protocol 2: Liposome Extrusion

This protocol is performed on the MLV suspension produced by the thin-film hydration method.

  • Equipment Assembly: Assemble the mini-extruder device with two gas-tight syringes, placing the desired polycarbonate membranes and filter supports within the extruder housing.[7] For a two-step extrusion, you might first use a 100 nm membrane, followed by a 50 nm membrane.[11][14]

  • Temperature Control: Place the extruder assembly into a heating block set to a temperature above the lipid's Tc to ensure the membrane remains fluid and does not clog the membrane pores.[7]

  • Optional Freeze-Thaw: To improve encapsulation efficiency and create more unilamellar structures prior to extrusion, subject the MLV suspension to 3-5 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[9][10]

  • Extrusion Process: Load the MLV suspension into one of the syringes and carefully place it into the extruder.[7] Gently push the plunger to pass the entire suspension through the membrane into the second syringe. This completes one pass.

  • Repetition: Pass the suspension back and forth between the two syringes for a total of 11 to 21 passes.[7][19] An odd number of passes ensures the final product is in the opposite syringe from the starting one. The resulting translucent solution contains unilamellar vesicles of a size comparable to the membrane pore diameter.

  • Storage: Store the final liposome suspension at 4°C for short-term use.[19] For long-term stability, further characterization and optimization may be required.

Conclusion

The choice between thin-film hydration and extrusion is dictated by the experimental requirements.

  • Thin-Film Hydration is a simple, foundational method ideal for producing MLVs and is often the first step in any liposome preparation. It is suitable for applications where a broad size distribution is acceptable or for encapsulating lipophilic agents.

  • Extrusion is an essential secondary processing step for applications demanding a high degree of uniformity in particle size and lamellarity. For any research involving systemic administration, targeted delivery, or quantitative studies where particle size is a critical variable, thin-film hydration followed by extrusion is the recommended methodology. This combination provides robust, reproducible, and well-defined liposomal formulations.[5][13]

References

Efficacy of eicosyl phosphate as a stabilizer compared to other surfactants

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of emulsion stabilization, the choice of surfactant is paramount to achieving desired product performance and stability. This guide provides a comparative analysis of eicosyl phosphate, a long-chain anionic surfactant, against other commonly used surfactants. The following sections present experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Performance Comparison of Surfactants

The stabilizing efficacy of a surfactant is determined by its ability to reduce interfacial tension, maintain a small particle size, and impart a sufficient surface charge to prevent coalescence. The following table summarizes the performance of this compound, benchmarked against other common anionic and non-ionic surfactants. Data for this compound is extrapolated from studies on similar long-chain alkyl phosphates, such as dicetyl phosphate, which are expected to have comparable properties.

SurfactantTypeTypical Particle Size (nm)Typical Zeta Potential (mV)Key AdvantagesKey Disadvantages
This compound (inferred) Anionic80 - 150-30 to -50High stability over a wide pH range, low foaming, good electrolyte tolerance.[1][2][3]Potentially lower solubility in aqueous phase compared to shorter chain surfactants.
Dicetyl Phosphate Anionic88 ± 14[4]-36.7 ± 3.3[4]Forms stable liposomes and niosomes, imparts a strong negative charge.[5][6]Performance is pH-dependent.[6]
Sodium Lauryl Sulfate (SLS) Anionic150 - 300-40 to -60Strong detergent and emulsifying properties.[7][8]High foaming potential, can cause skin irritation.[9]
Polysorbate 80 (Tween 80) Non-ionic100 - 2500 to -10Low toxicity, often used in combination with other surfactants to enhance stability.[10]Can be less effective as a primary stabilizer compared to ionic surfactants.
Stearylamine Cationic108 ± 15[4]+30.1 ± 1.2[4]Imparts a strong positive charge, useful for specific delivery applications.Can have higher cellular toxicity compared to anionic or non-ionic surfactants.

Experimental Protocols

To provide a framework for comparative studies, the following are detailed methodologies for key experiments in evaluating surfactant efficacy.

Preparation of Oil-in-Water (O/W) Emulsion

This protocol describes a standard method for preparing an oil-in-water emulsion for comparative analysis of different surfactants.

Materials:

  • Oil Phase: 10% (v/v) Medium-Chain Triglyceride (MCT) oil

  • Aqueous Phase: 90% (v/v) Deionized water

  • Surfactant: 1% (w/v) of the surfactant to be tested (e.g., this compound, Sodium Lauryl Sulfate, Polysorbate 80)

Procedure:

  • The surfactant is dissolved in the aqueous phase. Gentle heating and stirring may be applied to facilitate dissolution.

  • The oil phase is gradually added to the aqueous phase while undergoing high-shear homogenization at 10,000 rpm for 5 minutes.

  • The coarse emulsion is then passed through a high-pressure homogenizer for three cycles at 15,000 psi to produce a nanoemulsion.

  • The resulting emulsion is stored at controlled temperatures (e.g., 4°C and 25°C) for stability studies.

Characterization of Emulsion Properties

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • The mean particle size and PDI of the emulsion are determined by Dynamic Light Scattering (DLS).

  • Samples are diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurements are taken at a scattering angle of 90° at 25°C.

b) Zeta Potential Measurement:

  • The zeta potential of the emulsion droplets is measured using Laser Doppler Velocimetry.

  • Samples are diluted with deionized water and placed in an electrophoretic cell.

  • The electrophoretic mobility is measured and converted to zeta potential using the Helmholtz-Smoluchowski equation.

c) Emulsion Stability Assessment:

  • Physical Stability: The emulsion is visually inspected for any signs of phase separation, creaming, or sedimentation over a period of 30 days at different storage temperatures.

  • Particle Size Stability: The mean particle size and PDI are measured at regular intervals (e.g., day 0, 7, 14, 30) to monitor any changes over time. An increase in particle size indicates emulsion instability.

Mechanisms of Stabilization and Experimental Workflow

The stability of an emulsion is governed by the reduction of interfacial tension and the creation of a protective barrier around the dispersed droplets. Anionic surfactants like this compound achieve this through electrostatic repulsion and steric hindrance.

G cluster_prep Emulsion Preparation cluster_char Characterization cluster_mech Stabilization Mechanism oil Oil Phase homogenization High-Shear & High-Pressure Homogenization oil->homogenization water Aqueous Phase (with Surfactant) water->homogenization emulsion O/W Emulsion homogenization->emulsion dls Dynamic Light Scattering (Particle Size, PDI) emulsion->dls ldv Laser Doppler Velocimetry (Zeta Potential) emulsion->ldv stability Stability Assessment (Visual, Size over Time) emulsion->stability droplet1 Oil Droplet droplet2 Oil Droplet surfactant_layer1 Anionic Surfactant Layer (e.g., this compound) surfactant_layer2 Anionic Surfactant Layer (e.g., this compound) repulsion Electrostatic Repulsion surfactant_layer1->repulsion surfactant_layer2->repulsion

Caption: Experimental workflow and stabilization mechanism.

The diagram above illustrates the workflow from emulsion preparation to characterization. The stabilization mechanism highlights how the negatively charged head groups of anionic surfactants like this compound arrange at the oil-water interface, creating a repulsive electrostatic barrier that prevents droplets from aggregating.

G cluster_interface Oil-Water Interface surfactant Surfactant Molecule Hydrophilic Head (Phosphate) Hydrophobic Tail (Eicosyl) surfactant_orientation oil Oil Droplet oil->surfactant_orientation:f1 Tail dissolves in oil water Water (Continuous Phase) water->surfactant_orientation:f2 Head orients to water

Caption: Surfactant orientation at the oil-water interface.

This diagram illustrates the fundamental principle of how an amphiphilic surfactant molecule orients itself at the interface between oil and water, which is the basis for its emulsifying action. The long hydrophobic eicosyl tail anchors in the oil droplet, while the hydrophilic phosphate head group faces the aqueous phase. This orientation reduces the interfacial tension and facilitates the formation of a stable emulsion.

References

In-Vitro Characterization of Eicosyl Phosphate Vesicles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-vitro characterization of vesicles formed from eicosyl phosphate, a single-chain amphiphile, benchmarked against conventional phospholipid-based vesicles such as liposomes. Due to the limited direct experimental data on this compound vesicles, this guide combines established principles of vesicle science with data extrapolated from studies on similar long-chain monoalkyl phosphates. This document aims to serve as a foundational resource for researchers exploring novel vesicle systems for drug delivery and other biomedical applications.

Introduction to this compound Vesicles

This compound is a single-chain amphiphilic molecule with a 20-carbon alkyl chain and a phosphate headgroup. The formation of vesicles from single-chain amphiphiles is of growing interest due to their structural simplicity and potential for unique physicochemical properties compared to the more common double-chain phospholipids that form liposomes. The stability and morphology of vesicles derived from single-chain amphiphiles, such as alkyl phosphates, are often highly dependent on environmental conditions like pH.[1][2]

Alternative Vesicle Systems for Comparison:

  • Conventional Liposomes: These are vesicles composed of a lipid bilayer, most commonly formed from phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). They are well-characterized and widely used in drug delivery.

  • Calcium Phosphate Nanoparticles: These inorganic nanoparticles are also explored for drug delivery due to their biocompatibility and biodegradability.[3][4][5][6] They offer a non-lipid-based alternative for encapsulation.

Comparative Physicochemical Properties

The following table summarizes the anticipated in-vitro characteristics of this compound vesicles in comparison to conventional liposomes. The data for this compound vesicles are largely extrapolated from studies on shorter-chain mono-n-alkyl phosphates.

PropertyThis compound Vesicles (Predicted)Conventional Liposomes (e.g., DPPC/DSPC)Calcium Phosphate Nanoparticles
Size (Diameter) 50 - 200 nm, highly dependent on preparation method and pH. Spontaneous formation may lead to a heterogeneous size distribution.50 - 250 nm, can be controlled by extrusion or sonication.[7]20 - 300 nm, size can be controlled during synthesis.
Polydispersity Index (PDI) Expected to be higher (> 0.3) with spontaneous formation, can be reduced with sizing techniques.Typically low (< 0.2) with controlled preparation methods, indicating a homogenous population.Can be synthesized with a low PDI, indicating a narrow size distribution.
Zeta Potential Highly negative at neutral pH due to the exposed phosphate groups.[8][9][10] The magnitude of the negative charge is pH-dependent.Near-neutral or slightly negative, depending on the specific phospholipid headgroup. Can be modified to be cationic or anionic.[8][9]Typically negative, but the surface charge can be modified.
Stability Potentially high physical stability due to the long, saturated alkyl chain, leading to a rigid membrane.[1][11] However, stability is highly pH-sensitive.Good stability, especially when formulated with cholesterol. Can be susceptible to hydrolysis or oxidation depending on the phospholipid.[12]Generally stable in aqueous suspension, but can be sensitive to pH changes, leading to dissolution.
Drug Encapsulation Efficiency Predicted to be moderate for hydrophilic drugs, entrapped in the aqueous core. High for hydrophobic drugs, intercalated within the long alkyl chain. Drug loading is expected to be influenced by the physicochemical properties of the drug.Variable, depending on the drug's properties and the loading method. Typically 1-10% for passive loading of hydrophilic drugs.[13] Higher for lipophilic drugs and with active loading techniques.[14][15]High drug loading capacity for a variety of molecules, including proteins and nucleic acids, due to strong affinity.[3][13][16]
Drug Release Profile Expected to be slow and sustained for encapsulated drugs due to the low permeability of the rigid, long-chain lipid membrane. Release may be triggered by a change in pH.Can be tailored from rapid to sustained release by modifying the lipid composition and vesicle properties.[17]Often shows a pH-dependent release profile, with faster release in acidic environments. Can be designed for sustained release.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Vesicle Preparation (Thin-Film Hydration Method)

This is a common method for preparing both liposomes and can be adapted for this compound vesicles.

  • Lipid Film Formation: Dissolve the lipid (this compound or a phospholipid mixture) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The pH of the hydration buffer is critical for the formation of alkyl phosphate vesicles and should be carefully controlled.[1][2]

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[18]

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and zeta potential of vesicles.

  • Sample Preparation: Dilute the vesicle suspension in the appropriate buffer to a suitable concentration for DLS analysis.

  • Size Measurement: Place the diluted sample in a cuvette and measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Zeta Potential Measurement: For zeta potential, the diluted sample is placed in a specialized electrophoretic cell. An electric field is applied, and the velocity of the vesicles is measured to determine their electrophoretic mobility, from which the zeta potential is calculated.[8][9][10]

Morphological Characterization

Transmission Electron Microscopy (TEM) provides direct visualization of vesicle morphology.

  • Sample Preparation: Apply a drop of the vesicle suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Negative Staining: Remove the excess sample and apply a drop of a heavy metal staining agent (e.g., uranyl acetate or phosphotungstic acid) to the grid to enhance contrast.

  • Imaging: After drying, visualize the grid under a transmission electron microscope to observe the shape and lamellarity of the vesicles.

Drug Encapsulation Efficiency

This protocol determines the amount of drug successfully encapsulated within the vesicles.

  • Preparation of Drug-Loaded Vesicles: Prepare the vesicles as described in section 3.1, with the drug dissolved in the aqueous hydration buffer (for hydrophilic drugs) or co-dissolved with the lipid in the organic solvent (for hydrophobic drugs).

  • Removal of Unencapsulated Drug: Separate the drug-loaded vesicles from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

  • Quantification of Encapsulated Drug: Disrupt the purified vesicles using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Analysis: Quantify the amount of the released drug using an appropriate analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

  • Calculation: The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

In-Vitro Drug Release Study

This experiment evaluates the release kinetics of an encapsulated drug from the vesicles over time.

  • Sample Preparation: Place a known amount of the purified drug-loaded vesicle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.

Mandatory Visualizations

Experimental Workflow for Vesicle Characterization

G cluster_prep Vesicle Preparation cluster_char Physicochemical Characterization cluster_drug Drug Delivery Potential prep Lipid Film Hydration sizing Sizing (Extrusion/Sonication) prep->sizing dls DLS (Size & PDI) sizing->dls zeta Zeta Potential sizing->zeta tem TEM (Morphology) sizing->tem ee Encapsulation Efficiency sizing->ee release In-Vitro Release ee->release

Caption: Experimental workflow for the preparation and characterization of vesicles.

Comparative Properties of Vesicle Systems

G cluster_props Key Properties This compound Vesicles This compound Vesicles High Negative Charge High Negative Charge This compound Vesicles->High Negative Charge pH-Sensitive Stability pH-Sensitive Stability This compound Vesicles->pH-Sensitive Stability Conventional Liposomes Conventional Liposomes Biocompatible Biocompatible Conventional Liposomes->Biocompatible Biodegradable Biodegradable Conventional Liposomes->Biodegradable Tunable Surface Tunable Surface Conventional Liposomes->Tunable Surface Calcium Phosphate Nanoparticles Calcium Phosphate Nanoparticles Calcium Phosphate Nanoparticles->Biocompatible Calcium Phosphate Nanoparticles->Biodegradable High Drug Loading High Drug Loading Calcium Phosphate Nanoparticles->High Drug Loading

Caption: A logical diagram comparing key features of different vesicle systems.

Conclusion

This compound vesicles represent a promising, yet underexplored, platform for drug delivery. Based on the properties of similar long-chain monoalkyl phosphates, they are anticipated to form stable vesicles with a highly negative surface charge and a rigid membrane, potentially leading to sustained drug release profiles. Their pH-sensitive nature could also be exploited for triggered drug release in specific microenvironments. However, extensive experimental validation is required to confirm these predicted properties and to fully assess their potential in comparison to well-established systems like conventional liposomes and calcium phosphate nanoparticles. This guide provides a framework for such future investigations, outlining the key characterization parameters and experimental protocols necessary to advance our understanding of this novel vesicle system.

References

A Comparative Analysis of Charged Liposomes for Drug Delivery: Zeta Potential as a Key Stability and Performance Indicator

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Zeta Potential in Liposome Formulation

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle, such as a liposome, in a particular medium. It is a crucial indicator of the stability of a colloidal dispersion. Liposomes with a high absolute zeta potential (typically > ±30 mV) exhibit increased stability due to electrostatic repulsion between particles, which prevents aggregation and fusion. Conversely, liposomes with a low zeta potential are more prone to aggregation and instability.[1][2] The surface charge also plays a significant role in the biological performance of liposomes, affecting their interaction with cells and proteins in the body.

Comparison of Charged Liposome Formulations

To provide a practical reference for researchers developing charged liposomal systems, the following table summarizes the zeta potential of liposomes formulated with dicetyl phosphate (DCP) and stearylamine (SA). These serve as excellent benchmarks for understanding how the incorporation of a charged lipid can modulate the surface properties of a liposome.

Liposome FormulationMolar Ratio (Phospholipid:Cholesterol:Charged Lipid)Charged LipidResulting ChargeZeta Potential (mV)Reference
DCP Liposomes8.5:4.5:6.5Dicetyl PhosphateAnionic (Negative)-36.7 ± 3.3[1]
SA Liposomes12.0:5.0:5.0StearylamineCationic (Positive)+30.1 ± 1.2[1]

Table 1: Comparison of Zeta Potential for Liposomes Containing Anionic (DCP) and Cationic (SA) Lipids.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate formulation and characterization of liposomes. Below are standard protocols for the preparation of charged liposomes and the measurement of their zeta potential.

Protocol 1: Liposome Preparation via Thin-Film Hydration

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.

Materials:

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Charged lipid (e.g., Dicetyl Phosphate or Stearylamine)

  • Chloroform and Methanol (solvent system)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratios of phospholipid, cholesterol, and the charged lipid in a chloroform:methanol solvent mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid.

  • Vesicle Formation: Agitate the flask by gentle rotation or vortexing to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.

Protocol 2: Zeta Potential Measurement

Zeta potential is typically measured using an instrument based on electrophoretic light scattering (ELS).

Equipment:

  • Zeta potential analyzer (e.g., Malvern Zetasizer, Brookhaven ZetaPALS)

  • Disposable folded capillary cells or appropriate measurement cuvettes

Procedure:

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for measurement (typically in the range of 0.1 to 1 mg/mL). It is crucial to avoid using deionized water for dilution as this can significantly alter the ionic strength and, consequently, the zeta potential.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Select the appropriate cell type in the software.

    • Enter the viscosity and dielectric constant of the dispersant (buffer).

  • Measurement:

    • Carefully inject the diluted liposome sample into the measurement cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the liposomes using laser Doppler velocimetry. The electrophoretic mobility is then used to calculate the zeta potential via the Henry equation.

  • Data Analysis: The software will report the average zeta potential and the standard deviation from multiple measurements. It is good practice to perform at least three independent measurements and report the mean and standard deviation.

Visualizing the Experimental Workflow

To further clarify the process of liposome preparation and characterization, the following diagrams illustrate the key steps.

LiposomePreparationWorkflow cluster_prep Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Solvent Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Sizing (Extrusion) Sizing (Extrusion) Hydration->Sizing (Extrusion) Downsizing

Workflow for the preparation of charged liposomes.

ZetaPotentialAnalysisWorkflow cluster_analysis Zeta Potential Analysis Sample Dilution Sample Dilution Instrument Setup Instrument Setup Sample Dilution->Instrument Setup ELS Measurement ELS Measurement Instrument Setup->ELS Measurement Data Analysis Data Analysis ELS Measurement->Data Analysis

Workflow for zeta potential analysis of liposomes.

Conclusion

The zeta potential is a paramount parameter in the development of stable and effective liposomal drug delivery systems. While specific data for eicosyl phosphate liposomes is currently lacking in published literature, the data presented for liposomes containing dicetyl phosphate and stearylamine provide valuable insights into how the incorporation of anionic and cationic lipids, respectively, can be used to control the surface charge. The detailed protocols provided in this guide offer a solid foundation for researchers to prepare and characterize their own charged liposome formulations, enabling them to optimize their systems for enhanced stability and targeted drug delivery. Future studies investigating the zeta potential and performance of this compound liposomes would be a valuable addition to the field.

References

A Comparative Guide to Sizing Eicosyl Phosphate Nanoparticles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of eicosyl phosphate nanoparticles' size distribution using Dynamic Light Scattering (DLS), benchmarked against two commonly used alternatives in drug delivery: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Understanding the particle size and polydispersity is crucial for predicting the in vivo behavior, efficacy, and safety of nanoparticle-based therapeutics.

Performance Comparison: this compound Nanoparticles vs. Alternatives

The size and polydispersity index (PDI) of nanoparticles are critical quality attributes that influence their stability, drug release profile, and biological interactions. Below is a comparative summary of DLS data for this compound nanoparticles and two common alternatives.

Nanoparticle TypeAverage Particle Size (Z-average, nm)Polydispersity Index (PDI)Key Characteristics & Applications
This compound Nanoparticles 150 ± 200.15 ± 0.05Self-assembles into stable vesicles; potential for encapsulating both hydrophilic and lipophilic drugs; biocompatible and biodegradable. Primarily investigated for targeted drug delivery and as vaccine adjuvants.
Liposomes 100 - 200[1][2][3]0.1 - 0.3[4]Vesicular structures composed of a lipid bilayer; versatile for delivering a wide range of drugs. Several liposomal drugs are clinically approved.[2]
PLGA Nanoparticles 150 - 300[4][5][6][7]0.05 - 0.25[4][7]Biodegradable and biocompatible polymer matrix; offers controlled and sustained drug release. Widely used for delivering small molecules, peptides, and proteins.

Note: The data for this compound nanoparticles are representative values based on similar lipid-based nanoparticle systems, while the data for liposomes and PLGA nanoparticles are derived from published studies.

Experimental Protocol: DLS Analysis of Nanoparticle Size Distribution

This protocol outlines the methodology for determining the size distribution of this compound nanoparticles using Dynamic Light Scattering.

1. Materials and Equipment:

  • This compound nanoparticle suspension

  • Deionized, filtered (0.22 µm) water or appropriate buffer (e.g., Phosphate Buffered Saline)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer, Beckman Coulter DelsaMax)

  • Disposable or quartz cuvettes

2. Sample Preparation:

  • Ensure the nanoparticle suspension is homogenous by gentle vortexing or inversion. Avoid sonication unless aggregation is suspected, as it may alter the particle size.

  • Dilute the nanoparticle suspension with filtered deionized water or buffer to an appropriate concentration. The optimal concentration depends on the instrument and can be determined by monitoring the count rate. A typical starting dilution is 1:100.

  • Ensure the final sample volume is sufficient for the cuvette used (typically 1 mL).

  • Carefully pipette the diluted sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.

3. DLS Instrument Setup and Measurement:

  • Set the instrument parameters:

    • Dispersant: Select the appropriate dispersant (e.g., water) and ensure the correct viscosity and refractive index values are entered.

    • Material: Define the material properties (refractive index and absorption) for this compound. If unknown, use values for similar lipids.

    • Equilibration Time: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 120 seconds.

    • Measurement Angle: A scattering angle of 173° (backscatter) is commonly used to minimize multiple scattering effects.

    • Measurement Duration and Replicates: Perform at least three replicate measurements, with each measurement consisting of 10-15 runs of 10 seconds each.

4. Data Analysis:

  • The DLS software will generate a size distribution report, typically including the Z-average diameter and the Polydispersity Index (PDI).

  • The Z-average is the intensity-weighted mean hydrodynamic diameter.

  • The PDI is a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle populations in drug delivery.[4]

Visualizing the DLS Workflow

The following diagram illustrates the key steps in the DLS analysis workflow.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Homogenization Homogenize Nanoparticle Suspension Dilution Dilute with Filtered Dispersant Homogenization->Dilution Cuvette_Filling Fill Cuvette Dilution->Cuvette_Filling Equilibration Temperature Equilibration Cuvette_Filling->Equilibration Measurement Perform Replicate Measurements Equilibration->Measurement Correlation_Function Analyze Correlation Function Measurement->Correlation_Function Size_Distribution Calculate Size Distribution Correlation_Function->Size_Distribution Report Generate Report (Z-average, PDI) Size_Distribution->Report

Caption: Workflow for DLS analysis of nanoparticles.

References

A Head-to-Head Comparison of Eicosyl Phosphate and Dicetyl Phosphate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Long-Chain Phosphate Lipids for Optimal Formulation Performance.

In the development of advanced drug delivery systems, particularly liposomal and niosomal formulations, the choice of excipients is paramount to ensuring stability, efficacy, and desired physicochemical properties. Among the charged lipids used to modulate vesicle characteristics, eicosyl phosphate and dicetyl phosphate are two key anionic surfactants. This guide provides a comprehensive head-to-head comparison of these two molecules, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their formulation strategies.

Executive Summary

This compound, with its 20-carbon alkyl chains, and dicetyl phosphate, with its 16-carbon alkyl chains, both serve to increase the stability and negative surface charge of lipid-based nanoparticles. The primary distinction lies in the length of their hydrophobic tails, which directly influences the rigidity, stability, and release kinetics of the resulting formulation. While dicetyl phosphate is a well-established and widely used excipient, this compound offers potential advantages in formulations requiring enhanced stability and more controlled drug release, albeit with potential trade-offs in particle size.

Physicochemical Properties: A Comparative Overview

The difference in four methylene groups between eicosyl and dicetyl phosphate leads to predictable variations in their physical properties and their impact on formulation characteristics.

PropertyThis compoundDicetyl PhosphateSignificance in Formulation
Molecular Formula C40H83O4PC32H67O4PThe longer alkyl chains of this compound lead to stronger van der Waals interactions.
Molecular Weight 667.05 g/mol 546.85 g/mol Affects molar ratio calculations in formulations.
Hydrophobicity HigherLowerInfluences bilayer packing and membrane fluidity.
Melting Point Higher (predicted)68-70 °C[1]Higher melting point lipids create more rigid and less permeable membranes at physiological temperatures.

Performance in Formulations: A Data-Driven Comparison

While direct head-to-head comparative studies are limited, the influence of alkyl chain length on liposomal properties allows for a data-informed extrapolation of performance. Longer alkyl chains generally lead to more stable and larger vesicles.

Formulation ParameterThis compound (Predicted)Dicetyl Phosphate (Experimental Data)Rationale and Supporting Evidence
Vesicle Size (Hydrodynamic Diameter) Larger88 ± 14 nm[2][3]Studies have shown that the mean particle size of lipid nanoparticles increases with the length of the alkyl chain[4].
Polydispersity Index (PDI) ≤ 0.250.21 ± 0.02[2][3]Both can form homogenous populations of vesicles with appropriate formulation techniques.
Zeta Potential Highly Negative (e.g., < -40 mV)-36.7 ± 3.3 mV[2][3]The phosphate head group imparts a strong negative charge, crucial for colloidal stability.
Formulation Stability HigherModerate to HighLiposomes with longer alkyl chains (C18-C20) exhibit greater stability and reduced lipid exchange compared to those with shorter chains (C16)[5][6].
Drug Entrapment Efficiency Potentially Lower for some drugsDrug-dependentIncreased alkyl chain length can sometimes lead to a decrease in the concentration of entrapped drug[4].
Drug Release Rate SlowerFasterMore rigid bilayers formed by longer alkyl chains can lead to slower drug release[7].

Experimental Protocols

Protocol 1: Synthesis of Dialkyl Phosphates

This protocol describes a general method for the synthesis of dialkyl phosphates, which can be adapted for both eicosyl and dicetyl phosphate by selecting the appropriate fatty alcohol.

Materials:

  • Eicosanol or Cetyl alcohol

  • Phosphorus oxychloride

  • Benzene (or a less toxic aromatic solvent)

  • Anhydrous conditions

Procedure:

  • To a mixture of the fatty alcohol (e.g., cetyl alcohol, 80.4 mmol) and benzene (100 ml), slowly add phosphorus oxychloride (26.8 mmol) dropwise at 80°C under reflux.

  • Continue stirring the reaction mixture for 12 hours at this temperature.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Add fresh benzene (50 ml) to the residue and cool the mixture overnight to facilitate crystallization.

  • Filter the mixture to collect the white precipitate, which is the desired dialkyl phosphate[1][8].

  • The product can be further purified by recrystallization from methanol.

Protocol 2: Preparation of Liposomes using Thin-Film Hydration

This protocol details the preparation of liposomes incorporating a charged lipid (dicetyl or this compound) to enhance stability.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Dicetyl Phosphate (DCP) or this compound (EP)

  • Chloroform and Methanol (solvent system)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve phosphatidylcholine, cholesterol, and either dicetyl phosphate or this compound in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. A molar ratio of 8.5:4.5:6.5 (PC:Chol:DCP/EP) has been shown to be effective for creating stable, negatively charged liposomes[2][3].

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 3: Characterization of Liposomes

Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters can be determined using Dynamic Light Scattering (DLS) with a Zetasizer instrument.

  • Dilute the liposome suspension in PBS to an appropriate concentration.

  • For size and PDI measurements, equilibration at 25°C for 1-2 minutes is recommended before analysis.

  • Zeta potential is measured using the same instrument, which applies an electric field and measures the direction and velocity of particle movement.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for liposome formulation and a relevant signaling pathway.

experimental_workflow cluster_preparation Liposome Preparation cluster_characterization Characterization cluster_stability Stability Assessment start Lipid Dissolution (PC, Chol, DCP/EP in Chloroform/Methanol) film_formation Thin Film Formation (Rotary Evaporation) start->film_formation hydration Hydration with Aqueous Buffer (e.g., PBS) film_formation->hydration sizing Vesicle Sizing (Sonication or Extrusion) hydration->sizing dls Dynamic Light Scattering (DLS) - Particle Size - PDI sizing->dls Sample zeta Zeta Potential Measurement sizing->zeta Sample ee Encapsulation Efficiency (e.g., HPLC) sizing->ee Sample storage Storage at Different Temperatures (e.g., 4°C, 25°C) sizing->storage analysis Periodic Analysis (Size, PDI, Zeta Potential, Drug Leakage) storage->analysis

Caption: Experimental workflow for the preparation and characterization of liposomes.

When used as adjuvants in vaccine formulations, phosphate-containing lipids can interact with the innate immune system, potentially through Toll-like receptor (TLR) signaling pathways.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 Complex MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Ikb NF-κB/IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Lipid Phosphate-Based Lipid Adjuvant (e.g., in Liposome) Lipid->TLR4 Activates

Caption: Simplified Toll-like Receptor 4 (TLR4) signaling pathway.

Conclusion and Recommendations

The choice between this compound and dicetyl phosphate should be guided by the specific requirements of the formulation.

  • Dicetyl phosphate is a reliable choice for standard formulations where a negative charge is required for stability. Its shorter alkyl chains may be advantageous for applications requiring faster drug release or when smaller vesicle sizes are critical.

  • This compound is recommended for formulations where enhanced stability and slower, more controlled drug release are the primary objectives. The increased rigidity it imparts to the lipid bilayer can be beneficial for encapsulating molecules prone to leakage and for extending the shelf-life of the formulation.

Researchers should consider the trade-offs between stability, particle size, and release kinetics when selecting between these two valuable formulation excipients. The provided protocols offer a starting point for the development and characterization of robust lipid-based drug delivery systems.

References

Assessing the Biocompatibility of Eicosyl Phosphate-Based Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Eicosyl phosphate (EP), a long-chain saturated phosphate ester, is gaining traction in the development of advanced drug delivery systems. Its unique properties, including the formation of stable self-assembled structures, make it a promising candidate for encapsulating and delivering a variety of therapeutic agents. However, a thorough assessment of its biocompatibility is paramount for its successful clinical translation. This guide provides a comparative analysis of the biocompatibility of EP-based systems against other commonly used alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biocompatibility

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application.[1] For drug delivery systems, this entails minimal cytotoxicity, low immunogenicity, and predictable in vivo behavior. This section compares EP-based systems with two widely used alternatives: liposomes and polymeric nanoparticles.

Table 1: Comparative Biocompatibility of Nanoparticle-Based Drug Delivery Systems

ParameterThis compound-Based SystemsLiposomesPolymeric Nanoparticles (e.g., PLGA)
Cytotoxicity (in vitro) Generally low, but can be concentration-dependentLow, as they are composed of biocompatible lipids[2][3]Can exhibit toxicity depending on the polymer, its degradation products, and particle size
Inflammatory Response Can induce a mild inflammatory response[4][5]Can activate the complement system and induce inflammatory responses[6]Can trigger inflammatory responses, with cationic particles often being more pro-inflammatory
In Vivo Tolerance Good, with minimal adverse effects reported in preclinical studiesGenerally well-tolerated, but can accumulate in the liver and spleen[7]Biodegradable and generally well-tolerated, but accumulation in organs can occur
Biodegradability Expected to be biodegradable through enzymatic pathwaysBiodegradable, as lipids are natural components of the body[3]Biodegradable, with degradation rate tunable by polymer composition

Experimental Protocols for Biocompatibility Assessment

A comprehensive evaluation of biocompatibility involves a battery of in vitro and in vivo tests. Below are detailed protocols for key experiments.

1. In Vitro Cytotoxicity Assays

Cytotoxicity testing is a fundamental first step in assessing the biocompatibility of any biomaterial.[8][9] These assays evaluate the potential of a substance to cause cell damage or death.[10]

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

    • Protocol:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Expose the cells to various concentrations of the this compound-based formulation and control materials for 24-72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

      • Calculate cell viability as a percentage relative to untreated control cells. A viability below 70% is often considered indicative of cytotoxicity.[9]

  • LDH Assay (Lactate Dehydrogenase) : This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.

    • Protocol:

      • Culture cells and treat them with the test materials as described for the MTT assay.

      • Collect the cell culture supernatant.

      • Add the supernatant to a reaction mixture containing the LDH substrate.

      • Incubate and measure the absorbance to determine the amount of formazan produced, which is proportional to the amount of LDH released.

      • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to release maximum LDH).

2. In Vitro Inflammatory Response Assays

These assays assess the potential of a biomaterial to trigger an inflammatory response by measuring the production of inflammatory mediators by immune cells.

  • Cytokine Release Assay (ELISA) : This assay measures the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) released by immune cells (e.g., macrophages) upon exposure to the test material.[12]

    • Protocol:

      • Culture immune cells (e.g., primary macrophages or a cell line like RAW 264.7) and expose them to the this compound-based formulation.

      • After a specific incubation period, collect the cell culture supernatant.

      • Use a commercially available ELISA kit to quantify the concentration of the cytokine of interest in the supernatant.

3. In Vivo Biocompatibility and Toxicity Studies

In vivo studies are crucial for evaluating the systemic response to a biomaterial in a living organism.[7]

  • Acute Systemic Toxicity Study: This study provides information on the short-term adverse effects of a substance.

    • Protocol:

      • Administer a single dose of the this compound-based formulation to a group of animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous).

      • Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality over a period of 14 days.

      • At the end of the study, perform a gross necropsy and histopathological examination of major organs.

  • Subcutaneous Implantation Study: This study assesses the local tissue response to an implanted material.[13]

    • Protocol:

      • Implant the this compound-based material subcutaneously in an animal model (e.g., rats).

      • At various time points (e.g., 1, 4, and 12 weeks), explant the implant along with the surrounding tissue.

      • Perform a histopathological evaluation of the tissue to assess the inflammatory response, fibrosis, and tissue integration. The inflammatory reactions are expected to decrease over time.[14]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Biocompatibility Assessment

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (MTT, LDH) evaluation Biocompatibility Evaluation cytotoxicity->evaluation inflammation Inflammatory Response (Cytokine Release) inflammation->evaluation acute_toxicity Acute Systemic Toxicity acute_toxicity->evaluation implantation Subcutaneous Implantation implantation->evaluation material This compound-Based System material->cytotoxicity material->inflammation material->acute_toxicity material->implantation

Caption: Workflow for assessing the biocompatibility of this compound-based systems.

Signaling Pathway for Inflammatory Response to Biomaterials

G cluster_cell Immune Cell (e.g., Macrophage) receptor Pattern Recognition Receptors (PRRs) signaling Intracellular Signaling (e.g., NF-κB, MAPKs) receptor->signaling Activation cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) signaling->cytokines Induction response Inflammatory Response cytokines->response biomaterial This compound (or other biomaterial) biomaterial->receptor Interaction

Caption: Simplified signaling pathway of the inflammatory response to biomaterials.

References

Navigating the Analytical Landscape: A Comparative Guide to Eicosyl Phosphate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of bioactive lipids, the accurate quantification of eicosyl phosphate is paramount. This long-chain alkyl phosphate is implicated in various cellular processes, making its precise measurement critical for understanding its biological roles and for the development of novel therapeutics. This guide provides an objective comparison of the predominant analytical methods for this compound quantification—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—supported by experimental data and detailed protocols for key experiments.

At a Glance: Method Comparison

To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key performance characteristics. The data presented is a synthesis of findings from studies on long-chain alkyl phosphates and analogous lipid phosphates, providing a reliable proxy for the performance expected in this compound analysis.

FeatureHPLC-MS/MSGC-MSELISA
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by gas chromatography, detection by mass spectrometryImmuno-enzymatic detection
Sample Type Biological fluids (plasma, serum), tissue homogenates, cell lysatesBiological and environmental samplesBiological fluids (plasma, serum)
Derivatization Not typically requiredRequired (e.g., silylation, methylation)Not required
Sensitivity High (fmol to pmol range)High (pg to ng range)Moderate to High (ng/mL to µg/mL range)
Specificity Very HighHighHigh (antibody dependent)
Throughput ModerateModerateHigh
Linearity (R²) > 0.99> 0.99> 0.98
Recovery (%) 85-115%80-120%80-120%
Instrumentation Cost HighHighLow to Moderate
Expertise Required HighHighModerate

In-Depth Analysis of Quantification Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS stands as the gold standard for the quantification of many lipid species, including long-chain alkyl phosphates. Its high sensitivity and specificity allow for the direct analysis of this compound in complex biological matrices with minimal sample preparation.

Key Advantages:

  • High Specificity: The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) allows for the unambiguous identification and quantification of the target analyte, even in the presence of interfering substances.[1]

  • High Sensitivity: Limits of quantification in the femtomole to picomole range are achievable, making it ideal for detecting low-abundance lipids.[2]

  • No Derivatization Required: this compound can be analyzed in its native form, simplifying the sample preparation workflow and reducing the potential for analytical errors.

Limitations:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect quantification accuracy, often necessitating the use of isotopically labeled internal standards.

  • Cost and Complexity: The instrumentation is expensive to acquire and maintain, and requires a high level of operator expertise.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility and thermal stability.

Key Advantages:

  • Excellent Chromatographic Resolution: GC columns provide high-efficiency separations, leading to well-resolved peaks and improved accuracy.

  • Robust and Reliable: GC-MS is a mature and well-established technique with a large body of literature and standardized methods.

Limitations:

  • Mandatory Derivatization: The need for derivatization adds complexity and time to the sample preparation process and can be a source of variability.[3] Common derivatizing agents for phosphates include silylating or methylating agents.

  • Thermal Degradation: The high temperatures used in the GC inlet and column can potentially lead to the degradation of thermally labile analytes.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to the target analyte. While no commercial ELISA kits specifically for this compound are readily available, the development of a custom assay is a viable option for routine analysis of a large number of samples.

Key Advantages:

  • High Throughput: The 96-well plate format allows for the simultaneous analysis of many samples, making it suitable for large-scale screening.

  • Cost-Effective: Compared to mass spectrometry-based methods, ELISA is generally less expensive in terms of instrumentation and consumables.

  • Ease of Use: The assay procedure is relatively simple and can be automated.

Limitations:

  • Antibody Development: The primary challenge is the development of a highly specific and high-affinity monoclonal or polyclonal antibody against this compound. This process can be time-consuming and resource-intensive.

  • Cross-Reactivity: The specificity of the assay is entirely dependent on the antibody, and cross-reactivity with structurally similar lipids can be a concern.

  • Indirect Measurement: ELISA provides a quantitative measure based on an enzymatic reaction, which can be subject to more variability than direct detection by mass spectrometry.

Experimental Protocols

Sample Preparation for HPLC-MS/MS and GC-MS

A robust sample preparation protocol is crucial for accurate quantification. A modified Bligh & Dyer extraction is commonly employed for the extraction of polar lipids like this compound from biological matrices.[2]

Materials:

  • Chloroform

  • Methanol

  • 0.1 M Hydrochloric Acid

  • Phosphate-buffered saline (PBS)

  • Internal Standard (e.g., a deuterated analog of this compound)

Procedure:

  • To 100 µL of sample (e.g., plasma, cell lysate), add the internal standard.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

  • Add 125 µL of chloroform. Vortex.

  • Add 125 µL of 0.1 M HCl. Vortex.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for either HPLC-MS/MS or derivatization for GC-MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, the extracted this compound must be derivatized. Silylation is a common method for phosphate-containing compounds.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile

Procedure:

  • To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Visualizing the Landscape: Workflows and Pathways

To provide a clearer understanding of the analytical process and the biological context of this compound, the following diagrams were generated using Graphviz.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC-MS/MS cluster_gc GC-MS cluster_elisa ELISA Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Modified Bligh & Dyer) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Incubation Sample Incubation Extraction->Incubation Reconstitution Reconstitution Drydown->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Derivatization Derivatization (e.g., Silylation) Reconstitution->Derivatization MSMS MS/MS Detection HPLC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis GC GC Separation Derivatization->GC MS MS Detection GC->MS MS->DataAnalysis PlateCoating Plate Coating (Capture Antibody) PlateCoating->Incubation DetectionAb Detection Antibody Incubation->DetectionAb Substrate Substrate Addition DetectionAb->Substrate Readout Colorimetric Readout Substrate->Readout Readout->DataAnalysis

Caption: Comparative workflow for the quantification of this compound.

Putative Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling EP This compound (EP) Receptor G-Protein Coupled Receptor (e.g., LPA Receptor) EP->Receptor GProtein Gαq/11 Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (Proliferation, Migration, etc.) Ca->Downstream PKC->Downstream

Caption: A potential signaling cascade initiated by this compound.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. For researchers requiring the highest level of specificity and sensitivity for a limited number of samples, HPLC-MS/MS is the method of choice. GC-MS offers a robust and reliable alternative, particularly when derivatization protocols are well-established within the laboratory. For high-throughput screening of a large number of samples where a custom antibody can be developed, ELISA presents a cost-effective and efficient solution. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals.

References

Comparative Stability Analysis: Eicosyl Phosphate vs. Its Ether-Linked Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the comparative stability of eicosyl phosphate and its ether-linked analog reveals significant differences in their resistance to chemical and enzymatic degradation. This guide provides researchers, scientists, and drug development professionals with essential data and experimental protocols to inform the selection of these molecules for various applications, particularly in drug delivery and formulation development where stability is a critical factor.

The ether-linked analog of this compound demonstrates markedly superior stability against both acid- and base-catalyzed hydrolysis compared to its ester-linked counterpart. This heightened stability is attributed to the inherent chemical resilience of the ether bond, which is less susceptible to nucleophilic attack than the ester bond. In enzymatic assays, the ether-linked analog is also expected to exhibit greater resistance to degradation by phosphatases, enzymes that typically cleave ester bonds in phosphate-containing lipids.

Chemical Structures and Degradation

This compound is a long-chain alkyl phosphate ester. Its ether-linked analog features a more chemically robust ether linkage between the eicosyl chain and the phosphate group. This fundamental structural difference is the primary determinant of their differential stability.

Figure 1. Chemical structures of this compound and its ether-linked analog.

The primary degradation pathway for this compound is hydrolysis of the ester bond, yielding eicosanol and inorganic phosphate. The ether-linked analog, being resistant to this hydrolysis, maintains its structural integrity under conditions that would degrade the ester.

Comparative Stability Data

Parameter This compound (Ester-linked) Ether-linked this compound Analog Supporting Evidence
Chemical Stability (Hydrolysis) Less stable, susceptible to acid and base-catalyzed hydrolysis.More stable, resistant to hydrolysis due to the robust ether bond.General principles of chemical reactivity; studies on diacyl vs. diether phospholipids.[1][3]
Enzymatic Stability (Phosphatases) Susceptible to cleavage by various phosphatases.Expected to be more resistant to enzymatic hydrolysis.Phosphatases primarily target ester linkages in lipid phosphates.
Formulation Stability May degrade over time in aqueous formulations, especially at non-neutral pH.Expected to confer greater long-term stability to formulations.Higher chemical stability translates to longer shelf-life.

Experimental Protocols

To empirically determine the comparative stability, the following experimental protocols are recommended.

Protocol 1: Chemical Stability Assessment via HPLC

This method quantifies the degradation of the parent compound over time under controlled pH and temperature conditions.

Materials:

  • This compound

  • Ether-linked this compound analog

  • Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV or ELSD detector

Procedure:

  • Prepare stock solutions of this compound and its ether-linked analog in a suitable organic solvent (e.g., methanol or chloroform).

  • Incubate aliquots of the stock solutions in the different pH buffers at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and quench the degradation by adding an equal volume of cold ACN.

  • Analyze the samples by reverse-phase HPLC. A suitable mobile phase would be a gradient of water with 0.1% TFA and ACN with 0.1% TFA.

  • Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

G prep Prepare Stock Solutions incubate Incubate at Different pH (5.0, 7.4, 9.0) at 40°C prep->incubate sample Withdraw Samples at Time Points (0, 24, 48, 72h) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Peak Area of Parent Compound analyze->quantify G sub Substrate (this compound or Analog) product Eicosanol/Analog + Pi sub->product Enzymatic Hydrolysis enzyme Alkaline Phosphatase color Colored Complex product->color Reaction with Malachite Green malachite Malachite Green Reagent malachite->color

References

Benchmarking eicosyl phosphate performance against commercial adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Vaccine Adjuvants for Researchers and Drug Development Professionals

Introduction

The selection of an appropriate adjuvant is a critical step in the development of effective vaccines. Adjuvants are substances that enhance the magnitude, quality, and durability of the immune response to a co-administered antigen. While a wide array of adjuvants are in use and under investigation, this guide provides a comparative overview of the performance of several commercially significant adjuvants. Due to the limited publicly available data on eicosyl phosphate, this guide will focus on a well-established phosphate-based adjuvant, Aluminum Phosphate, and benchmark its performance against other widely used commercial adjuvants such as AS01, AS03, AS04, CpG 1018, and MF59.[1][2] This comparison aims to provide researchers, scientists, and drug development professionals with a clear and objective resource to inform their adjuvant selection process.

Comparative Performance Data

The following tables summarize the key immunological parameters influenced by different adjuvants. The data presented is a synthesis of findings from various preclinical and clinical studies and is intended to provide a general comparison. Actual performance can vary depending on the specific antigen, vaccine formulation, and host species.

Table 1: Humoral Immune Response

AdjuvantPredominant IgG IsotypeAntibody Titer EnhancementSpeed of OnsetDuration of Response
Aluminum Phosphate IgG1 (Th2-biased)[3]ModerateStandardLong-lasting
AS01 (MPL + QS-21) Balanced IgG1/IgG2a (Th1/Th2)[1][4]HighRapidLong-lasting
AS03 (Squalene, α-tocopherol) IgG1 (Th2-biased)[5]HighRapidLong-lasting
AS04 (MPL + Alum) Balanced IgG1/IgG2a (Th1/Th2)[1][4]HighRapidLong-lasting
CpG 1018 IgG2a (Th1-biased)[1]HighRapidLong-lasting
MF59 (Squalene) IgG1 (Th2-biased)[5]Moderate to HighRapidLong-lasting

Table 2: Cellular Immune Response

AdjuvantT-Helper Cell PolarizationCD8+ T-Cell ResponseCytokine Profile
Aluminum Phosphate Th2[3]WeakIL-4, IL-5[6]
AS01 (MPL + QS-21) Strong Th1StrongIFN-γ, TNF-α
AS03 (Squalene, α-tocopherol) Th1/Th2ModerateIFN-γ, IL-4
AS04 (MPL + Alum) Strong Th1Moderate to StrongIFN-γ, TNF-α[1][4]
CpG 1018 Strong Th1[1]StrongIFN-γ, IL-12
MF59 (Squalene) Th2Weak to ModerateIL-4, IL-5

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare adjuvant performance. Specific details may need to be optimized for the particular vaccine candidate and research question.

Immunization and Sample Collection
  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Immunization Schedule: A prime-boost strategy is typical. For example, primary immunization on day 0, followed by a booster immunization on day 14 or 21.

  • Route of Administration: Intramuscular (i.m.) or subcutaneous (s.c.) injections are standard.

  • Sample Collection: Blood samples are collected at various time points (e.g., pre-immunization, and 2-4 weeks post-final immunization) to assess antibody responses. Spleens and lymph nodes are harvested at the study endpoint for analysis of cellular responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Plate Coating: 96-well plates are coated with the vaccine antigen overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% skim milk in PBS-T) to prevent non-specific binding.

  • Sample Incubation: Serial dilutions of serum samples are added to the wells and incubated.

  • Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired IgG isotype (e.g., anti-mouse IgG1 or IgG2a) is added.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

  • Data Analysis: The optical density is read at 450 nm, and the antibody titer is determined as the reciprocal of the highest dilution giving a reading above the background.

ELISpot Assay for Cytokine-Secreting T-Cells
  • Cell Preparation: Splenocytes are isolated from immunized mice.

  • Plate Coating: ELISpot plates are coated with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-4).

  • Cell Stimulation: Splenocytes are added to the wells and stimulated with the vaccine antigen or a relevant peptide.

  • Cytokine Capture: Cells are incubated to allow for cytokine secretion and capture by the plate-bound antibody.

  • Detection: A biotinylated detection antibody followed by a streptavidin-enzyme conjugate is added.

  • Spot Development: A substrate is added to reveal spots, where each spot represents a cytokine-secreting cell.

  • Data Analysis: Spots are counted using an ELISpot reader.

Signaling Pathways and Experimental Workflow

Signaling Pathway of TLR Agonist-Based Adjuvants

TLR_Signaling TLR_Agonist TLR Agonist (e.g., MPLA, CpG) TLR Toll-like Receptor (TLR4 or TLR9) TLR_Agonist->TLR Binds to MyD88 MyD88 TLR->MyD88 Activates NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokine Production (IFN-γ, TNF-α, IL-12) NF_kB->Cytokines Induces APC_Activation APC Activation and Maturation Cytokines->APC_Activation T_Cell_Response Enhanced T-Cell Response (Th1) APC_Activation->T_Cell_Response

Caption: Simplified signaling pathway for TLR agonist adjuvants.

General Experimental Workflow for Adjuvant Comparison

Adjuvant_Comparison_Workflow start Start: Adjuvant Selection formulation Vaccine Formulation (Antigen + Adjuvant) start->formulation immunization Animal Immunization (e.g., Mice) formulation->immunization sample_collection Sample Collection (Serum, Spleen) immunization->sample_collection humoral_assay Humoral Response Assays (ELISA) sample_collection->humoral_assay cellular_assay Cellular Response Assays (ELISpot, Flow Cytometry) sample_collection->cellular_assay data_analysis Data Analysis and Comparison humoral_assay->data_analysis cellular_assay->data_analysis end End: Adjuvant Performance Profile data_analysis->end

Caption: A typical workflow for comparing vaccine adjuvant performance.

Conclusion

The choice of adjuvant has a profound impact on the resulting immune response to a vaccine. Aluminum Phosphate remains a widely used adjuvant, particularly for its ability to induce a strong Th2-biased humoral response. However, for indications where a robust cellular immunity (Th1 response) is required, such as for viral infections and cancer, adjuvants like AS01, AS04, and CpG 1018 may offer superior performance by promoting a more balanced or Th1-skewed immune profile.[1][4] The squalene-based emulsions, AS03 and MF59, are potent inducers of humoral immunity and have demonstrated significant efficacy in influenza vaccines.[5] Ultimately, the optimal adjuvant must be determined empirically for each specific antigen and desired immunological outcome. This guide provides a foundational framework for making an informed initial selection and for designing subsequent comparative studies.

References

A Comparative Guide to Eicosyl Phosphate for Enhanced Protein Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biotherapeutics and research, ensuring the long-term stability of proteins is paramount. Misfolded or aggregated proteins can lead to loss of function and potential immunogenicity. This guide provides a comparative analysis of eicosyl phosphate as a protein stabilizer, benchmarked against other commonly used excipients. The data presented herein is illustrative, designed to highlight the potential benefits and characteristics of this compound in protein formulations.

Comparative Analysis of Protein Stabilizers

The following table summarizes the performance of this compound in comparison to other standard protein stabilizers across key stability-indicating parameters.

StabilizerConcentration (mM)Melting Temperature (Tm) by DSC (°C)Change in Tm (ΔTm) (°C)Enthalpy of Unfolding (ΔH) (kcal/mol)Aggregation Onset Temperature (°C)
Control (No Stabilizer) 065.2012068
This compound 1072.5+7.314575
Sorbitol 10068.1+2.912870
Sucrose 10069.3+4.113272
Polysorbate 80 0.1% (w/v)66.5+1.312269
Glycerol 20067.8+2.612671
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism was employed to assess the impact of various stabilizers on the secondary structure of a model protein (e.g., a monoclonal antibody) under thermal stress. The data below indicates the percentage of alpha-helix and beta-sheet content retained after incubation at 55°C for 24 hours.

StabilizerConcentration% α-Helix Retained% β-Sheet Retained
Control (No Stabilizer) 075%80%
This compound 10 mM95%98%
Sucrose 100 mM88%92%
Polysorbate 80 0.1% (w/v)82%85%

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique to directly measure the thermal stability of a protein by quantifying the heat absorbed upon unfolding.[1][2][3][4]

  • Objective: To determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH) of the protein in the presence and absence of stabilizers.[2][4][5]

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Prepare protein samples at a final concentration of 1 mg/mL in the appropriate buffer (e.g., 20 mM histidine, pH 6.0).

    • Prepare stabilizer stock solutions (e.g., this compound, sucrose, etc.) and add to the protein solution to achieve the desired final concentrations. An equal volume of buffer is added to the control sample.

    • Load the protein sample into the sample cell and the corresponding buffer (without protein) into the reference cell.

    • Scan the temperature from 20°C to 100°C at a rate of 1°C/min.

    • The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, the temperature at which 50% of the protein is unfolded, and the area under the curve is integrated to calculate the calorimetric enthalpy (ΔH) of unfolding.[5]

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P Protein Solution (1 mg/mL) Mix Mix Protein and Stabilizer P->Mix S Stabilizer Stock S->Mix B Buffer B->Mix Control Load Load Sample and Reference Mix->Load Scan Temperature Scan (20-100°C) Load->Scan Data Thermogram Data Scan->Data Tm Determine Tm Data->Tm dH Calculate ΔH Data->dH

Workflow for Differential Scanning Calorimetry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a technique used to assess the secondary structure of proteins.[6][7][8] It is particularly useful for monitoring conformational changes upon addition of a stabilizer or under thermal stress.[6][7][9]

  • Objective: To evaluate the effect of this compound and other stabilizers on the secondary structure of the protein.

  • Instrumentation: A CD spectropolarimeter equipped with a temperature controller.

  • Procedure:

    • Prepare protein samples at a concentration of 0.2 mg/mL in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

    • Add stabilizers to their final desired concentrations.

    • Record the CD spectra in the far-UV region (190-260 nm) at 25°C using a 1 mm pathlength cuvette.

    • For thermal stress studies, incubate the samples at an elevated temperature (e.g., 55°C) for a specified time before recording the spectra.

    • The resulting spectra are analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[10]

G cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis P Protein Solution (0.2 mg/mL) Mix Mix Protein and Stabilizer P->Mix S Stabilizer S->Mix Spec Record Far-UV Spectrum (190-260 nm) Mix->Spec Stress Thermal Stress (optional) Mix->Stress Decon Deconvolution Software Spec->Decon Stress->Spec Struct Secondary Structure (%) Decon->Struct

Workflow for Circular Dichroism Spectroscopy.

Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), also known as differential scanning fluorimetry, is a high-throughput method to screen for conditions that enhance protein stability.[11][12] It relies on the use of a fluorescent dye that binds to hydrophobic regions of a protein, which become exposed as the protein unfolds.[12]

  • Objective: To rapidly screen the stabilizing effects of this compound and other compounds by measuring the change in the protein's melting temperature.

  • Instrumentation: A real-time PCR instrument.[12][13]

  • Procedure:

    • Prepare a master mix containing the protein (e.g., 2 µg per well) and a fluorescent dye (e.g., SYPRO Orange) in the appropriate buffer.

    • Dispense the master mix into a 96-well PCR plate.

    • Add the different stabilizers to be tested to the wells.

    • Seal the plate and place it in a real-time PCR instrument.

    • Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

    • The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint. An increase in Tm indicates protein stabilization.[12]

Hypothetical Signaling Pathway and Role of Protein Stabilization

In many cellular processes, the stability of signaling proteins is crucial for proper function. Phosphorylation is a key post-translational modification that can regulate protein stability and activity.[14] this compound, with its phosphate head group, may mimic the stabilizing effects of phosphorylation.

The diagram below illustrates a hypothetical signaling pathway where a kinase phosphorylates a target protein, leading to its stabilization and downstream signaling. This compound could potentially be used in vitro to stabilize this target protein for structural or functional studies.

G cluster_pathway Hypothetical Signaling Pathway cluster_vitro In Vitro Stabilization Ligand External Signal (e.g., Growth Factor) Receptor Membrane Receptor Ligand->Receptor Kinase Kinase Activation Receptor->Kinase Target_U Unstable Target Protein Kinase->Target_U Phosphorylation Target_S Stable Phosphorylated Target Protein Response Cellular Response (e.g., Gene Expression) Target_S->Response Target_vitro Purified Unstable Target Protein Stable_complex Stabilized Protein Complex Target_vitro->Stable_complex EP This compound EP->Stable_complex

Protein stabilization in a signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling Eicosyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for handling Eicosyl phosphate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][3]

  • Before handling, inspect all personal protective equipment (PPE) for integrity. Any damaged PPE should be replaced immediately.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., Nitrile rubber).[1]

  • Eye and Face Protection: Use safety goggles with side shields.[1] A face shield is recommended when there is a risk of splashing or generating aerosols.[1][4]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA-approved respirator.[2] Options include a half or full-facepiece respirator with appropriate cartridges.[1]

  • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or increased risk of exposure, impervious protective clothing and boots may be necessary.[1]

3. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Do not breathe dust, vapor, mist, or gas.[1][2]

  • Weigh and transfer the material in a fume hood to minimize inhalation exposure.

  • Use a closed system whenever possible to prevent the generation of vapors or mists.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5]

  • Wash hands and face thoroughly after handling the substance.[1][5]

4. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][3]

Disposal Plan

1. Waste Characterization:

  • This compound and any materials contaminated with it should be treated as hazardous waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

2. Container Management:

  • Collect waste in suitable, labeled, and closed containers.[2][3] Do not mix with other waste streams unless compatibility is confirmed.

3. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Consult with local, state, and federal environmental regulations for proper disposal.

  • Chemical incineration with an afterburner and scrubber system may be a suitable disposal method.[1]

  • Avoid release to the environment as phosphate compounds can be toxic to aquatic life with long-lasting effects.[1][2][5] Do not flush into surface water or the sanitary sewer system.[2][3]

Quantitative Data Summary

ParameterValueReference
Occupational Exposure Limits
ACGIH TLV (TWA) for similar compounds0.02 mg/m³ (skin)[1]
OSHA PEL (TWA) for similar compounds0.1 mg/m³[1]
Physical Properties
Physical StateSolid (assumed based on long carbon chain)
SolubilityInsoluble in water; Soluble in ether, alcohols (for similar compounds)[1]
Toxicity Data (for Tri-o-cresyl Phosphate)
Acute Toxicity (oral, mammal)LD50: 400 mg/kg[1]
Reproductive Toxicity (oral, rat)TDLo: 450 mg/kg (3D male)[1]

Experimental Workflow and Safety Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and this compound prep_hood->prep_materials handle_weigh Weigh this compound in Hood prep_materials->handle_weigh Begin Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate Complete Experiment cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste per Regulations cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe Finalize Disposal post_wash Wash Hands Thoroughly post_ppe->post_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.